molecular formula C13H18N2O2 B12731010 Psilomethoxin CAS No. 2433-31-0

Psilomethoxin

Cat. No.: B12731010
CAS No.: 2433-31-0
M. Wt: 234.29 g/mol
InChI Key: YTBHRCRBKLRGBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Psilomethoxin, also known as 4-HO-5-MeO-DMT, is a novel tryptamine compound of significant interest in psychedelic and neuropharmacology research. Its chemical structure can be described as a hybrid, incorporating the 4-hydroxy substitution pattern of psilocin and the 5-methoxy group of 5-MeO-DMT . The compound was first synthesized in a laboratory setting in 1965, though it has remained largely unexplored . A theoretical, though scientifically unverified, biosynthetic pathway was later proposed, suggesting that Psilocybe mushrooms could potentially convert 5-MeO-DMT into this compound if the former was introduced to the growth substrate . It is critical for researchers to note that independent analytical testing of materials claimed to be produced via this method found no evidence of this compound, indicating that this biosynthesis pathway may be implausible . From a pharmacodynamic perspective, this compound is hypothesized to exhibit a unique receptor binding profile. Unlike classic psychedelics that primarily act on the 5-HT2A receptor, this compound is theorized to have a higher affinity for the 5-HT1A receptor, similar to 5-MeO-DMT, which may promote neural plasticity and exhibit rapid-acting psychoplastogenic effects without strong hallucinogenic properties . Proposed research applications for this compound include investigating its potential neurogenic and anti-inflammatory properties, studying novel tryptamine biosynthesis, and exploring its mechanisms of action on serotonin receptor subtypes . This product is supplied for research purposes only and is strictly not for human consumption . Researchers should conduct all necessary safety and stability tests before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2433-31-0

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

3-[2-(dimethylamino)ethyl]-5-methoxy-1H-indol-4-ol

InChI

InChI=1S/C13H18N2O2/c1-15(2)7-6-9-8-14-10-4-5-11(17-3)13(16)12(9)10/h4-5,8,14,16H,6-7H2,1-3H3

InChI Key

YTBHRCRBKLRGBT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CNC2=C1C(=C(C=C2)OC)O

Origin of Product

United States

Foundational & Exploratory

Psilomethoxin: A Technical Guide to its Discovery, Synthesis, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Psilomethoxin (4-hydroxy-5-methoxy-N,N-dimethyltryptamine or 4-HO-5-MeO-DMT) is a tryptamine (B22526) of significant interest due to its structural relationship to the known psychedelic compounds psilocin (4-HO-DMT) and 5-MeO-DMT. First synthesized in 1965, it has remained largely unstudied until recent controversial claims of its biosynthesis brought it to the forefront of psychedelic research. This technical guide provides a comprehensive overview of the history of this compound's discovery and synthesis, a detailed account of the analytical chemistry that debunked recent biosynthetic claims, and a hypothesized pharmacological profile based on its structural analogues. Due to a lack of published empirical data, the receptor binding affinities, efficacy, and in vivo pharmacokinetics of this compound remain speculative. This guide compiles available data on related compounds to provide a comparative context for future research.

Discovery and Synthesis History

First Chemical Synthesis (1965)

This compound was first synthesized in 1965 by Marc Julia and his colleagues at the Pasteur Institute. The synthesis was part of a broader exploration of indole (B1671886) derivatives. The original paper, "Recherches en série indolique. XII. - Synthèse de la (méthoxy-5 hydroxy-4 indolyl-3)-2 éthyl diméthylamine (psilométhoxine)," published in the Bulletin de la Société Chimique de France, describes a multi-step synthesis starting from ortho-vanillin[1][2][3]. Alexander Shulgin, a renowned psychedelic chemist, later described this 10-step synthesis as "quite a frightening thing," which may explain why the compound was not widely pursued. The molecule was characterized, but no bioassay or pharmacological data was reported, and the sample was not preserved[1][2].

Renewed Interest and the "Biosynthesis" Controversy

In the early 2020s, an organization known as the "Church of this compound" (later renamed the Church of Sacred Synthesis) claimed to have produced this compound through a novel biosynthetic method[1]. This method allegedly involved feeding 5-MeO-DMT to cultivated Psilocybe mushrooms, with the assertion that the fungal enzymes would hydroxylate the 5-MeO-DMT at the 4-position to produce this compound[1][4][5]. This claim generated significant interest and skepticism within the scientific community. The church marketed and distributed what they claimed to be this compound-containing mushroom material as a sacrament[1].

Experimental Protocols

Chemical Synthesis of this compound
Analytical Investigation of Alleged Biosynthesized this compound

In 2023, a comprehensive analytical investigation was conducted by researchers at the Usona Institute to verify the claims of the Church of this compound. The findings were published in a preprint titled "Fungi Fiction: Analytical Investigation into the Church Of this compound's Alleged Novel Compound Using UPLC-HRMS"[2][5].

Experimental Workflow:

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Method sample Purported this compound Capsule extraction Methanolic Extraction sample->extraction supernatant Supernatant Collection extraction->supernatant uplc UPLC Separation supernatant->uplc Injection hrms HRMS Detection uplc->hrms data_analysis Data Analysis vs. Standards hrms->data_analysis result Results: - Psilocybin, Psilocin, Baeocystin (B1212335) detected - No this compound detected data_analysis->result standards Authentic Tryptamine Standards (Psilocybin, Psilocin, 5-MeO-DMT, etc.) standards->data_analysis Comparison

Figure 1: Experimental workflow for the analysis of purported this compound.

Methodology:

  • Sample Source: A sample of the purported this compound material was obtained from an anonymous member of the Church of this compound[4].

  • Extraction: The contents of the capsule were extracted with methanol[5].

  • Analytical Technique: The extract was analyzed using Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS)[2][5].

  • Comparison: The resulting chromatograms and mass spectra were compared against authentic reference standards for psilocybin, psilocin, baeocystin, 5-MeO-DMT, and the predicted mass of this compound[5].

Findings:

The analysis unambiguously identified psilocybin, psilocin, and a trace amount of baeocystin in the sample. Crucially, no detectable levels of this compound or its putative prodrug, 5-methoxypsilocybin, were found[1][2][5]. The researchers concluded that the claims of biosynthetic production of this compound were unsubstantiated and that the material being distributed was consistent with standard psilocybin-containing mushrooms[4][5].

Pharmacological Profile (Hypothesized)

As of late 2025, there is no publicly available empirical data on the receptor binding affinity, functional efficacy, or in vivo pharmacokinetics of this compound. The following sections present a hypothesized profile based on its structural similarity to psilocin and 5-MeO-DMT.

Receptor Binding Affinity

This compound's structure suggests it would act as a serotonergic psychedelic, with primary activity at serotonin (B10506) (5-HT) receptors. It is hypothesized to have a higher affinity for the 5-HT1A receptor, similar to 5-MeO-DMT, while also acting on the 5-HT2A receptor, the primary target for classic psychedelics like psilocin[6].

Table 1: Receptor Binding Affinities (Ki, nM) of this compound and Related Compounds

ReceptorThis compound (Hypothesized)Psilocin (4-HO-DMT)5-MeO-DMT
5-HT1AHighModerate (100-600)[7]High (<10)[8]
5-HT2AModerateModerate (100-600)[7]Low (>1000)[8]
5-HT2BModerateHigh (<10)[7]Moderate
5-HT2CModerateModerate (100-600)[7]Low
SERTLowLowModerate

Note: "High," "Moderate," and "Low" are qualitative descriptors based on structural comparisons. The quantitative data for psilocin and 5-MeO-DMT are provided for context.

Functional Efficacy

The functional activity of this compound at its target receptors is also unknown. It is likely to be a partial or full agonist at 5-HT1A and 5-HT2A receptors. The relative efficacy at these receptors would determine its unique psychedelic and potential therapeutic effects.

Table 2: Functional Efficacy (EC50, nM) of Related Compounds at the 5-HT2A Receptor

CompoundEC50 (nM) at 5-HT2AEmax (% of 5-HT)
Psilocin (4-HO-DMT)~1-10[9]90-100%[9]
4-AcO-DMTWeaker than 4-HO-DMT (~10-40x)[9]~79%[9]
5-MeO-DMT~100[8]~115%[8]
Pharmacokinetics

The pharmacokinetic profile of this compound has not been determined. Based on its structural similarity to psilocin, it is expected to be orally active with a similar duration of action. The half-life is speculated to be in the range of 1-3 hours, with direct effects lasting 4-6 hours[4].

Table 3: Pharmacokinetic Parameters of Related Compounds

ParameterThis compound (Hypothesized)Psilocin5-MeO-DMT
BioavailabilityOrally Active~50% (from Psilocybin)Inactive orally without MAOI
Half-life1-3 hours2-3 hours12-18 minutes
Onset of ActionUnknown20-40 minutesSeconds to minutes (non-oral)
Duration of Effects4-6 hours4-6 hours30-90 minutes
Hypothesized Signaling Pathways

This compound's effects are likely mediated through the activation of G-protein coupled receptors, primarily 5-HT1A and 5-HT2A.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound ht1a 5-HT1A Receptor This compound->ht1a ht2a 5-HT2A Receptor This compound->ht2a gi_go Gi/o Protein ht1a->gi_go gq_g11 Gq/11 Protein ht2a->gq_g11 ac Adenylyl Cyclase gi_go->ac plc Phospholipase C gq_g11->plc camp ↓ cAMP ac->camp ip3_dag ↑ IP3 & DAG plc->ip3_dag pka ↓ PKA camp->pka pkc_ca ↑ PKC & Ca2+ ip3_dag->pkc_ca downstream1 Neuronal Inhibition Anxiolytic Effects pka->downstream1 downstream2 Neuronal Excitation Psychedelic Effects Neuroplasticity pkc_ca->downstream2

Figure 2: Hypothesized intracellular signaling pathways of this compound.

Activation of the 5-HT1A receptor is coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), and subsequent downstream effects that are often associated with anxiolysis. In contrast, activation of the 5-HT2A receptor is coupled to Gq/11 proteins, stimulating phospholipase C (PLC) and leading to an increase in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in increased intracellular calcium and protein kinase C (PKC) activation, which are linked to the classic psychedelic effects and promotion of neuroplasticity.

Future Directions

The field of psychedelic research would greatly benefit from the definitive chemical synthesis and rigorous pharmacological characterization of this compound. Key areas for future investigation include:

  • Replication of the 1965 Synthesis: A modern, well-documented synthesis of this compound is necessary to provide a pure standard for research.

  • In Vitro Pharmacology: Comprehensive receptor binding and functional assays are required to determine the precise affinity and efficacy of this compound at a wide range of CNS targets.

  • In Vivo Studies: Preclinical studies in animal models are needed to characterize the pharmacokinetic profile, behavioral effects, and safety of this compound.

  • Neurobiology: Investigation into the specific downstream signaling pathways and effects on neural plasticity will help to elucidate its mechanism of action.

Conclusion

This compound remains an enigmatic tryptamine with a history rooted in classic psychedelic chemistry and a recent resurgence in interest due to unsubstantiated claims. While its biosynthetic production has been scientifically refuted, the potential for this "hybrid" molecule to possess a unique pharmacological profile warrants further investigation. This guide has summarized the known history and provided a data-driven, albeit hypothesized, framework for understanding its potential pharmacology. The definitive synthesis and characterization of this compound are critical next steps to unlock its true scientific and therapeutic potential.

References

An In-Depth Technical Guide to 4-Hydroxy-5-methoxy-N,N-dimethyltryptamine (4-HO-5-MeO-DMT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-5-methoxy-N,N-dimethyltryptamine (4-HO-5-MeO-DMT), also known as psilomethoxin, is a lesser-known psychedelic tryptamine (B22526) that has garnered interest due to its structural similarity to both psilocin (4-HO-DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT).[1][2] This technical guide provides a comprehensive overview of its chemical structure, properties, and a hypothesized pharmacological profile based on data from structurally related compounds. Detailed synthetic methodologies and standard experimental protocols for its characterization are also presented to facilitate further scientific investigation.

Chemical Structure and Properties

4-HO-5-MeO-DMT is a tryptamine derivative with a hydroxyl group at the 4-position and a methoxy (B1213986) group at the 5-position of the indole (B1671886) ring.

Chemical Structure:

Table 1: Chemical and Physical Properties of 4-HO-5-MeO-DMT

PropertyValueReference
IUPAC Name 3-(2-(dimethylamino)ethyl)-5-methoxy-1H-indol-4-ol[1]
Molecular Formula C13H18N2O2[1][3]
Molar Mass 234.30 g/mol [3]
CAS Number 2433-31-0[1]
Melting Point 146-147 °C (from ethyl acetate)[1]
Appearance

Synthesis of 4-HO-5-MeO-DMT

The only documented chemical synthesis of 4-HO-5-MeO-DMT was reported by Marc Julia and his colleagues in 1965.[2][4] The synthesis is a multi-step process starting from ortho-vanillin. While the full detailed protocol from the original paper is not widely accessible, the general scheme is understood.

Julia Synthesis from Ortho-vanillin (Hypothesized Workflow)

The following diagram illustrates the key transformations in the synthesis of 4-HO-5-MeO-DMT from ortho-vanillin as described in the literature.

G A Ortho-vanillin B Protection of Hydroxyl Group A->B e.g., Benzylation C Nitration B->C D Reduction of Nitro Group C->D E Indole Ring Formation D->E F Introduction of the Side Chain (e.g., via gramine (B1672134) intermediate) E->F G Quaternization of Amine F->G H Cyanide Displacement G->H I Reduction of Nitrile H->I J N,N-dimethylation I->J K Deprotection of Hydroxyl Group J->K L 4-HO-5-MeO-DMT K->L

Caption: Hypothesized workflow for the Julia synthesis of 4-HO-5-MeO-DMT.

Hypothesized Pharmacological Profile

Due to the lack of direct experimental data for 4-HO-5-MeO-DMT, its pharmacological profile is hypothesized based on the known receptor binding affinities of its structural analogs, psilocin (4-HO-DMT) and 5-MeO-DMT. It is expected to act as a serotonin (B10506) receptor agonist, with a potential for high affinity at the 5-HT2A receptor, which is characteristic of classic psychedelics.

Table 2: Hypothesized Receptor Binding Profile of 4-HO-5-MeO-DMT based on Analogs

ReceptorPsilocin (4-HO-DMT) Ki (nM)5-MeO-DMT Ki (nM)4-HO-5-MeO-DMT Hypothesized Affinity
5-HT1A 100[5]< 10[3]High
5-HT2A 6[5]907 ± 170[6]High
5-HT2C 14[5]Moderate to High

Note: Ki values represent the concentration of the ligand that binds to 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Hypothesized Signaling Pathway

The primary psychedelic effects of tryptamines are mediated through agonism at the 5-HT2A receptor, a Gq-coupled protein. Activation of this receptor is believed to initiate a signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Ca2_release Ca2+ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Cellular Effects (e.g., gene expression, neuronal excitability) Ca2_release->Downstream PKC_activation->Downstream Ligand 4-HO-5-MeO-DMT Ligand->Receptor Binds to

Caption: Hypothesized 5-HT2A receptor signaling pathway for 4-HO-5-MeO-DMT.

Experimental Protocols

The following are generalized protocols for the characterization of novel tryptamines like 4-HO-5-MeO-DMT.

In Vitro Receptor Binding Assay (Radioligand Displacement)

This protocol is designed to determine the binding affinity (Ki) of 4-HO-5-MeO-DMT for various serotonin receptors.

Materials:

  • Cell membranes expressing the target human serotonin receptor subtype (e.g., 5-HT2A).

  • Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A).

  • 4-HO-5-MeO-DMT (test compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (a high concentration of a known antagonist for the target receptor).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of 4-HO-5-MeO-DMT in assay buffer.

  • In a 96-well filter plate, add the assay buffer, a fixed concentration of the radioligand, and the diluted test compound or control.

  • Initiate the binding reaction by adding the receptor membrane preparation to each well.

  • Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration, washing each well with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry and add a scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) from the resulting competition curve.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vivo Head-Twitch Response (HTR) Assay in Rodents

The HTR in mice is a behavioral proxy for 5-HT2A receptor activation and is commonly used to screen for psychedelic potential.

Materials:

  • Male C57BL/6J mice.

  • 4-HO-5-MeO-DMT dissolved in a suitable vehicle (e.g., saline).

  • Observation chambers.

  • Video recording equipment.

Procedure:

  • Acclimate the mice to the observation chambers.

  • Administer various doses of 4-HO-5-MeO-DMT (and a vehicle control) to different groups of mice via a specific route (e.g., intraperitoneal injection).

  • Immediately after administration, place the mice back into the observation chambers and record their behavior for a set period (e.g., 30-60 minutes).

  • A trained observer, blind to the experimental conditions, should count the number of head twitches for each mouse.

  • Analyze the dose-response relationship for the induction of HTR.

Proposed Drug Development Workflow

The development of a novel psychedelic compound like 4-HO-5-MeO-DMT for therapeutic use would follow a structured pathway.

G cluster_preclinical Preclinical Research cluster_clinical Clinical Trials cluster_regulatory Regulatory & Post-Market Discovery Discovery & Synthesis In_Vitro In Vitro Studies (Receptor Binding & Functional Assays) Discovery->In_Vitro In_Vivo In Vivo Animal Studies (Pharmacokinetics, Toxicology, Efficacy Models) In_Vitro->In_Vivo Phase1 Phase I (Safety & Dosage in Healthy Volunteers) In_Vivo->Phase1 Phase2 Phase II (Efficacy & Side Effects in Patients) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy & Safety) Phase2->Phase3 NDA New Drug Application (NDA) Submission to FDA Phase3->NDA Approval FDA Review & Approval NDA->Approval Phase4 Phase IV (Post-market Surveillance) Approval->Phase4

Caption: A generalized workflow for psychedelic drug development.

Conclusion and Future Directions

4-HO-5-MeO-DMT represents an intriguing yet largely uncharacterized psychedelic compound. Its unique chemical structure, combining features of psilocin and 5-MeO-DMT, suggests a potentially novel pharmacological profile. The information presented in this guide, including its synthesis, hypothesized receptor affinities, and proposed experimental protocols, is intended to serve as a foundational resource for researchers. Future research should prioritize the de novo synthesis and purification of 4-HO-5-MeO-DMT to enable comprehensive in vitro and in vivo characterization. Elucidating its precise receptor binding profile, functional activity, and metabolic fate will be crucial in determining its potential as a research tool or therapeutic agent.

References

Psilomethoxin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for human or veterinary use.

This technical guide provides an in-depth overview of Psilomethoxin (4-HO-5-MeO-DMT), a tryptamine (B22526) compound of interest in neuropharmacology and psychedelic research. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as 4-hydroxy-5-methoxy-N,N-dimethyltryptamine, is a lesser-known psychedelic compound that is structurally related to both psilocin (4-HO-DMT) and 5-MeO-DMT.[1] First synthesized in 1965, it has remained largely unexplored in the scientific literature.[1][2] Its unique structure, combining features of two well-studied psychedelics, suggests a potentially novel pharmacological profile that warrants further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below, along with a comparison to the related compounds psilocin and 5-MeO-DMT.

PropertyThis compound (4-HO-5-MeO-DMT)Psilocin (4-HO-DMT)5-MeO-DMT
CAS Number 2433-31-0520-53-61019-45-0
Molecular Formula C₁₃H₁₈N₂O₂C₁₂H₁₆N₂OC₁₃H₁₈N₂O
Molecular Weight 234.29 g/mol 204.27 g/mol 218.30 g/mol
IUPAC Name 3-[2-(dimethylamino)ethyl]-5-methoxy-1H-indol-4-ol3-[2-(dimethylamino)ethyl]-1H-indol-4-ol3-[2-(dimethylamino)ethyl]-5-methoxy-1H-indole

Synthesis

General Experimental Protocol for Tryptamine Synthesis

A common method for synthesizing tryptamines involves the Speeter and Anthony synthesis. This procedure can be adapted for the synthesis of this compound, likely starting from 4-benzyloxy-5-methoxyindole. The general steps are as follows:

  • Oxalyl Chloride Acylation: The substituted indole (B1671886) is reacted with oxalyl chloride in a suitable solvent (e.g., anhydrous diethyl ether) to form the corresponding indol-3-ylglyoxylyl chloride.

  • Amidation: The resulting acid chloride is then reacted with dimethylamine (B145610) to form the N,N-dimethyl-α-keto-amide.

  • Reduction: The keto-amide is subsequently reduced to the corresponding tryptamine using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).

  • Deprotection (if necessary): If a protecting group (e.g., benzyl) is used for the hydroxyl group, a final deprotection step is required.

It is crucial to perform these reactions under anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen). Purification at each step, typically by chromatography, is essential to obtain a pure final product.

Pharmacology (Hypothesized)

Due to a lack of empirical data, the pharmacology of this compound is largely theoretical and extrapolated from its structural similarity to psilocin and 5-MeO-DMT.

It is hypothesized that this compound acts as a serotonin (B10506) receptor agonist.[3] Unlike classic psychedelics that are potent 5-HT2A receptor agonists, this compound is theorized to have a higher affinity for the 5-HT1A receptor, similar to 5-MeO-DMT.[3] This could potentially lead to rapid-acting psychoplastogenic effects without strong hallucinogenic properties.[3]

Hypothesized Signaling Pathway

The following diagram illustrates the hypothesized signaling pathway of this compound, highlighting its potential interactions with 5-HT1A and 5-HT2A receptors.

Psilomethoxin_Signaling_Pathway This compound This compound Receptor_5HT1A 5-HT1A Receptor This compound->Receptor_5HT1A High Affinity (Hypothesized) Receptor_5HT2A 5-HT2A Receptor This compound->Receptor_5HT2A Lower Affinity (Hypothesized) AC Adenylyl Cyclase Receptor_5HT1A->AC Inhibits PLC Phospholipase C Receptor_5HT2A->PLC Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Anxiolytic_Antidepressant Anxiolytic & Antidepressant-like Effects PKA->Anxiolytic_Antidepressant IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 PKC ↑ PKC IP3_DAG->PKC Psychedelic_Effects Psychedelic Effects Ca2->Psychedelic_Effects PKC->Psychedelic_Effects

Caption: Hypothesized signaling of this compound.

Future Research Directions

The current body of knowledge on this compound is extremely limited. Future research should focus on:

  • Chemical Synthesis and Characterization: Development and publication of a detailed, modern, and reproducible synthetic route for this compound, followed by thorough analytical characterization.

  • In Vitro Pharmacology: Comprehensive receptor binding and functional assays to determine the affinity and efficacy of this compound at a wide range of serotonin receptors and other potential targets.

  • In Vivo Studies: Preclinical studies in animal models to investigate the pharmacokinetic profile, behavioral effects, and safety of this compound.

  • Neurobiological Investigations: Studies to explore the effects of this compound on neural plasticity, neurogenesis, and inflammatory markers.[3]

References

The Phantom Psychedelic: A Pharmacological Inquiry into 4-Hydroxy-5-Methoxy-N,N-Dimethyltryptamine and its Proxies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Hydroxy-5-methoxy-N,N-dimethyltryptamine (4-HO-5-MeO-DMT) represents a fascinating but largely enigmatic molecule within the tryptamine (B22526) class of psychedelics. Structurally a hybrid of the well-characterized psychoactive compounds psilocin (4-HO-DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), its pharmacological profile remains virtually uncharted in scientific literature. The only notable mention of this compound is its initial synthesis in 1965 by Marc Julia's group at the Pasteur Institute, with no subsequent documented exploration of its biological activity.[1] This guide, therefore, ventures into a comparative analysis of its two closest structural analogs, psilocin and 5-MeO-DMT, to construct a theoretical pharmacological profile for the elusive 4-HO-5-MeO-DMT. By examining the receptor binding affinities, functional activities, and signaling pathways of these parent compounds, we can extrapolate potential properties of this "phantom psychedelic" and provide a framework for future empirical investigation.

Comparative Pharmacological Profiles of Psilocin and 5-MeO-DMT

To understand the potential pharmacology of 4-HO-5-MeO-DMT, a detailed examination of its structural neighbors is paramount. Psilocin, the active metabolite of psilocybin, is known for its classic psychedelic effects, primarily mediated by serotonin (B10506) 2A (5-HT2A) receptor agonism.[2] In contrast, 5-MeO-DMT is recognized for its potent, short-acting psychedelic effects, with a more pronounced interaction with the serotonin 1A (5-HT1A) receptor.[3][4]

Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, nM) of psilocin and 5-MeO-DMT at key serotonin receptors. Lower Ki values indicate a higher binding affinity.

ReceptorPsilocin (4-HO-DMT) Ki (nM)5-MeO-DMT Ki (nM)
5-HT1A 235[5]<10[6], 170 +/- 35[7]
5-HT2A 68–1,300[5]>1000[6], 14 +/- 1[7]
5-HT2C 340[5]-

Note: Discrepancies in reported Ki values can arise from variations in experimental conditions and tissues used.

Functional Activity

Functional assays determine the cellular response upon ligand binding. Both psilocin and 5-MeO-DMT are agonists at serotonin receptors, but with different profiles.

ParameterPsilocin (4-HO-DMT)5-MeO-DMT
5-HT1A Receptor Activity Partial AgonistFull Agonist[8]
5-HT2A Receptor Activity Partial Agonist[8]Full Agonist[8]
Serotonin Reuptake (SERT) -Inhibitor[6]

5-MeO-DMT's full agonism at both 5-HT1A and 5-HT2A receptors, coupled with its ability to inhibit serotonin reuptake, suggests a more intense and overwhelming serotonergic effect compared to the partial agonism of psilocin at the 5-HT2A receptor.[6][8]

Experimental Protocols

The following are generalized methodologies for key experiments used to determine the pharmacological data presented.

Radioligand Receptor Binding Assay

This technique is used to determine the binding affinity of a compound for a specific receptor.

Fig. 1: Workflow for a radioligand receptor binding assay.

Protocol:

  • Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.

  • Incubation: The membrane preparation is incubated with a known concentration of a radiolabeled ligand that binds to the target receptor and varying concentrations of the test compound (e.g., 4-HO-5-MeO-DMT).

  • Separation: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity on the filter is measured, which corresponds to the amount of bound radioligand.

  • Analysis: A competition binding curve is generated by plotting the percentage of bound radioligand against the concentration of the test compound. The IC50 (concentration of test compound that inhibits 50% of radioligand binding) is determined and then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

G-Protein Coupled Receptor (GPCR) Functional Assay (e.g., Calcium Flux)

This assay measures the functional activity of a compound at a GPCR, such as the 5-HT2A receptor, which signals through the Gq pathway leading to an increase in intracellular calcium.

Fig. 2: Workflow for a GPCR functional assay.

Protocol:

  • Cell Preparation: Cells engineered to express the target GPCR are cultured and then loaded with a fluorescent dye that is sensitive to intracellular calcium concentrations.

  • Compound Addition: The test compound is added to the cells at various concentrations.

  • Fluorescence Measurement: A fluorometric imaging plate reader or a similar instrument is used to measure the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.

  • Data Analysis: A dose-response curve is constructed by plotting the fluorescence response against the concentration of the test compound. From this curve, the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response) are calculated to determine the compound's potency and efficacy.

Key Signaling Pathways

The subjective and physiological effects of psilocin and 5-MeO-DMT are mediated by complex intracellular signaling cascades following receptor activation.

5-HT2A Receptor Signaling

Activation of the 5-HT2A receptor, a Gq-coupled GPCR, is central to the classic psychedelic effects of tryptamines.

Gq_Signaling_Pathway Tryptamine Psilocin / 5-MeO-DMT HT2A 5-HT2A Receptor Tryptamine->HT2A Gq Gαq HT2A->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca triggers PKC Protein Kinase C DAG->PKC activates Downstream Downstream Effects (e.g., Gene Expression, Neuronal Excitability) Ca->Downstream PKC->Downstream

Fig. 3: Simplified 5-HT2A receptor Gq signaling pathway.

Upon binding of an agonist like psilocin or 5-MeO-DMT, the 5-HT2A receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events lead to a cascade of downstream effects, including modulation of gene expression and neuronal excitability, which are thought to underlie the profound changes in perception and cognition associated with psychedelic experiences.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a Gi-coupled GPCR, and its activation generally leads to neuronal inhibition. This pathway is particularly relevant for 5-MeO-DMT.

Gi_Signaling_Pathway Tryptamine 5-MeO-DMT HT1A 5-HT1A Receptor Tryptamine->HT1A Gi Gαi HT1A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits GIRK GIRK Channel Gi->GIRK activates βγ subunits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates K_efflux K⁺ Efflux GIRK->K_efflux Hyperpolarization Neuronal Hyperpolarization (Inhibition) K_efflux->Hyperpolarization

Fig. 4: Simplified 5-HT1A receptor Gi signaling pathway.

Activation of the 5-HT1A receptor by an agonist such as 5-MeO-DMT activates the Gi protein. This has two main effects: the α subunit of Gi inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and subsequent reduction in protein kinase A (PKA) activity. The βγ subunit of Gi directly activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to an efflux of potassium ions and hyperpolarization of the neuron, resulting in an overall inhibitory effect. The potent anxiolytic and antidepressant-like effects observed with some 5-HT1A agonists may be mediated through this pathway.[9]

Predicted Pharmacological Profile of 4-Hydroxy-5-Methoxy-N,N-Dimethyltryptamine

Based on the principles of structure-activity relationships, we can hypothesize the pharmacological profile of 4-HO-5-MeO-DMT:

  • Receptor Affinity: The presence of the 4-hydroxyl group, similar to psilocin, might confer significant 5-HT2A receptor affinity. The 5-methoxy group, characteristic of 5-MeO-DMT, would likely contribute to high affinity for the 5-HT1A receptor. Therefore, 4-HO-5-MeO-DMT is predicted to be a potent agonist at both 5-HT1A and 5-HT2A receptors, potentially with a more balanced profile than either of its parent compounds.

  • Functional Activity: It is plausible that 4-HO-5-MeO-DMT would act as a partial or full agonist at both 5-HT1A and 5-HT2A receptors. The interplay between these two receptor systems could lead to a unique subjective experience, possibly combining the visual and introspective effects of psilocin with the potent, ego-dissolving properties of 5-MeO-DMT.

  • In Vivo Effects: The combined agonism at 5-HT1A and 5-HT2A receptors could result in a complex behavioral profile in animal models, exhibiting characteristics of both psilocin and 5-MeO-DMT-induced behaviors.

Future Directions and Conclusion

The pharmacological profile of 4-hydroxy-5-methoxy-N,N-dimethyltryptamine remains a compelling mystery. The theoretical framework presented here, based on the well-documented pharmacology of psilocin and 5-MeO-DMT, offers a starting point for empirical investigation. Future research should prioritize the chemical synthesis of 4-HO-5-MeO-DMT, followed by a comprehensive in vitro and in vivo characterization using the experimental protocols outlined in this guide. Such studies will be invaluable in elucidating the structure-activity relationships of psychedelic tryptamines and could potentially unveil a novel compound with unique therapeutic potential. The exploration of this "phantom psychedelic" underscores the vast and still largely untapped landscape of psychoactive compounds and their potential to advance our understanding of neuroscience and consciousness.

References

A Technical Whitepaper on the Theoretical Biosynthesis of Psilomethoxin (5-MeO-DMT) in Psilocybe Species

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

From: Gemini Advanced Technical Research Division

Subject: A Proposed Metabolic Engineering Strategy for the De Novo Production of Psilomethoxin in Psilocybe Fungi

Executive Summary

This compound, also known as 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), is a potent psychedelic tryptamine (B22526) not naturally produced by fungi of the Psilocybe genus. However, the well-characterized biosynthetic machinery for psilocybin production within these species presents a compelling platform for metabolic engineering. This whitepaper outlines a theoretical framework for redirecting endogenous metabolic pathways in Psilocybe spp. to enable the de novo synthesis of this compound. The proposed strategy involves the heterologous expression of a carefully selected O-methyltransferase (OMT) enzyme to intercept an existing precursor in the tryptamine pathway. This document provides a detailed overview of the native psilocybin pathway, the proposed engineered pathway, requisite experimental protocols for implementation and validation, and a summary of relevant quantitative data to inform future research.

The Established Biosynthesis of Psilocybin

The biosynthesis of psilocybin in Psilocybe species is a well-elucidated pathway that begins with the amino acid L-tryptophan.[1] Four key enzymes have been identified as being responsible for the conversion of L-tryptophan into psilocybin.[1][2][3]

  • PsiD (Tryptophan Decarboxylase): This enzyme initiates the pathway by removing the carboxyl group from L-tryptophan to produce tryptamine.[1]

  • PsiH (Monooxygenase): Tryptamine is then hydroxylated at the 4-position of the indole (B1671886) ring by PsiH to yield 4-hydroxytryptamine (B1209533).[2][3]

  • PsiK (Kinase): This enzyme phosphorylates 4-hydroxytryptamine to create norbaeocystin (B1244615) (4-phosphoryloxy-tryptamine).[2]

  • PsiM (Methyltransferase): In the final two steps, PsiM, an iterative N-methyltransferase, sequentially adds two methyl groups to the amino group of norbaeocystin, first producing baeocystin (B1212335) and finally psilocybin.[2][4]

This established pathway highlights the presence of the necessary precursors (tryptophan, tryptamine) and a robust methyltransferase (PsiM) that could potentially be leveraged for novel compound synthesis.

Psilocybin Biosynthesis Pathway Tryptophan L-Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine PsiD HydroxyTryptamine 4-Hydroxytryptamine Tryptamine->HydroxyTryptamine PsiH Norbaeocystin Norbaeocystin (4-PO-Tryptamine) HydroxyTryptamine->Norbaeocystin PsiK Psilocybin Psilocybin (4-PO-DMT) Norbaeocystin->Psilocybin PsiM (2x CH3)

Fig. 1: The established biosynthetic pathway of psilocybin in Psilocybe species.

Proposed Theoretical Pathway for this compound Biosynthesis

The central hypothesis for engineering this compound production is the introduction of an O-methyltransferase (OMT) capable of methylating the 5-hydroxyl group of an endogenous precursor. The most logical and abundant precursor within the host metabolism is serotonin (B10506) (5-hydroxytryptamine) , which is structurally similar to the native PsiH product (4-hydroxytryptamine).

The proposed engineered pathway would proceed as follows:

  • Tryptophan Hydroxylation: The native tryptophan 5-hydroxylase (T5H), an enzyme common in many organisms for serotonin synthesis, converts L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP).[5]

  • Decarboxylation: The native aromatic L-amino acid decarboxylase (AADC) or the psilocybin-specific PsiD enzyme would then convert 5-HTP into serotonin (5-hydroxytryptamine).[5][6]

  • O-Methylation (Engineered Step): A heterologously expressed Hydroxyindole O-methyltransferase (HIOMT) would methylate the 5-hydroxyl group of serotonin to produce 5-methoxytryptamine (B125070) (5-MeO-T). HIOMT is the enzyme responsible for the final step of melatonin (B1676174) synthesis in vertebrates and is a prime candidate due to its specificity for the 5-hydroxy position of indoleamines.[5]

  • N,N-Dimethylation: The native, and reportedly promiscuous, N-methyltransferase PsiM would then catalyze the twofold methylation of the primary amine of 5-MeO-T to yield the target compound, This compound (5-MeO-DMT) .

This strategy redirects the metabolic flux from the native psilocybin pathway towards the novel this compound pathway by leveraging an existing precursor pool and the host's powerful methylation capabilities.

Theoretical this compound Pathway cluster_native Native Pathway Steps cluster_engineered Engineered & Leveraged Steps Tryptophan L-Tryptophan FiveHTP 5-Hydroxytryptophan (5-HTP) Tryptophan->FiveHTP T5H Serotonin Serotonin (5-Hydroxytryptamine) FiveHTP->Serotonin AADC / PsiD FiveMeOT 5-Methoxytryptamine (5-MeO-T) Serotonin->FiveMeOT HIOMT (Heterologous) FiveMeODMT This compound (5-MeO-DMT) FiveMeOT->FiveMeODMT PsiM (Native)

Fig. 2: Proposed engineered pathway for this compound synthesis in Psilocybe.

Experimental Protocols for Validation

The validation of this theoretical pathway requires a systematic, multi-stage approach involving genetic engineering and analytical chemistry.

Fungal Strain Engineering

The primary objective is the stable integration and expression of a candidate O-methyltransferase gene (e.g., HIOMT) into the Psilocybe genome.

Methodology: Agrobacterium tumefaciens-mediated Transformation (ATMT)

This is a common and effective method for transforming filamentous fungi.[7]

  • Vector Construction: A candidate HIOMT gene, codon-optimized for Psilocybe cubensis, will be synthesized and cloned into a fungal expression vector. The vector should contain a strong constitutive promoter (e.g., gpdA) and a selectable marker, such as hygromycin resistance (hph).

  • Agrobacterium Preparation: The final vector is transformed into a suitable A. tumefaciens strain (e.g., LBA4404). The bacterial culture is grown to an OD600 of 0.8-1.0 and then induced with acetosyringone (B1664989) to activate the virulence (Vir) genes required for T-DNA transfer.

  • Co-cultivation: Fresh Psilocybe spores or mycelial fragments are harvested and co-cultivated with the induced Agrobacterium culture on an induction medium for 48-72 hours.

  • Selection and Purification: The co-cultivation plates are washed and transferred to a selective medium containing an appropriate antibiotic (e.g., hygromycin) to select for transformants and a bacteriostatic agent (e.g., cefotaxime) to eliminate residual Agrobacterium.

  • Verification: Putative transformants are sub-cultured on selective media. Genomic DNA is extracted, and successful integration of the HIOMT gene is confirmed via PCR. Gene expression is subsequently verified by extracting total RNA, synthesizing cDNA, and performing RT-qPCR.

Experimental Workflow A HIOMT Gene Synthesis & Vector Construction B Agrobacterium Transformation A->B C Co-cultivation with Psilocybe Mycelia B->C D Selection on Hygromycin Medium C->D E Genomic PCR Verification D->E F RT-qPCR for Expression Analysis E->F G Mycelial Culture & Metabolite Extraction F->G H LC-MS/MS Analysis (this compound ID) G->H I Quantification H->I

Fig. 3: General experimental workflow for engineering and validating this compound production.
Metabolite Extraction and Analysis

Accurate detection and quantification of tryptamines from fungal cultures are critical for validating pathway function.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the high sensitivity and specificity required to identify and quantify novel compounds in a complex biological matrix.[8][9][10]

  • Sample Preparation: Freeze-dried mycelium from engineered and wild-type control cultures is ground to a fine powder. Metabolites are extracted using an acidified methanol (B129727) solution, followed by sonication and centrifugation to pellet cellular debris.

  • Chromatographic Separation: The supernatant is filtered and injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reversed-phase column.[11][12] A gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid is used to separate the tryptamine alkaloids.

  • Mass Spectrometry Detection: The HPLC eluent is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Detection is performed using Multiple Reaction Monitoring (MRM).[9][10] Specific precursor-to-product ion transitions for this compound (e.g., m/z 219.2 → 159.1) and other relevant tryptamines (psilocybin, serotonin, etc.) will be monitored.

  • Quantification: Absolute quantification is achieved by generating a standard curve with a certified reference standard of this compound. An internal standard (e.g., d4-Serotonin) should be used to correct for matrix effects and variations in extraction efficiency.

Quantitative Data Summary

While kinetic data for the theoretical pathway is not available, data from related enzymes and engineered systems can provide valuable benchmarks for feasibility assessment.

Table 1: Tryptamine Production Titers in Engineered Microorganisms

Compound Host Organism Production Titer (mg/L) Reference
Psilocybin Saccharomyces cerevisiae 627 ± 140 [13][14]
Psilocin Saccharomyces cerevisiae 580 ± 276 [13][14]

| N-acetyl-4-hydroxytryptamine | Saccharomyces cerevisiae | (Not Quantified) |[13][14] |

Table 2: Analytical Parameters for Tryptamine Quantification via LC-MS/MS

Analyte Linearity Range (ng/mL) Matrix Effects (CV%) Extraction Efficiency (%) Reference
Psilocybin 5 - 100 < 18.3% (Ion Enhancement: 45.7%) ~50% [9][10]
Psilocin 0.5 - 100 < 18.3% (Ion Enhancement: 31.9%) ~50% [9][10]

| 5-MeO-DMT | (Not specified in fungal matrix) | (Not specified in fungal matrix) | (Not specified in fungal matrix) |[15] |

Note: The data presented are compiled from various studies and may not be directly comparable. They serve as an estimate for potential yields and analytical performance.

Conclusion and Future Directions

The theoretical framework presented here offers a plausible and scientifically grounded strategy for the biosynthesis of this compound in Psilocybe species. By harnessing the fungus's native metabolic machinery and introducing a single, targeted enzymatic step, it is feasible to redirect carbon flux from tryptophan towards the production of this novel psychoactive compound. The successful implementation of this strategy would not only create a sustainable and scalable production platform for this compound but would also serve as a proof-of-concept for the broader application of synthetic biology in Psilocybe to generate a diverse array of valuable tryptamine derivatives for pharmaceutical research and development. Future work should focus on screening O-methyltransferase candidates from various organisms to identify an enzyme with optimal activity and substrate specificity within the fungal cellular environment.

References

Dawn of a New Psychedelic Era: An In-depth Technical Guide to the Early Research of 5-Methoxypsilocin and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on 5-methoxypsilocin and its close analog, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). The document focuses on the initial synthesis, early pharmacological characterization, and the nascent understanding of the structure-activity relationships of these potent psychoactive compounds. It is intended to serve as a detailed resource for researchers and professionals in the field of drug development and psychedelic science, offering a historical perspective on the experimental methodologies and key findings that laid the groundwork for modern research.

Introduction

The mid-20th century marked a pivotal period in the exploration of psychoactive compounds. Among the numerous tryptamines investigated for their profound effects on consciousness, 5-methoxy-substituted derivatives emerged as a particularly potent class. The initial synthesis of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) by Japanese chemists Toshio Hoshino and Kenya Shimodaira in 1936 was a landmark achievement, predating the widespread interest in psychedelic research by several decades.[1] This early work, followed by the pharmacological investigations of researchers like Peter K. Gessner in the 1960s, began to unravel the complex relationship between the chemical structure of these molecules and their biological activity. This guide delves into this early, seminal research, presenting the available data in a structured format to facilitate understanding and further inquiry.

Early Synthesis and Chemical Properties

Synthesis of 5-Methoxy-N,N-dimethyltryptamine

Modern streamlined, chromatography-free syntheses of 5-MeO-DMT often start from the readily available and inexpensive compound melatonin (B1676174). One such method reports a 76% overall yield from melatonin and can be conducted on a large scale in a relatively short timeframe. Demethylation of the resulting 5-MeO-DMT can then be performed to yield bufotenin (5-hydroxy-N,N-dimethyltryptamine).[2]

Chemical Properties of 5-MeO-DMT:

  • Chemical Formula: C₁₃H₁₈N₂O[1]

  • Molecular Weight: 218.298 g/mol [1]

  • Appearance: As a freebase, it is a white solid.[1]

  • Melting Point: 69.5°C[1]

  • Solubility: Water solubility is >32.7 μg/mL.[1]

Early Pharmacological Investigations

The 1960s saw a surge in research aimed at understanding the pharmacological actions of psychotomimetic tryptamines. The work of Peter K. Gessner and his colleagues was particularly influential in establishing the structure-activity relationships within this family of compounds. Their research utilized both in vivo behavioral assays in rodents and in vitro tissue preparations to characterize the potency and mechanism of action of 5-MeO-DMT and its analogs.

In Vivo Behavioral Studies

Early behavioral studies in rodents were crucial for quantifying the relative potencies of different tryptamine (B22526) derivatives. Gessner and colleagues employed a behavioral test system to compare the effects of various methoxy-substituted N,N-dimethyltryptamines.[3]

Key Findings from Gessner et al. (1968):

  • Relative Potency: In their behavioral test system, 5-methoxy-N-methyl-N-ethyltryptamine was found to be significantly more potent than 5-methoxy-N,N-dimethyltryptamine.[3]

  • Isomer Comparison: The activity of 4-methoxy-N,N-dimethyltryptamine approached that of 5-methoxy-N,N-dimethyltryptamine, while the 6- and 7-methoxy isomers were significantly less potent.[3]

  • Comparison with other Tryptamines: 5-Methoxy-N,N-dimethyltryptamine proved to be significantly more potent than psilocin (4-hydroxy-N,N-dimethyltryptamine) and N,N-diethyltryptamine.[3]

In Vitro Pharmacological Data

While specific quantitative data from the earliest studies is sparse in readily available literature, later research building on this foundation has provided detailed receptor binding profiles. It is important to note that the concept of specific serotonin (B10506) receptor subtypes was still evolving during the period of this early research.

CompoundReceptor SubtypeKᵢ (nM)Reference
5-MeO-DMT5-HT₁ₐ3 ± 0.2[1]
5-MeO-DMT5-HT₂ₐ907 ± 170[1]

Table 1: Receptor Binding Affinities of 5-MeO-DMT. This data is from more recent studies but reflects the high affinity for the 5-HT₁ₐ receptor that was alluded to in early structure-activity relationship studies.

Experimental Protocols

The methodologies employed in the early research of 5-methoxypsilocin and its analogs were foundational and have since been refined. Below are generalized descriptions of the types of experimental protocols that would have been used during this period.

Synthesis of Tryptamines (Generalized Early Method)

The synthesis of N,N-dimethyltryptamines in the mid-20th century often involved multi-step procedures starting from a substituted indole. A general representation of such a synthesis is provided below.

Synthesis_Workflow cluster_start Starting Material cluster_steps Reaction Steps cluster_product Final Product 5-Methoxyindole 5-Methoxyindole Oxalyl_chloride_reaction Reaction with Oxalyl Chloride 5-Methoxyindole->Oxalyl_chloride_reaction Step 1 Dimethylamine_addition Addition of Dimethylamine Oxalyl_chloride_reaction->Dimethylamine_addition Step 2 Reduction Reduction (e.g., with LiAlH4) Dimethylamine_addition->Reduction Step 3 5-MeO-DMT 5-Methoxy-N,N-dimethyltryptamine Reduction->5-MeO-DMT Step 4

A generalized workflow for the synthesis of 5-MeO-DMT from 5-methoxyindole.
Early In Vitro Bioassay: The Rat Fundus Strip Preparation

Before the advent of specific receptor binding assays, isolated tissue preparations were instrumental in characterizing the pharmacological effects of new compounds. The rat stomach fundus strip is a classic preparation used to study the effects of serotonin and its analogs.

Rat_Fundus_Assay cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_exp Experiment Isolate_Stomach Isolate Rat Stomach Prepare_Fundus_Strip Prepare Fundus Strip Isolate_Stomach->Prepare_Fundus_Strip Mount_in_Organ_Bath Mount Strip in Organ Bath Prepare_Fundus_Strip->Mount_in_Organ_Bath Connect_to_Transducer Connect to Force Transducer Mount_in_Organ_Bath->Connect_to_Transducer Add_Compound Add Tryptamine Analog Connect_to_Transducer->Add_Compound Measure_Contraction Measure Isometric Contraction Add_Compound->Measure_Contraction Analyze_Data Analyze Dose-Response Relationship Measure_Contraction->Analyze_Data

Workflow for the rat fundus strip in vitro bioassay.
Early Analytical Technique: Thin-Layer Chromatography

Thin-layer chromatography (TLC) was a widely used analytical technique during the mid-20th century for the separation and identification of compounds in a mixture. Its application to the analysis of tryptamines was crucial for assessing purity and identifying reaction products.

TLC_Workflow Spot_Sample Spot Sample on TLC Plate Develop_Plate Develop Plate in Solvent Chamber Spot_Sample->Develop_Plate Dry_Plate Dry Plate Develop_Plate->Dry_Plate Visualize_Spots Visualize Spots (e.g., UV light, staining) Dry_Plate->Visualize_Spots Calculate_Rf Calculate Rf Value Visualize_Spots->Calculate_Rf

A simplified workflow for thin-layer chromatography analysis.

Early Understanding of Signaling Pathways

The understanding of serotonin's role as a neurotransmitter and the concept of specific receptors were in their infancy during the early period of 5-methoxypsilocin research. The prevailing hypothesis was that the psychoactive effects of tryptamines were mediated through their interaction with the "serotonin receptor." The diagram below illustrates this early, generalized understanding of the mechanism of action.

Early_Signaling_Concept Tryptamine_Analog 5-Methoxypsilocin Analog Serotonin_Receptor Serotonin Receptor Tryptamine_Analog->Serotonin_Receptor Binds to Cellular_Response Cellular Response (e.g., smooth muscle contraction, neuronal firing) Serotonin_Receptor->Cellular_Response Activates Psychoactive_Effects Psychoactive Effects Cellular_Response->Psychoactive_Effects Leads to

A conceptual diagram of the early understanding of tryptamine action.

Conclusion

The early research on 5-methoxypsilocin and its analogs, from the initial synthesis by Hoshino and Shimodaira to the pharmacological characterizations by Gessner and others, laid a critical foundation for the field of psychedelic science. While the tools and techniques of the time were less sophisticated than those available today, the fundamental principles of structure-activity relationships and the quest to understand the biological basis of psychoactivity were firmly established. This guide has aimed to consolidate and present this early knowledge in a format that is both informative for historical context and useful for contemporary researchers building upon this important legacy.

References

Navigating the Serotonergic Landscape: A Technical Guide to Psilomethoxin and 5-MeO-DMT Receptor Binding Affinity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psilomethoxin (4-HO-5-MeO-DMT) is a lesser-known tryptamine (B22526) that has garnered interest within psychedelic research due to its structural similarity to both psilocin (4-HO-DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). It is hypothesized that this compound may act as a prodrug to the potent psychedelic 5-MeO-DMT. To date, there is a significant lack of direct scientific studies on the receptor binding affinity of this compound itself.[1] Consequently, this guide will focus on the well-documented receptor binding profile of its putative active metabolite, 5-MeO-DMT, providing a foundational understanding for future research into this compound. This document will detail the receptor binding affinities of 5-MeO-DMT and related compounds, provide comprehensive experimental protocols for conducting such studies, and illustrate the associated signaling pathways.

Data Presentation: Receptor Binding Affinities

The following tables summarize the quantitative data on the binding affinities (Ki, nM) of 5-MeO-DMT and comparative psychedelic compounds at various serotonin (B10506) (5-HT) and other receptors. Lower Ki values indicate a higher binding affinity.

Table 1: Binding Affinity (Ki, nM) of 5-MeO-DMT at Human Serotonin Receptors

ReceptorKi (nM)Reference
5-HT1A< 10[2]
5-HT2A> 1000[2]
5-HT2C340
5-HT1D3.48 (normalized pKi)
5-HT1E1.72 (normalized pKi)
5-HT5A1.84 (normalized pKi)
5-HT62.73 (normalized pKi)
5-HT73.69 (normalized pKi)

Note: Some values are presented as normalized pKi from broad receptor screening panels and have been converted to reflect general affinity ranges for this table.

Table 2: Comparative Binding Affinities (Ki, nM) of Psychedelic Compounds

Compound5-HT1A5-HT2A5-HT2CReference
5-MeO-DMT < 10 > 1000 340 [2]
Psilocin2.88 (normalized pKi)2.14 (normalized pKi)2.52 (normalized pKi)
Psilocybin> 10,000> 10,000> 10,000
DMT0 (normalized pKi)2.58 (normalized pKi)3.42 (normalized pKi)
LSD1.1< 10< 10

Note: Normalized pKi values provide a relative measure of affinity across a large panel of receptors.

Experimental Protocols: Radioligand Binding Assays

The determination of receptor binding affinity is typically achieved through competitive radioligand binding assays. Below is a detailed methodology for assessing the binding of a test compound (e.g., 5-MeO-DMT) to serotonin receptors.

Materials and Reagents
  • Cell Lines: Human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO) cells stably expressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A).

  • Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A).

  • Test Compound: 5-MeO-DMT or other compounds of interest.

  • Non-specific Binding Control: A high concentration of a non-labeled ligand that binds to the target receptor (e.g., serotonin, WAY-100635 for 5-HT1A).

  • Assay Buffer: Typically 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[3]

  • Scintillation Fluid: For detection of radioactivity.

  • Equipment: 96-well microplates, cell harvester, liquid scintillation counter.

Membrane Preparation
  • Culture the transfected cells to a sufficient density.

  • Harvest the cells and centrifuge to form a cell pellet.

  • Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce homogenizer or sonicator.

  • Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and intact cells.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

  • Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Store the membrane preparation in aliquots at -80°C.

Competitive Binding Assay Procedure
  • Prepare serial dilutions of the test compound (e.g., 5-MeO-DMT) in the assay buffer.

  • In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Radioligand and cell membrane preparation.

    • Non-specific Binding: Radioligand, cell membrane preparation, and a high concentration of the non-specific binding control.

    • Competitive Binding: Radioligand, cell membrane preparation, and each dilution of the test compound.

  • Initiate the binding reaction by adding the cell membrane preparation to the wells.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioactivity.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathways

The primary receptors for 5-MeO-DMT are the 5-HT1A and 5-HT2A receptors, which are G-protein coupled receptors (GPCRs). Their activation initiates distinct intracellular signaling cascades.

5-HT1A Signaling Pathway 5-MeO-DMT 5-MeO-DMT 5-HT1A_Receptor 5-HT1A Receptor 5-MeO-DMT->5-HT1A_Receptor Gi_alpha Gαi 5-HT1A_Receptor->Gi_alpha Activates Gbetagamma Gβγ 5-HT1A_Receptor->Gbetagamma Adenylyl_Cyclase Adenylyl Cyclase Gi_alpha->Adenylyl_Cyclase Inhibits GIRK GIRK Channel Gbetagamma->GIRK Activates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases PKA PKA cAMP->PKA Less Activation K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux

Caption: 5-HT1A receptor signaling cascade.

5-HT2A Signaling Pathway Psychedelic_Agonist Psychedelic Agonist (e.g., 5-MeO-DMT) 5-HT2A_Receptor 5-HT2A Receptor Psychedelic_Agonist->5-HT2A_Receptor Gq_alpha Gαq 5-HT2A_Receptor->Gq_alpha Activates PLC Phospholipase C Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Induces PKC Protein Kinase C DAG->PKC Activates Downstream_Effects Downstream Cellular Effects Ca_Release->Downstream_Effects PKC->Downstream_Effects

Caption: 5-HT2A receptor signaling cascade.

Experimental Workflow

The following diagram outlines the general workflow for a competitive radioligand binding assay.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep 1. Cell Membrane Preparation Reagent_Prep 2. Reagent Preparation Membrane_Prep->Reagent_Prep Plate_Setup 3. Plate Setup (Total, NSB, Competitive) Reagent_Prep->Plate_Setup Incubation 4. Incubation to Equilibrium Plate_Setup->Incubation Filtration 5. Filtration and Washing Incubation->Filtration Quantification 6. Scintillation Counting Filtration->Quantification Data_Analysis 7. Data Analysis (IC50, Ki) Quantification->Data_Analysis

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion

While direct experimental data on the receptor binding affinity of this compound remains elusive, the comprehensive understanding of its putative metabolite, 5-MeO-DMT, provides a critical foundation for future research. The high affinity of 5-MeO-DMT for the 5-HT1A receptor, in contrast to many other classic psychedelics, suggests a unique pharmacological profile that warrants further investigation. The detailed protocols and workflows presented in this guide offer a standardized approach for researchers to explore the binding characteristics of novel tryptamines like this compound, ultimately contributing to a more nuanced understanding of their therapeutic potential.

References

In vitro characterization of 4-HO-5-MeO-DMT

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the In Vitro Characterization of 4-HO-5-MeO-DMT (Psilomethoxin)

Disclaimer: Direct experimental data on the in vitro characterization of 4-hydroxy-5-methoxy-N,N-dimethyltryptamine (4-HO-5-MeO-DMT), also known as this compound, is exceptionally scarce in publicly available scientific literature.[1][2] Consequently, this guide provides a comprehensive overview based on the well-documented pharmacological profiles of its closest structural analogs: 4-hydroxy-N,N-dimethyltryptamine (4-HO-DMT or psilocin) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). The information presented herein serves as a predictive framework for researchers, scientists, and drug development professionals interested in the potential characteristics of 4-HO-5-MeO-DMT.

Introduction: A Tale of Two Analogs

4-HO-5-MeO-DMT is a unique tryptamine (B22526) that incorporates the key structural motifs of two well-known psychedelic compounds: the 4-hydroxyl group of psilocin (4-HO-DMT) and the 5-methoxy group of 5-MeO-DMT.[1] Psilocin is the active metabolite of psilocybin and is primarily responsible for the effects of "magic mushrooms," acting as a potent agonist at serotonin (B10506) 5-HT2A receptors.[3][4][5][6] In contrast, 5-MeO-DMT is recognized for its high affinity for the 5-HT1A receptor, in addition to its activity at 5-HT2A receptors.[7][8][9][10]

By examining the in vitro data of these two parent compounds, we can formulate hypotheses about the receptor binding profile and functional activity of 4-HO-5-MeO-DMT. This approach, grounded in structure-activity relationships (SAR), provides a foundational understanding for future empirical studies.

4-HO-DMT (Psilocin) 4-HO-DMT (Psilocin) 4-HO-5-MeO-DMT (this compound) 4-HO-5-MeO-DMT (this compound) 4-HO-DMT (Psilocin)->4-HO-5-MeO-DMT (this compound)  + 5-Methoxy Group 5-MeO-DMT 5-MeO-DMT 5-MeO-DMT->4-HO-5-MeO-DMT (this compound)  + 4-Hydroxyl Group

Structural relationship of 4-HO-5-MeO-DMT to its parent analogs.

Predicted and Analog Receptor Binding Profiles

The primary targets for psychedelic tryptamines are serotonin (5-HT) receptors. The binding affinity, typically expressed as the inhibition constant (Kᵢ), indicates the concentration of a drug required to occupy 50% of the receptors in a competitive binding assay. Lower Kᵢ values signify higher binding affinity.

Receptor Binding Affinity Data of Analogs

The following table summarizes the binding affinities of 4-HO-DMT and 5-MeO-DMT at key serotonin receptors. This data suggests that 4-HO-5-MeO-DMT will likely exhibit high affinity for both 5-HT1A and 5-HT2A receptors.

Receptor4-HO-DMT (Psilocin) Kᵢ (nM)5-MeO-DMT Kᵢ (nM)
5-HT1A 49 - 567[3]1.9 - 10[9][10]
5-HT2A 49 - 567[3]907 ± 170[7]
5-HT2C 49 - 567[3]>1000[9]
SERT Sub-micromolar affinity[11]IC₅₀ comparable to cocaine[9]

Note: A wide range for 4-HO-DMT Kᵢ at 5-HT receptors is reported in some literature, reflecting variability in experimental conditions. 5-MeO-DMT shows marked selectivity for the 5-HT1A receptor.[7][10]

Predicted and Analog Functional Activity

Functional assays measure the biological response elicited by a compound upon binding to its receptor. Key parameters include EC₅₀ (the concentration for 50% of maximal response) and Eₘₐₓ (the maximum response relative to a reference agonist like serotonin).

Functional Activity Data of Analogs

Psilocin and its analogs are generally efficacious agonists at 5-HT2A receptors.[4][12] 5-MeO-DMT is a potent agonist at both 5-HT1A and 5-HT2A receptors.[10]

Assay TypeTarget Receptor4-HO-DMT (Psilocin)5-MeO-DMT
Calcium Flux 5-HT2APotent, high-efficacy agonist (Eₘₐₓ ~90-100%)[4]Agonist activity
G-Protein Activation 5-HT1AAgonist activityPotent agonist (EC₅₀ ~100 nM)[9]

Key Signaling Pathways

The interaction of tryptamines with 5-HT1A and 5-HT2A receptors initiates distinct intracellular signaling cascades.

5-HT1A Receptor Signaling

The 5-HT1A receptor typically couples to the inhibitory G-protein, Gαi/o.[13][14] This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors like Protein Kinase A (PKA) and ERK.[13][14]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5-HT1A_Receptor 5-HT1A Receptor Gi_Protein Gαi/o Protein 5-HT1A_Receptor->Gi_Protein Activates AC Adenylyl Cyclase (AC) Gi_Protein->AC Inhibits ERK ERK Pathway Gi_Protein->ERK Modulates cAMP cAMP AC->cAMP Reduces conversion of ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Decreased Activation Ligand 4-HO-5-MeO-DMT (or Analog) Ligand->5-HT1A_Receptor

Simplified 5-HT1A receptor Gi-coupled signaling pathway.
5-HT2A Receptor Signaling

The 5-HT2A receptor couples to the Gαq protein, activating Phospholipase C (PLC).[13] This enzyme cleaves PIP₂ into IP₃ and DAG, leading to an increase in intracellular calcium (Ca²⁺) and activation of Protein Kinase C (PKC), which are central to its psychedelic effects.[15]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5-HT2A_Receptor 5-HT2A Receptor Gq_Protein Gαq Protein 5-HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates Ligand 4-HO-5-MeO-DMT (or Analog) Ligand->5-HT2A_Receptor

Simplified 5-HT2A receptor Gq-coupled signaling pathway.

Experimental Protocols

Standard in vitro assays are essential for characterizing novel compounds. Below are generalized protocols for determining receptor binding affinity and functional activity.

Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

1. Materials:

  • Cell membranes from cell lines expressing the target receptor (e.g., HEK293 cells).

  • Radioligand with high affinity for the target (e.g., [³H]ketanserin for 5-HT2A).

  • Test compound (4-HO-5-MeO-DMT) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).

  • 96-well plates and a cell harvester with glass fiber filters.

  • Scintillation counter.

2. Procedure:

  • Preparation: Thaw and resuspend cell membranes in ice-cold binding buffer to a specific protein concentration.[16]

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Cell membranes + radioligand + buffer.

    • Non-specific Binding (NSB): Cell membranes + radioligand + a high concentration of an unlabeled competing ligand.

    • Competition: Cell membranes + radioligand + serial dilutions of the test compound.

  • Incubation: Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 30°C) to reach equilibrium.[16][17]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. Wash filters with ice-cold buffer.[16][17]

  • Quantification: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding). Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation.

Protocol: Calcium Flux Functional Assay

This assay measures Gq-coupled receptor activation by detecting transient increases in intracellular calcium concentration using a calcium-sensitive fluorescent dye.[4][12]

1. Materials:

  • A stable cell line expressing the Gq-coupled receptor of interest (e.g., 5-HT2A).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test compound and a reference agonist (e.g., Serotonin).

  • A fluorescence plate reader with an integrated fluid-handling system.

2. Procedure:

  • Cell Plating: Seed cells into 96-well or 384-well black-walled, clear-bottom plates and grow to near confluence.

  • Dye Loading: Remove growth medium and incubate cells with the calcium-sensitive dye in assay buffer for approximately 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compound and the reference agonist in assay buffer.

  • Fluorescence Reading: Place the plate in the fluorescence reader. Measure the baseline fluorescence for a short period.

  • Compound Addition: Use the instrument's fluidics to add the test compound or reference agonist to the wells while continuously reading fluorescence.

  • Data Acquisition: Record the fluorescence intensity over time to capture the peak response.

  • Data Analysis: Calculate the change in fluorescence from baseline for each well. Plot the peak response against the log concentration of the compound. Use a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

General In Vitro Characterization Workflow

The characterization of a novel compound like 4-HO-5-MeO-DMT follows a logical progression from broad screening to detailed functional analysis.

cluster_workflow In Vitro Characterization Workflow Acquisition Compound Acquisition (Synthesis & Purification) Primary_Screen Primary Screening (Broad Receptor Panel @ 10µM) Acquisition->Primary_Screen Hit_ID Hit Identification (>50% inhibition) Primary_Screen->Hit_ID Secondary_Assay Secondary Assay (Dose-Response Binding) Hit_ID->Secondary_Assay 'Hits' Ki_Determination Determine Ki Values Secondary_Assay->Ki_Determination Functional_Assay Functional Assays (e.g., Ca²⁺ Flux, cAMP) Ki_Determination->Functional_Assay Potency_Efficacy Determine EC50 & Emax Functional_Assay->Potency_Efficacy Profile Comprehensive Pharmacological Profile Potency_Efficacy->Profile

General workflow for the in vitro characterization of a novel tryptamine.

Conclusion and Future Directions

The in vitro characterization of 4-HO-5-MeO-DMT remains a significant gap in psychedelic science. Based on a structure-activity relationship analysis of 4-HO-DMT and 5-MeO-DMT, it is hypothesized that 4-HO-5-MeO-DMT will act as a potent agonist at both 5-HT1A and 5-HT2A serotonin receptors. The relative potency and efficacy at these and other CNS targets will define its unique pharmacological profile and potential therapeutic applications. Empirical validation using the standardized protocols outlined in this guide is a critical next step. Such research will not only elucidate the specific properties of this novel compound but also contribute to a deeper understanding of how subtle structural modifications influence the complex pharmacology of tryptamines.

References

The Potential Neurogenic Effects of Psilomethoxin: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical overview of the potential neurogenic effects of Psilomethoxin (4-HO-5-MeO-DMT). It is critical to note that, as of the date of this publication, there is a significant lack of direct scientific research and published data specifically investigating the neurogenic properties of this compound. The information presented herein is largely extrapolated from studies on its structural analogs, psilocin (the active metabolite of psilocybin) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). All discussions of this compound's effects are therefore theoretical and intended for a scientific audience engaged in research and drug development.

Introduction

This compound is a tryptamine (B22526) compound that has garnered interest due to its unique chemical structure, which combines features of both psilocin (4-HO-DMT) and 5-MeO-DMT.[1][2] This structural similarity has led to speculation about its potential psychoactive and therapeutic properties, including the capacity to promote neurogenesis.[3] Adult neurogenesis, the process of generating new neurons, is a critical aspect of neural plasticity and is implicated in mood regulation, learning, and memory.[4] Psychedelic compounds, particularly tryptamines, have emerged as a class of molecules with the potential to stimulate neurogenesis and other forms of neuroplasticity.[4]

This whitepaper will explore the theoretical basis for the potential neurogenic effects of this compound, drawing on the established neurogenic properties of psilocybin and 5-MeO-DMT. It will also detail the experimental protocols that could be employed to investigate these potential effects and the signaling pathways that are hypothesized to be involved.

Chemical Structure and Hypothesized Mechanism of Action

This compound's chemical structure features the 4-hydroxyl group of psilocin and the 5-methoxy group of 5-MeO-DMT.[1][3] This unique combination suggests a receptor binding profile that may also be a hybrid of its two parent compounds. The psychoactive effects of tryptamines are primarily mediated through their interaction with serotonin (B10506) receptors, particularly the 5-HT2A receptor.[3] However, the 5-methoxy substitution is known to confer a higher affinity for the 5-HT1A receptor, as seen with 5-MeO-DMT.[3]

It is therefore hypothesized that this compound may act as an agonist at both 5-HT2A and 5-HT1A receptors.[3] Activation of the 5-HT2A receptor is strongly linked to the neuroplastic effects of psychedelics like psilocybin.[4] The potential for significant 5-HT1A agonism could also contribute to neurogenic and plasticity-promoting effects.[3]

Evidence from Structural Analogs: Psilocybin and 5-MeO-DMT

The primary evidence for the potential neurogenic effects of this compound comes from studies of psilocybin and 5-MeO-DMT.

Psilocybin-Induced Neurogenesis

Psilocybin has been shown to promote neurogenesis in animal models. Studies have demonstrated that psilocybin can increase the number of new neurons in the hippocampus, a brain region crucial for learning and memory.[4] This effect is believed to be mediated, at least in part, by the activation of 5-HT2A receptors, which in turn stimulates the release of brain-derived neurotrophic factor (BDNF).[4]

5-MeO-DMT-Induced Neurogenesis

Research on 5-MeO-DMT has also indicated its potential to stimulate neurogenesis. In vitro studies have shown that 5-MeO-DMT can protect neurons from cell death and promote the growth of new neural connections.

Quantitative Data from Analog Studies

The following table summarizes quantitative findings from studies on the neurogenic effects of psilocybin and 5-MeO-DMT. It is important to reiterate that this data is from analog compounds and not this compound itself.

CompoundModel SystemDosageKey FindingsReference
PsilocybinMouseLow dosesEnhanced extinction of conditioned fear response, trend towards increased neurogenesis.[4]
PsilocybinMouseHigh dosesSignificant decrease in newborn neurons in the hippocampus.[4]

Proposed Experimental Protocols for Investigating this compound

To scientifically validate the hypothesized neurogenic effects of this compound, a series of in vitro and in vivo experiments would be necessary.

In Vitro Neurogenesis Assays
  • Objective: To determine if this compound can promote the proliferation and differentiation of neural stem cells (NSCs) into mature neurons in a controlled laboratory setting.

  • Methodology:

    • Cell Culture: Primary neural stem cells would be harvested from the hippocampus of embryonic or adult rodents and cultured in a specialized growth medium.[5]

    • This compound Treatment: Cultured NSCs would be exposed to varying concentrations of this compound.

    • Proliferation Assay (BrdU Incorporation): 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, would be added to the cell cultures.[5] BrdU is incorporated into the DNA of dividing cells, thus marking newly proliferated cells.

    • Immunocytochemistry: After a set incubation period, the cells would be fixed and stained with antibodies against BrdU and neuronal markers (e.g., β-III tubulin, NeuN) to identify newly formed neurons.

    • Quantification: The number of BrdU-positive and neuron-specific marker-positive cells would be quantified using fluorescence microscopy to determine the rate of neurogenesis.[5]

In Vivo Neurogenesis Studies
  • Objective: To assess the effects of this compound on adult neurogenesis in a living organism.

  • Methodology:

    • Animal Model: Adult rodents (e.g., mice or rats) would be used as the model system.

    • This compound Administration: Animals would be administered this compound through a controlled route (e.g., intraperitoneal injection) at various doses.

    • BrdU Labeling: Animals would be injected with BrdU to label dividing cells in the brain.[6][7][8]

    • Tissue Processing: After a designated survival period (e.g., 24 hours for proliferation, several weeks for survival and differentiation), the animals would be euthanized, and their brains would be perfused and sectioned.[6]

    • Immunohistochemistry: Brain sections would be stained for BrdU and neuronal markers to identify and quantify newly generated neurons in specific brain regions, such as the dentate gyrus of the hippocampus.[6]

    • Stereological Analysis: Unbiased stereological counting methods would be used to obtain accurate estimates of the number of new neurons.

Hypothesized Signaling Pathways

The neurogenic effects of tryptamines are thought to be mediated by complex intracellular signaling cascades. The following diagrams illustrate the hypothesized pathways for this compound, based on the known mechanisms of its analogs.

5-HT2A Receptor-Mediated Signaling

Activation of the 5-HT2A receptor by a psychedelic agonist is believed to initiate a cascade that leads to increased neuroplasticity.

G This compound This compound (Hypothesized) HT2A 5-HT2A Receptor This compound->HT2A Gq Gq Protein HT2A->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca2+ & PKC IP3_DAG->Ca_PKC ERK ERK/MAPK Pathway Ca_PKC->ERK CREB CREB ERK->CREB BDNF BDNF Expression CREB->BDNF Neurogenesis Neurogenesis & Plasticity BDNF->Neurogenesis

Caption: Hypothesized 5-HT2A signaling cascade for this compound.

BDNF-TrkB Signaling Pathway

Brain-Derived Neurotrophic Factor (BDNF) is a key molecule in promoting neurogenesis and synaptic plasticity. Its signaling is crucial for the therapeutic effects of many psychoactive compounds.[9][10][11][12]

G BDNF BDNF TrkB TrkB Receptor BDNF->TrkB PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK Cell_Survival Neuronal Survival PI3K_Akt->Cell_Survival Gene_Expression Gene Expression for Plasticity MAPK_ERK->Gene_Expression

Caption: The BDNF-TrkB signaling pathway in neuroplasticity.

Experimental Workflow for In Vivo Neurogenesis Study

The following diagram outlines a typical workflow for an in vivo study investigating the neurogenic effects of a novel compound like this compound.

G cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_analysis_phase Analysis Phase Animal_Model Rodent Model Selection Drug_Admin This compound Administration Animal_Model->Drug_Admin BrdU_Injection BrdU Injection Drug_Admin->BrdU_Injection Perfusion Perfusion & Brain Extraction BrdU_Injection->Perfusion Sectioning Brain Sectioning Perfusion->Sectioning Staining Immunohistochemistry Sectioning->Staining Microscopy Fluorescence Microscopy Staining->Microscopy Quantification Stereological Quantification Microscopy->Quantification Data_Analysis Statistical Analysis Quantification->Data_Analysis

References

The Tryptamine Scaffold: A Promising Frontier in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The indole (B1671886) nucleus of tryptamine (B22526) has long been a privileged scaffold in medicinal chemistry, yielding compounds with a wide array of biological activities. Recent research has illuminated the significant anti-inflammatory potential of novel tryptamine derivatives. These compounds offer promising avenues for the development of new therapeutics to address a range of inflammatory conditions. This technical guide provides a comprehensive overview of the anti-inflammatory properties of novel tryptamines, detailing their mechanisms of action, quantitative efficacy, and the experimental protocols for their evaluation.

Core Mechanisms of Anti-Inflammatory Action

Novel tryptamine derivatives exert their anti-inflammatory effects through multiple intricate signaling pathways. Key among these are the modulation of the Aryl Hydrocarbon Receptor (AhR) and the inhibition of the pro-inflammatory NF-κB signaling cascade.

Aryl Hydrocarbon Receptor (AhR) Pathway: Tryptamine and its metabolites can act as agonists for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][2] Activation of AhR can lead to a downstream cascade that ultimately suppresses inflammatory responses. This includes shifting the T-cell landscape towards an immunosuppressive state and promoting the production of anti-inflammatory metabolites like butyrate (B1204436) by the gut microbiota.[1]

NF-κB Signaling Pathway: A central pathway in inflammation is mediated by the transcription factor NF-κB, which orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β. Several novel tryptamine derivatives have been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the production of these key inflammatory mediators.

Below are diagrams illustrating these key signaling pathways.

G cluster_0 Aryl Hydrocarbon Receptor (AhR) Pathway cluster_1 NF-κB Signaling Pathway Tryptamine Derivative Tryptamine Derivative AhR AhR Tryptamine Derivative->AhR IKK Complex IKK Complex Tryptamine Derivative->IKK Complex inhibits ARNT ARNT AhR->ARNT dimerizes with XRE XRE ARNT->XRE binds to Anti-inflammatory Gene Expression Anti-inflammatory Gene Expression XRE->Anti-inflammatory Gene Expression promotes LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK Complex activates p65/p50 p65/p50 IKK Complex->p65/p50 phosphorylates IκBα, releasing Nucleus Nucleus p65/p50->Nucleus translocates to Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription Nucleus->Pro-inflammatory Gene Transcription initiates

Caption: Key anti-inflammatory signaling pathways modulated by novel tryptamines.

Quantitative Assessment of Anti-Inflammatory Activity

The anti-inflammatory efficacy of novel tryptamine derivatives has been quantified in various in vitro assays. The following tables summarize key findings from the literature, providing a comparative overview of their potency.

Table 1: Inhibition of Inflammatory Enzymes by Tryptamine Derivatives

Compound ClassTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
TryptaminamidesCOX-2Comparable to DiclofenacDiclofenac-
N-Acyl Tryptophan DerivativesP2Y14R0.0012PPTN0.002
Indole DerivativesCOX-210.13 - 83.42Celecoxib0.07
Indole Derivatives5-LOX1.04 - 14.52Zileuton0.36

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 indicates greater potency.

Table 2: Inhibition of Pro-Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

Tryptamine DerivativeMediator Inhibited% Inhibition / IC50
Tryptaminamides (SJ0812, SJ0815, SJ0817)HemolysisComparable to Diclofenac
Melatonin Bromobenzoylamide DerivativesIL-6, PGE2, NOSignificant dose-dependent reduction

Table 3: Antioxidant Activity of Tryptamine Derivatives

CompoundAssayIC50 (µM)StandardIC50 (µM)
SR10, SR14, SR23, SR42DPPH Radical Scavenging0.75 - 14.43Ascorbic Acid15.83

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of novel anti-inflammatory compounds. Below are standardized methodologies for key in vitro assays.

General Experimental Workflow

The following diagram outlines a typical workflow for screening and characterizing the anti-inflammatory properties of novel tryptamine derivatives.

G Compound Synthesis & Characterization Compound Synthesis & Characterization In vitro Screening In vitro Screening Compound Synthesis & Characterization->In vitro Screening Cell Viability Assay (e.g., MTT) Cell Viability Assay (e.g., MTT) In vitro Screening->Cell Viability Assay (e.g., MTT) Anti-inflammatory Assays Anti-inflammatory Assays In vitro Screening->Anti-inflammatory Assays Lead Compound Identification Lead Compound Identification In vitro Screening->Lead Compound Identification LPS-stimulated RAW 264.7 Macrophages LPS-stimulated RAW 264.7 Macrophages Anti-inflammatory Assays->LPS-stimulated RAW 264.7 Macrophages Enzyme Inhibition Assays Enzyme Inhibition Assays Anti-inflammatory Assays->Enzyme Inhibition Assays Measurement of NO (Griess Assay) Measurement of NO (Griess Assay) LPS-stimulated RAW 264.7 Macrophages->Measurement of NO (Griess Assay) Measurement of PGE2 (ELISA) Measurement of PGE2 (ELISA) LPS-stimulated RAW 264.7 Macrophages->Measurement of PGE2 (ELISA) Measurement of Cytokines (ELISA) Measurement of Cytokines (ELISA) LPS-stimulated RAW 264.7 Macrophages->Measurement of Cytokines (ELISA) TNF-α TNF-α Measurement of Cytokines (ELISA)->TNF-α IL-6 IL-6 Measurement of Cytokines (ELISA)->IL-6 IL-1β IL-1β Measurement of Cytokines (ELISA)->IL-1β COX-1/COX-2 COX-1/COX-2 Enzyme Inhibition Assays->COX-1/COX-2 5-LOX 5-LOX Enzyme Inhibition Assays->5-LOX

Caption: A generalized workflow for the evaluation of anti-inflammatory tryptamines.

Cell Culture and LPS Stimulation of RAW 264.7 Macrophages
  • Cell Maintenance: Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the novel tryptamine derivatives for 1 hour.

  • LPS Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Sample Collection: After the 24-hour incubation, collect 50 µL of the cell culture supernatant.

  • Griess Reagent: Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite (B80452) concentration from a sodium nitrite standard curve.

Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA)
  • Sample Collection: Collect the cell culture supernatants after the 24-hour incubation period.

  • ELISA Procedure: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of each cytokine based on the standard curve provided in the kit.

In Vitro COX-1 and COX-2 Inhibition Assay
  • Enzyme Preparation: Utilize commercially available COX-1 and COX-2 inhibitor screening kits.

  • Assay Protocol: Follow the manufacturer's protocol, which typically involves the incubation of the respective enzyme with arachidonic acid as a substrate in the presence of varying concentrations of the test compounds.

  • Detection: Measure the product formation (e.g., prostaglandin (B15479496) F2α) using a specific detection method, often a colorimetric or fluorescent readout.

  • IC50 Determination: Calculate the IC50 values by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
  • Enzyme and Substrate: Use a 5-LOX inhibitor screening assay kit, which includes the 5-LOX enzyme and its substrate, linoleic acid.

  • Assay Procedure: Incubate the 5-LOX enzyme with the test compounds at various concentrations before adding the substrate.

  • Product Measurement: Measure the formation of the hydroperoxide product, which can be detected via a colorimetric or fluorometric method.

  • IC50 Calculation: Determine the IC50 values from the dose-response curves.

Conclusion

Novel tryptamine derivatives represent a compelling class of molecules with significant anti-inflammatory properties. Their multifaceted mechanisms of action, including the modulation of the AhR and NF-κB pathways, coupled with their quantifiable efficacy in inhibiting key inflammatory mediators and enzymes, underscore their therapeutic potential. The standardized experimental protocols provided herein offer a robust framework for the continued investigation and development of these promising compounds as next-generation anti-inflammatory agents. Further research into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these tryptamines is warranted to translate these preclinical findings into clinical applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Psilomethoxin from Ortho-Vanillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psilomethoxin (4-hydroxy-5-methoxy-N,N-dimethyltryptamine or 4-HO-5-MeO-DMT) is a tryptamine (B22526) of significant interest due to its structural relationship to the known psychedelic compounds psilocin (4-HO-DMT) and 5-MeO-DMT. The first and only documented chemical synthesis of this compound was reported in 1965 by Marc Julia and his colleagues at the Pasteur Institute.[1][2][3] Their extensive 10-step synthesis commences with ortho-vanillin.[1][2] These application notes provide a detailed, reconstructed protocol of this synthesis, compiled from available literature and chemical knowledge. The quantitative data presented is based on the reported yields from the original publication.

Synthesis Pathway Overview

The synthesis of this compound from ortho-vanillin is a lengthy and complex process that can be broadly divided into three main stages:

  • Modification of the Benzene (B151609) Ring: Ortho-vanillin undergoes a series of reactions to introduce a nitro group and protect the hydroxyl group, preparing the ring for indole (B1671886) formation.

  • Indole Ring Formation: The modified benzaldehyde (B42025) is then used to construct the indole core structure.

  • Side Chain Elaboration and Final Product Formation: The final steps involve the introduction of the dimethylaminoethyl side chain at the C3 position of the indole, followed by deprotection to yield this compound.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of this compound from ortho-vanillin, as described by Julia et al. (1965).

StepProduct NameStarting MaterialReported Yield (%)
1o-Vanillin benzenesulfonate (B1194179)o-Vanillin90
26-Nitro-o-vanillin benzenesulfonateo-Vanillin benzenesulfonate60
36-Nitro-o-vanillin6-Nitro-o-vanillin benzenesulfonate87
42-Benzyloxy-3-methoxy-6-nitrobenzaldehyde6-Nitro-o-vanillin89
54-Benzyloxy-5-methoxyindole2-Benzyloxy-3-methoxy-6-nitrobenzaldehydeYield not specified
64-Benzyloxy-5-methoxygramine4-Benzyloxy-5-methoxyindole74
74-Benzyloxy-5-methoxyindole-3-acetonitrile4-Benzyloxy-5-methoxygramine82
84-Benzyloxy-5-methoxy-N,N-dimethyltryptamine4-Benzyloxy-5-methoxyindole-3-acetonitrile31
9This compound (4-HO-5-MeO-DMT)4-Benzyloxy-5-methoxy-N,N-dimethyltryptamineYield not specified

Note: Yields for some steps were not available in the accessed literature.

Experimental Protocols

The following protocols are reconstructed based on the partial text from the 1965 publication by Julia, Manoury, and Voillaume.

Step 1: Synthesis of o-Vanillin benzenesulfonate
  • Objective: To protect the hydroxyl group of ortho-vanillin.

  • Procedure:

    • Dissolve 456 g of ortho-vanillin and 150 g of sodium hydroxide (B78521) in 1000 cc of water.

    • Add 660 g of benzenesulfonyl chloride dropwise to the solution.

    • Filter the resulting mixture to obtain o-vanillin benzenesulfonate.

  • Reported Yield: 90%

  • Melting Point: 119-120 °C (from acetic acid)

Step 2: Synthesis of 6-Nitro-o-vanillin benzenesulfonate
  • Objective: Nitration of the benzene ring.

  • Procedure:

    • Add 250 g of o-vanillin benzenesulfonate in one portion to 2.5 L of fuming nitric acid, cooled to 0 °C.

    • Maintain the temperature between 5-10 °C for 5 minutes.

    • Pour the reaction mixture onto ice to precipitate the product.

  • Reported Yield: 60%

Step 3: Synthesis of 6-Nitro-o-vanillin
  • Objective: Deprotection of the hydroxyl group.

  • Procedure:

    • Reflux 170 g of 6-nitro-o-vanillin benzenesulfonate with 2 L of methanol (B129727) for 10 minutes with vigorous stirring.

    • Add a solution of 100 g of potassium hydroxide in 200 cc of water and 400 cc of methanol.

    • Reflux the mixture for an additional 30 minutes.

    • Dissolve the precipitated product in boiling water and acidify to yield 6-nitro-o-vanillin.

  • Reported Yield: 87%

  • Melting Point: 104 °C

Step 4: Synthesis of 2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde
  • Objective: Protection of the newly formed hydroxyl group.

  • Procedure:

    • Prepare a mixture of 50 g of 6-nitro-o-vanillin, 300 cc of dimethyl sulfoxide, 80 g of potassium carbonate, and 500 cc of dimethylformamide.

    • Add 50 g of benzyl (B1604629) chloride to the mixture.

    • Stir the reaction at 40-50 °C for 12 hours.

    • Pour the mixture onto ice to precipitate the product.

  • Reported Yield: 89%

  • Melting Point: 89 °C

Step 5: Synthesis of 4-Benzyloxy-5-methoxyindole
  • Objective: Formation of the indole ring.

  • Note: The specific details for this step are not fully available in the accessed literature. It is presumed to involve a reductive cyclization of the nitro group, likely using a reducing agent such as sodium dithionite (B78146) or catalytic hydrogenation.

Step 6: Synthesis of 4-Benzyloxy-5-methoxygramine (Mannich Reaction)
  • Objective: Introduction of a dimethylaminomethyl group at the C3 position of the indole.

  • Procedure:

  • Reported Yield: 74%

  • Melting Point: 140-142 °C (from ethyl acetate)

Step 7: Synthesis of 4-Benzyloxy-5-methoxyindole-3-acetonitrile
  • Objective: Conversion of the gramine (B1672134) to a nitrile, extending the side chain.

  • Procedure:

    • Dissolve 20 g of 4-benzyloxy-5-methoxygramine in 400 cc of methanol.

    • Add a solution of 9 g of potassium cyanide in 20 cc of water.

    • Cool the mixture to below 10 °C and add 25 g of methyl iodide.

    • Stir the reaction at 25 °C for 24 hours.

    • Evaporate the solvent at a temperature below 40 °C.

    • Extract the residue with diethyl ether, wash with dilute HCl, sodium bicarbonate, and water, then dry and evaporate to yield the product.

  • Reported Yield: 82%

  • Melting Point: 128 °C (from ethanol)

Step 8: Synthesis of 4-Benzyloxy-5-methoxy-N,N-dimethyltryptamine
  • Objective: Reduction of the nitrile to the primary amine.

  • Procedure:

    • Reduce 14 g of 4-benzyloxy-5-methoxyindole-3-acetonitrile in 300 cc of 33% alcoholic dimethylamine with hydrogen gas and a Raney Nickel catalyst at 40 °C and 100 atm pressure.

  • Reported Yield: 31%

  • Fumarate Salt Melting Point: 176 °C (from ethanol)

Step 9 & 10: Synthesis of this compound (4-HO-5-MeO-DMT)
  • Objective: Deprotection of the benzyl group to yield the final product.

  • Note: The specific details for the debenzylation step are not available in the accessed literature. This is typically achieved by catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) to cleave the benzyl ether. The final step would be purification of the resulting this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound from ortho-vanillin.

G cluster_start Starting Material cluster_ring_mod Ring Modification cluster_indole_formation Indole Formation cluster_side_chain Side Chain Elaboration cluster_final Final Product ortho-Vanillin ortho-Vanillin Protection_1 Protection (Benzenesulfonylation) ortho-Vanillin->Protection_1 Benzenesulfonyl chloride, NaOH Nitration Nitration Protection_1->Nitration Fuming HNO3 Deprotection Deprotection Nitration->Deprotection KOH, MeOH Protection_2 Protection (Benzylation) Deprotection->Protection_2 Benzyl chloride, K2CO3 Reductive_Cyclization Reductive Cyclization Protection_2->Reductive_Cyclization Mannich_Reaction Mannich Reaction Reductive_Cyclization->Mannich_Reaction Formaldehyde, Dimethylamine Nitrile_Formation Nitrile Formation Mannich_Reaction->Nitrile_Formation KCN, MeI Reduction Reduction Nitrile_Formation->Reduction H2, Raney Ni Deprotection_Final Deprotection (Debenzylation) Reduction->Deprotection_Final Catalytic Hydrogenation (presumed) This compound This compound Deprotection_Final->this compound

Caption: Workflow for this compound Synthesis.

Chemical Reaction Pathway

This diagram outlines the chemical transformations from ortho-vanillin to this compound.

G oV o-Vanillin oVBS o-Vanillin benzenesulfonate oV->oVBS Step 1 NoVBS 6-Nitro-o-vanillin benzenesulfonate oVBS->NoVBS Step 2 NoV 6-Nitro-o-vanillin NoVBS->NoV Step 3 BnNoV 2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde NoV->BnNoV Step 4 BMI 4-Benzyloxy-5-methoxyindole BnNoV->BMI Step 5 BMG 4-Benzyloxy-5-methoxygramine BMI->BMG Step 6 BMIN 4-Benzyloxy-5-methoxyindole-3-acetonitrile BMG->BMIN Step 7 BMDMT 4-Benzyloxy-5-methoxy-N,N-dimethyltryptamine BMIN->BMDMT Step 8 Psilo This compound BMDMT->Psilo Step 9 & 10

Caption: this compound Reaction Pathway.

References

Application Notes and Protocols for the Analytical Detection of 4-HO-5-MeO-DMT

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-hydroxy-5-methoxy-N,N-dimethyltryptamine (4-HO-5-MeO-DMT), also known as psilomethoxin, is a lesser-known psychoactive tryptamine.[1] As a structural analog of both psilocin (4-HO-DMT) and 5-MeO-DMT, it is of significant interest to researchers, forensic scientists, and drug development professionals.[1] Due to its emergence as a novel substance, established analytical methods are not widely available. However, based on the well-documented analytical procedures for structurally similar tryptamines such as psilocin, psilocybin, and 5-MeO-DMT, robust methods for the detection and quantification of 4-HO-5-MeO-DMT can be developed and validated.

This document provides detailed application notes and protocols for the analytical detection of 4-HO-5-MeO-DMT using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These protocols are adapted from validated methods for related compounds and should be validated specifically for 4-HO-5-MeO-DMT before implementation.

Quantitative Data for Structurally Similar Analytes

The following tables summarize quantitative data from validated analytical methods for tryptamines structurally related to 4-HO-5-MeO-DMT. This data can serve as a benchmark for the development and validation of methods for 4-HO-5-MeO-DMT.

Table 1: LC-MS/MS Quantitative Parameters for Tryptamines in Plasma

AnalyteLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Reference
Psilocybin5–100-5[2][3]
Psilocin0.5–100-0.5[2][3]
4-acetoxy-N,N-dimethyltryptamine (psilacetin)0.5–100-0.5[2][3]
5-MeO-DMT0.90–5,890-0.90[4][5]
Bufotenine (5-HO-DMT)2.52–5,510-2.52[4][5]

Table 2: HPLC-UV and LC-MS Quantitative Parameters for Tryptamines

AnalyteMethodLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
PsilocybinHPLC-UV>0.991.58 mg/L4.78 mg/L[6]
PsilocinHPLC-UV>0.991.70 mg/L5.17 mg/L[6]
TryptamineUHPLC-MS>0.9880.10 ng/mL0.31 ng/mL[7][8]
N,N-dimethyltryptamine (DMT)UHPLC-MS>0.9880.09 ng/mL0.27 ng/mL[7][8]
5-MeO-DMTUHPLC-MS>0.9880.11 ng/mL0.33 ng/mL[7][8]

Experimental Protocols

Protocol 1: Detection of 4-HO-5-MeO-DMT using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methods used for the analysis of psilocin and other tryptamines.[9][10] Derivatization is necessary to improve the volatility and thermal stability of the analyte.

1. Sample Preparation (from biological matrices like blood or urine):

  • a. Extraction:
  • To 1 mL of sample, add an appropriate internal standard (e.g., psilocin-d10).
  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate (B1210297) or chloroform) under basic conditions (e.g., pH 9-10 with ammonium (B1175870) hydroxide).
  • Vortex and centrifuge the sample.
  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • b. Derivatization:
  • To the dried extract, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[10]
  • Incubate at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.

2. GC-MS Instrumental Parameters:

  • Gas Chromatograph:
  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness fused-silica capillary column (e.g., HP-5MS or equivalent).
  • Injector Temperature: 250°C.
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 1 minute.
  • Ramp: 10°C/min to 280°C, hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-550.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.

3. Expected Results:

  • The TMS derivative of 4-HO-5-MeO-DMT is expected to have a molecular ion peak and characteristic fragment ions that can be used for identification. The exact mass spectrum would need to be determined using a certified reference standard.

Protocol 2: Quantification of 4-HO-5-MeO-DMT in Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on validated methods for the quantification of psilocin and other tryptamines in plasma.[2][3]

1. Sample Preparation:

  • a. Protein Precipitation:
  • To 100 µL of plasma sample, add an internal standard (e.g., 4-HO-5-MeO-DMT-d4, if available, or a structurally similar deuterated tryptamine).
  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
  • b. Supernatant Transfer:
  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumental Parameters:

  • Liquid Chromatograph:
  • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient:
  • Start at 10% B, hold for 1 minute.
  • Increase to 70% B over 8 minutes.
  • Increase to 90% B and hold for 1 minute.
  • Return to 10% B and re-equilibrate for 2 minutes.
  • Flow Rate: 0.5 mL/min.[11]
  • Injection Volume: 5 µL.[11]
  • Tandem Mass Spectrometer:
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Multiple Reaction Monitoring (MRM):
  • The precursor ion for 4-HO-5-MeO-DMT is expected to be [M+H]+.
  • Specific product ions would need to be determined by infusing a standard solution of the analyte. For structurally similar compounds, characteristic fragmentation involves the loss of the dimethylamine (B145610) group.
  • Collision Gas: Argon.
  • Ion Source Parameters: Optimize for the specific instrument.

3. Method Validation:

  • The method should be validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects according to established guidelines.

Visualizations

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sp1 Biological Sample (e.g., Urine) sp2 Internal Standard Spiking sp1->sp2 sp3 Liquid-Liquid Extraction sp2->sp3 sp4 Evaporation sp3->sp4 sp5 Derivatization (e.g., with BSTFA) sp4->sp5 a1 Injection into GC sp5->a1 a2 Separation on Capillary Column a1->a2 a3 Electron Ionization (EI) a2->a3 a4 Mass Analysis (MS) a3->a4 d1 Chromatogram Generation a4->d1 d2 Mass Spectrum Analysis d1->d2 d3 Compound Identification d2->d3

Caption: GC-MS analytical workflow for 4-HO-5-MeO-DMT detection.

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Plasma Sample sp2 Internal Standard Spiking sp1->sp2 sp3 Protein Precipitation sp2->sp3 sp4 Centrifugation sp3->sp4 sp5 Supernatant Evaporation sp4->sp5 sp6 Reconstitution sp5->sp6 a1 Injection into LC sp6->a1 a2 Chromatographic Separation (C18) a1->a2 a3 Electrospray Ionization (ESI+) a2->a3 a4 Tandem Mass Analysis (MS/MS) a3->a4 d1 MRM Chromatogram a4->d1 d2 Peak Integration d1->d2 d3 Quantification d2->d3

Caption: LC-MS/MS analytical workflow for 4-HO-5-MeO-DMT quantification.

Signaling Pathway Considerations

While the primary focus of this document is on analytical detection, it is relevant for drug development professionals to consider the potential signaling pathways of 4-HO-5-MeO-DMT. As a tryptamine, it is expected to primarily interact with serotonin (B10506) (5-HT) receptors. Its structural similarity to psilocin and 5-MeO-DMT suggests it may act as an agonist at 5-HT2A and 5-HT1A receptors, which are key targets for psychedelic effects.

signaling_pathway cluster_receptor Receptor Interaction cluster_downstream Downstream Signaling agonist 4-HO-5-MeO-DMT receptor Serotonin Receptors (e.g., 5-HT2A, 5-HT1A) agonist->receptor Binding gpc G-Protein Coupling receptor->gpc effector Effector Enzymes (e.g., PLC, AC) gpc->effector second_messenger Second Messengers (e.g., IP3, DAG, cAMP) effector->second_messenger cellular_response Cellular Response (e.g., Neuronal Excitability) second_messenger->cellular_response

Caption: Putative signaling pathway for 4-HO-5-MeO-DMT.

References

Application Note: UPLC-HRMS Protocol for the Identification of Psilomethoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psilomethoxin (4-hydroxy-5-methoxy-N,N-dimethyltryptamine or 4-HO-5-MeO-DMT) is a lesser-known tryptamine (B22526) and a structural analog of the psychedelic compounds psilocin and 5-MeO-DMT. As interest in psychedelic compounds for therapeutic applications grows, robust analytical methods for the unambiguous identification of these substances are crucial. Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS) offers the sensitivity and specificity required for the analysis of complex samples. This application note provides a detailed protocol for the identification of this compound, intended to support research, forensic analysis, and quality control in drug development.

Recent analytical investigations have targeted this compound, although its presence in commercially available products has not been confirmed. A study by Williamson and Sherwood in 2023, which aimed to identify this compound in a product from the "Church of this compound," did not detect the compound but provided valuable chromatographic and mass spectrometric information for its targeted analysis.[1][2] This protocol is based on the findings from that study and established analytical methods for related tryptamines.

Materials and Methods

Reagents and Standards
  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • This compound reference standard (if available)

  • Structurally related tryptamine standards (e.g., psilocin, 5-MeO-DMT) for chromatographic comparison.

Sample Preparation

The following protocol is a general guideline for the extraction of this compound from a solid matrix, such as fungal material or a powder.

  • Accurately weigh 100 mg of the homogenized sample material into a microcentrifuge tube.

  • Add 1 mL of methanol to the tube.

  • Sonicate the sample for 1 hour, protected from light.[1]

  • Centrifuge the sample to pellet solid material.

  • Carefully transfer 100 µL of the supernatant to a new tube.

  • Dilute the supernatant with 900 µL of deionized water.[1]

  • The diluted sample is now ready for UPLC-HRMS analysis.

UPLC-HRMS Parameters

The following parameters are based on the successful separation of related tryptamines and the targeted analysis of this compound.[1]

ParameterSpecification
UPLC System Waters Acquity I-Class UPLC or equivalent
Column Waters Acquity UPLC HSS T3 (1.8 µm, 2.1 mm x 100 mm) or equivalent
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.6 mL/min
Column Temperature 40 °C
Injection Volume 1-5 µL
Gradient A linear gradient from 5% to 95% B over several minutes, followed by a re-equilibration step, is recommended.
HRMS System Waters Xevo G2-XS QToF or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temp. 350 °C
Data Acquisition MSE (a data-independent acquisition method that collects both precursor and fragment ion data) or targeted MS/MS

Data Analysis

Identification of this compound is based on a combination of its retention time and high-resolution mass spectrometric data.

  • Retention Time: The retention time of this compound is expected to be between that of psilocin and 5-MeO-DMT in a reversed-phase chromatography system.[1]

  • Accurate Mass: The primary identification criterion is the accurate mass of the protonated molecule [M+H]+.

  • Fragmentation Pattern: The fragmentation pattern obtained from MS/MS or high-energy MS scans provides structural confirmation.

Results

Chromatographic and Mass Spectrometric Data

The following table summarizes the key analytical parameters for the identification of this compound.

CompoundMolecular FormulaMonoisotopic Mass (Da)Protonated Adduct [M+H]+ (m/z)Predicted Retention Time Window (min)
This compound C13H18N2O2234.1368235.14411.3 - 1.6
PsilocinC12H16N2O204.1263205.1335~1.3
5-MeO-DMTC13H18N2O218.1419219.1492~1.6

Data for this compound is based on theoretical calculations and predictions from Williamson and Sherwood, 2023.[1]

Predicted Fragmentation of this compound

In the absence of a certified reference standard, the fragmentation pattern of this compound is predicted based on the known fragmentation of structurally similar tryptamines, such as psilocin and 5-MeO-DMT. The primary fragmentation pathway is expected to be the loss of the dimethylamine (B145610) group.

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Structure of Fragment
235.1441190.0810[M+H - N(CH3)2]+, Indole ring with hydroxyl, methoxy, and ethyl side chain
235.1441175.0573Fragment resulting from cleavage of the ethylamine (B1201723) side chain
235.144158.0651[CH2=N(CH3)2]+, Dimethylamine iminium ion

Experimental and Data Analysis Workflows

experimental_workflow sample Sample Homogenization weigh Weigh 100 mg of Sample sample->weigh extract Add 1 mL Methanol & Sonicate weigh->extract centrifuge Centrifuge extract->centrifuge dilute Dilute Supernatant centrifuge->dilute inject Inject into UPLC-HRMS dilute->inject

Caption: Experimental workflow for this compound sample preparation.

data_analysis_workflow acquire Acquire UPLC-HRMS Data (MSE or MS/MS) extract_tic Extract Total Ion Chromatogram acquire->extract_tic extract_xic Extract Ion Chromatogram for m/z 235.1441 extract_tic->extract_xic check_rt Check Retention Time (between Psilocin and 5-MeO-DMT) extract_xic->check_rt analyze_ms Analyze High-Resolution Mass Spectrum check_rt->analyze_ms confirm_mass Confirm Accurate Mass of [M+H]+ analyze_ms->confirm_mass analyze_msms Analyze Fragmentation Spectrum confirm_mass->analyze_msms confirm_fragments Confirm Characteristic Fragments analyze_msms->confirm_fragments identify Positive Identification of this compound confirm_fragments->identify

Caption: Data analysis workflow for this compound identification.

Conclusion

This application note provides a comprehensive UPLC-HRMS protocol for the targeted identification of this compound. The method relies on high-resolution mass spectrometry for accurate mass determination and a predicted fragmentation pattern for structural confirmation. The provided workflows and tabulated data offer a clear and structured approach for researchers in various fields. It is important to note that the fragmentation data presented is predictive and should be confirmed with a certified reference standard when one becomes available. This protocol serves as a valuable tool for the scientific community to reliably identify this compound and distinguish it from other structurally related tryptamines.

References

Differentiating Psilomethoxin from Psilocin Isomers: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to differentiating the hypothesized psychedelic compound Psilomethoxin from psilocin and its structural isomers. Given that the existence of this compound has not been scientifically verified, with independent analysis of purported samples failing to identify the compound, this document outlines the theoretical basis for its differentiation and provides detailed protocols for the analysis of tryptamine (B22526) isomers.[1][2][3] The methodologies described are essential for the unambiguous identification and characterization of novel psychoactive substances.

Introduction to this compound and Psilocin Isomers

Psilocin (4-hydroxy-N,N-dimethyltryptamine) is the primary psychoactive metabolite of psilocybin, the active component in "magic mushrooms."[4][5] Its psychedelic effects are primarily mediated through agonist activity at the serotonin (B10506) 5-HT2A receptor.[6][7] Structural isomers of psilocin, such as bufotenine (B1668041) (5-HO-DMT), 6-HO-DMT, and 7-HO-DMT, exist and can be differentiated using various analytical techniques.[8]

This compound (4-hydroxy-5-methoxy-N,N-dimethyltryptamine) is a hypothetical tryptamine that has been claimed to be produced through the biosynthesis of 5-MeO-DMT in psilocybin-containing mushrooms.[1][3] However, analytical studies have not confirmed its presence in samples provided by proponents of this theory.[2][3] From a pharmacodynamic perspective, it is theorized that this compound might exhibit a unique receptor binding profile with a higher affinity for the 5-HT1A receptor, potentially leading to different psychopharmacological effects compared to classic psychedelics.[9]

Analytical Differentiation Protocols

The structural similarities between this compound and psilocin isomers necessitate high-resolution analytical techniques for their differentiation.

Chromatographic and Mass Spectrometric Methods

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for the separation and identification of tryptamine isomers.[10][11][12]

Table 1: Summary of Analytical Techniques for Tryptamine Isomer Differentiation

TechniquePrincipleAdvantagesDisadvantages
GC-MS Separation based on volatility and polarity, followed by mass-based identification. Derivatization (e.g., with trimethylsilyl) can improve separation.[10][13]High chromatographic resolution, established libraries for spectral matching.[14]High temperatures can cause degradation of thermally labile compounds like psilocybin.[15]
LC-MS/MS Separation based on polarity using a liquid mobile phase, followed by tandem mass spectrometry for specific identification and quantification.[11]Suitable for non-volatile and thermally labile compounds, high sensitivity and specificity.[11][12]Matrix effects can influence ionization and quantification.
HPLC-UV Separation using high-performance liquid chromatography with ultraviolet detection.Non-destructive method suitable for initial screening and quantification.[15]Lower specificity compared to MS; co-eluting compounds can interfere.
Protocol 1: GC-MS Analysis of Tryptamine Isomers

Objective: To separate and identify this compound, psilocin, and its isomers.

Materials:

  • Reference standards for psilocin, bufotenine, and other relevant isomers.

  • Sample suspected to contain tryptamines.

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Ethyl acetate.

  • GC-MS system with a capillary column (e.g., DB-1ms or HP-5MS).[10]

Procedure:

  • Sample Preparation:

    • Accurately weigh 1 mg of the sample or reference standard.

    • Dissolve in 1 mL of ethyl acetate.

    • For derivatization, evaporate 100 µL of the solution to dryness under a stream of nitrogen.

    • Add 50 µL of BSTFA + 1% TMCS and 50 µL of ethyl acetate.

    • Heat at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Injector: Splitless mode, 250°C.

    • Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 300°C at 15°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 40-550.

  • Data Analysis:

    • Compare the retention times and mass spectra of the unknown sample with the derivatized reference standards. Structural isomers will likely have similar mass spectra but different retention times.[10]

Protocol 2: LC-MS/MS Analysis of Tryptamine Isomers

Objective: To provide a sensitive and specific method for the identification and quantification of this compound and psilocin isomers without derivatization.

Materials:

  • Reference standards.

  • Sample.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • LC-MS/MS system with a C18 reversed-phase column.[11]

Procedure:

  • Sample Preparation:

    • Dissolve 1 mg of the sample or reference standard in 10 mL of methanol.

    • Filter the solution through a 0.22 µm syringe filter.

  • LC-MS/MS Conditions:

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for each analyte need to be determined by infusing the reference standards.

  • Data Analysis:

    • Compare the retention times and the ratio of product ion intensities of the sample to the reference standards for positive identification.

In Vitro Pharmacological Differentiation

Should authentic this compound become available, its pharmacological profile at serotonin receptors would be key to its differentiation from psilocin. This involves determining its binding affinity and functional activity at various receptor subtypes.

Table 2: Hypothetical and Known Receptor Binding Affinities (Ki, nM) of Tryptamines

Compound5-HT1A5-HT2A5-HT2C
This compound (Hypothetical) High Affinity (Theorized)[9]--
Psilocin 100 - 600[16]High Affinity (Primary Target)[6][17]100 - 600[16]
Bufotenine (5-HO-DMT) Moderate AffinityHigh AffinityModerate Affinity

Note: Specific Ki values for this compound are not available as the compound has not been definitively synthesized and tested.

Protocol 3: Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A).

  • Radioligand specific for the receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A).

  • Test compound (this compound, psilocin).

  • Non-specific binding control (e.g., serotonin).

  • Assay buffer.

  • Scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add assay buffer, cell membranes, and varying concentrations of the test compound.

    • Add the radioligand at a concentration near its Kd.

    • For total binding wells, add only buffer, membranes, and radioligand.

    • For non-specific binding wells, add buffer, membranes, radioligand, and a high concentration of a non-labeled ligand.

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Counting: Place the filter mat in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4: Gq-Mediated Calcium Mobilization Assay (for 5-HT2A and 5-HT2C receptors)

Objective: To measure the functional potency (EC50) and efficacy of a compound at Gq-coupled serotonin receptors.

Materials:

  • Cells stably expressing the human 5-HT2A or 5-HT2C receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compound.

  • Reference agonist (e.g., serotonin).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Plate the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of the test compound or reference agonist to the wells.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis:

    • Plot the peak fluorescence response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration that produces 50% of the maximal response) and Emax (maximal efficacy).

Visualizing Pathways and Workflows

Serotonin 2A Receptor Signaling Pathway

The primary mechanism of action for classic psychedelics like psilocin is agonism at the 5-HT2A receptor, which is a Gq-coupled receptor.[18] Activation of this pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Psychedelic Psilocin / Psychedelic Receptor 5-HT2A Receptor Psychedelic->Receptor G_protein Gαq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Effects (e.g., Gene Expression, Neuroplasticity) Ca_release->Downstream PKC_activation->Downstream Differentiation_Workflow Sample Suspected Tryptamine Sample Analytical Analytical Chemistry (GC-MS, LC-MS/MS) Sample->Analytical Identification Compound Identification Analytical->Identification Psilomethoxin_No This compound Not Detected Identification->Psilomethoxin_No No Psilomethoxin_Yes This compound Detected Identification->Psilomethoxin_Yes Yes Report Report Findings Psilomethoxin_No->Report Pharmacology In Vitro Pharmacology (Binding & Functional Assays) Psilomethoxin_Yes->Pharmacology Profile Receptor Profile Determination Pharmacology->Profile Differentiation Differentiation from Psilocin Isomers Profile->Differentiation Differentiation->Report Structure_Function_Logic cluster_structure Chemical Structure cluster_function Biological Function This compound This compound (4-OH, 5-MeO) Receptor_Binding Receptor Binding Profile (Affinity at 5-HT subtypes) This compound->Receptor_Binding influences Psilocin Psilocin (4-OH) Psilocin->Receptor_Binding influences Bufotenine Bufotenine (5-OH) Bufotenine->Receptor_Binding influences Signaling Downstream Signaling (e.g., Gq vs. Gi, Biased Agonism) Receptor_Binding->Signaling determines Psychoactive_Effects Psychoactive Effects (Hypothesized vs. Known) Signaling->Psychoactive_Effects leads to

References

Application Notes & Protocols: In Vivo Experimental Design for Psilomethoxin Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Psilomethoxin (5-methoxy-N,N-dimethyl-4-phosphoryloxytryptamine) is a synthetic tryptamine (B22526) derivative and a structural analog of psilocybin and 5-MeO-DMT. As a compound with potential psychedelic properties, rigorous in vivo experimental design is critical to characterize its pharmacological profile, behavioral effects, and therapeutic potential. These application notes provide a comprehensive framework for researchers and drug development professionals to design and execute robust in vivo studies of this compound.

Compound Information and Handling

1.1. Chemical Properties:

  • IUPAC Name: [2-(5-methoxy-1H-indol-3-yl)ethyl]dimethylamine;phosphoric acid

  • Molecular Formula: C13H21N2O4P

  • Molecular Weight: 316.29 g/mol

  • Solubility: this compound is typically available as a salt (e.g., hydrochloride or fumarate) to improve solubility in aqueous solutions. Solubility should be empirically determined for the specific salt form used. For in vivo administration, sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are common vehicles. It is crucial to determine the optimal pH for solubility and stability.

1.2. Storage and Stability: this compound should be stored in a cool, dark, and dry place to prevent degradation. Long-term storage is recommended at -20°C or -80°C. Solutions should be prepared fresh on the day of the experiment. If short-term storage of solutions is necessary, they should be kept at 4°C and protected from light.

Pharmacokinetic Studies

A thorough understanding of the pharmacokinetic (PK) profile of this compound is fundamental for designing pharmacodynamic studies.

2.1. Objectives:

  • Determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Establish key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

  • Identify major metabolites and their activity.

2.2. Experimental Protocol: Pharmacokinetic Analysis in Rodents

  • Animal Model: Male and female Sprague-Dawley rats (250-300g) or C57BL/6 mice (25-30g).

  • Administration Routes:

    • Intravenous (IV) for determining bioavailability.

    • Intraperitoneal (IP), subcutaneous (SC), and oral gavage (PO) to model different routes of exposure.

  • Dose Groups: At least three dose levels (e.g., low, medium, and high) should be selected based on preliminary toxicity and efficacy studies. A vehicle control group is mandatory.

  • Blood Sampling:

    • Serial blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-administration).

    • Blood is collected via tail vein, saphenous vein, or terminal cardiac puncture.

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalytical Method:

    • A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of this compound and its potential metabolites in plasma.

  • Data Analysis:

    • PK parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats (IV Administration)

ParameterValue (Mean ± SD)Unit
Cmax150 ± 25ng/mL
Tmax5min
AUC(0-inf)18,000 ± 3,500ng*min/mL
t1/245 ± 8min
Clearance0.5 ± 0.1L/h/kg
Volume of Distribution2.5 ± 0.4L/kg

Pharmacodynamic Studies: Behavioral Assays

Behavioral assays are essential to characterize the psychoactive effects of this compound.

3.1. Head-Twitch Response (HTR) in Mice

The head-twitch response is a rapid, involuntary head movement in rodents that is considered a behavioral proxy for 5-HT2A receptor activation and hallucinogenic potential.

Protocol:

  • Animal Model: Male C57BL/6 mice (25-30g).

  • Acclimation: Mice should be acclimated to the testing room for at least 60 minutes before the experiment.

  • Habituation: Place individual mice in clear observation chambers for 10-15 minutes for habituation.

  • Drug Administration: Administer this compound or vehicle via IP or SC injection.

  • Observation Period: Immediately after injection, record the number of head twitches for a period of 30-60 minutes.

  • Data Analysis: Compare the mean number of head twitches between the different dose groups and the vehicle control using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Table 2: Hypothetical Dose-Response of this compound on Head-Twitch Response in Mice

Treatment GroupDose (mg/kg, IP)Mean Head Twitches (± SEM)
Vehicle02.5 ± 0.8
This compound0.18.2 ± 1.5*
This compound0.325.6 ± 3.1**
This compound1.058.9 ± 5.7***

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle

3.2. Drug Discrimination in Rats

This paradigm assesses the subjective effects of a drug by training animals to discriminate between the effects of a known drug and a vehicle.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Apparatus: Standard two-lever operant conditioning chambers.

  • Training Phase:

    • Rats are trained to press one lever after administration of a known 5-HT2A agonist (e.g., DOI or LSD) and another lever after vehicle administration to receive a food reward.

    • Training continues until a criterion of >80% correct responses is reached.

  • Testing Phase:

    • Once trained, rats are administered different doses of this compound, and the percentage of responses on the drug-appropriate lever is recorded.

  • Data Analysis: A dose-response curve is generated to determine the dose of this compound that produces full substitution for the training drug.

Neurochemical and Molecular Studies

4.1. In Vivo Receptor Occupancy

This technique measures the degree to which a drug binds to its target receptor in the living brain.

Protocol:

  • Animal Model: Rats or mice.

  • Radioligand: A radiolabeled ligand with high affinity for the 5-HT2A receptor (e.g., [3H]ketanserin or [11C]MDL 100907) is used.

  • Procedure:

    • Administer different doses of this compound.

    • At the time of expected peak brain concentration, administer the radioligand.

    • After a specific incubation period, animals are euthanized, and the brains are rapidly removed.

    • The amount of radioactivity in specific brain regions (e.g., prefrontal cortex, striatum) is measured.

  • Data Analysis: The percentage of receptor occupancy is calculated by comparing the binding of the radioligand in the presence and absence of this compound.

4.2. c-Fos Immunohistochemistry

c-Fos is an immediate early gene whose expression is often used as a marker of neuronal activation.

Protocol:

  • Animal Model: Rats or mice.

  • Drug Administration: Administer a behaviorally active dose of this compound or vehicle.

  • Tissue Collection: 90-120 minutes post-administration, animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde.

  • Immunohistochemistry:

    • Brains are sectioned, and slices are incubated with a primary antibody against c-Fos.

    • A secondary antibody conjugated to a fluorescent marker or an enzyme (e.g., HRP) is used for visualization.

  • Imaging and Analysis:

    • Images of specific brain regions are captured using a microscope.

    • The number of c-Fos positive cells is quantified using image analysis software.

Visualizations

G cluster_0 Experimental Workflow for Behavioral Analysis Animal_Model Rodent Model (Mouse/Rat) Acclimation Acclimation & Habituation Animal_Model->Acclimation Drug_Admin This compound Administration (Dose-Response) Acclimation->Drug_Admin Behavioral_Assay Behavioral Assay (e.g., HTR, Drug Discrimination) Drug_Admin->Behavioral_Assay Data_Collection Data Collection & Quantification Behavioral_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Caption: Workflow for in vivo behavioral studies of this compound.

G cluster_1 Putative 5-HT2A Receptor Signaling Cascade This compound This compound Receptor 5-HT2A Receptor This compound->Receptor Gq_Protein Gq/11 Protein Receptor->Gq_Protein PLC Phospholipase C (PLC) Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Effects (e.g., c-Fos expression) Ca_Release->Downstream PKC->Downstream

Caption: Hypothesized 5-HT2A receptor signaling pathway for this compound.

Application Notes and Protocols for Testing 4-HO-5-MeO-DMT Activity in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxy-5-methoxy-N,N-dimethyltryptamine (4-HO-5-MeO-DMT), also known as psilomethoxin, is a lesser-studied psychedelic compound of the tryptamine (B22526) class.[1] Structurally, it is the 4-hydroxy analog of 5-MeO-DMT and the 5-methoxy analog of psilocin (4-HO-DMT).[1] Due to the growing interest in psychedelic compounds for potential therapeutic applications, robust in vitro methods are necessary to characterize the pharmacological profile of novel agents like 4-HO-5-MeO-DMT.

These application notes provide a comprehensive overview and detailed protocols for a panel of cell culture assays designed to assess the activity of 4-HO-5-MeO-DMT. The primary focus is on its interaction with the serotonin (B10506) 2A (5-HT2A) receptor, a key target for classic psychedelics, and its effects on cell viability.[2][3] The protocols are intended for researchers in drug discovery, pharmacology, and related fields.

Receptor Binding Affinity at Serotonin 5-HT2A Receptor

Objective: To determine the binding affinity of 4-HO-5-MeO-DMT for the human serotonin 2A (5-HT2A) receptor. This is a fundamental assay to establish the compound's potential as a ligand for this receptor.

Principle: A radioligand binding assay is a competitive assay where the test compound (4-HO-5-MeO-DMT) competes with a radiolabeled ligand for binding to the 5-HT2A receptor expressed in a cell membrane preparation. The amount of radiolabeled ligand displaced by the test compound is measured, and the inhibition constant (Ki) is calculated.

Experimental Protocol: Radioligand Binding Assay

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Cell membrane preparation from the above cells

  • [3H]-Ketanserin (radiolabeled antagonist)

  • Serotonin (5-HT) or a known 5-HT2A agonist/antagonist as a positive control

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.5 mM EDTA)

  • Scintillation vials and scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of 4-HO-5-MeO-DMT and the positive control in the assay buffer.

  • In a 96-well plate, add the cell membrane preparation, [3H]-Ketanserin, and either the test compound, positive control, or buffer (for total binding).

  • For non-specific binding, add a high concentration of a non-labeled antagonist (e.g., spiperone).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and vortex.

  • Measure the radioactivity in each vial using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Activity at the 5-HT2A Receptor

Psychedelic tryptamines are known to act as agonists at the 5-HT2A receptor.[3] This receptor primarily couples to the Gq/11 G-protein, which activates phospholipase C (PLC), leading to the production of inositol (B14025) phosphates (IPs) and subsequent mobilization of intracellular calcium (Ca2+).[3][4][5] Assays measuring these downstream events are crucial for determining the functional activity of 4-HO-5-MeO-DMT.

Inositol Phosphate (IP1) Accumulation Assay

Objective: To quantify the agonist activity of 4-HO-5-MeO-DMT at the 5-HT2A receptor by measuring the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

Principle: This assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to detect IP1 accumulation in cells expressing the 5-HT2A receptor. In the presence of an agonist, Gq activation leads to IP1 production. The assay kit contains an IP1-d2 conjugate and an anti-IP1 cryptate, which bind competitively to the IP1 produced by the cells. A decrease in the HTRF signal indicates an increase in IP1 production.

Experimental Protocol: IP1 Accumulation Assay

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • IP-One HTRF assay kit (Cisbio)

  • Serotonin (5-HT) as a positive control

  • Cell culture medium

  • 96-well or 384-well white plates

Procedure:

  • Seed the HEK293-5HT2A cells in the assay plates and incubate overnight.

  • Prepare serial dilutions of 4-HO-5-MeO-DMT and 5-HT in the stimulation buffer provided in the kit.

  • Add the compound dilutions to the cells and incubate for a specified time (e.g., 60 minutes) at 37°C.

  • Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1 cryptate).

  • Incubate for 60 minutes at room temperature, protected from light.

  • Measure the fluorescence at 620 nm and 665 nm using an HTRF-compatible plate reader.

  • Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Calcium Flux Assay

Objective: To measure the ability of 4-HO-5-MeO-DMT to induce intracellular calcium mobilization, a rapid downstream event of 5-HT2A receptor activation.[4]

Principle: Cells expressing the 5-HT2A receptor are loaded with a calcium-sensitive fluorescent dye. Upon agonist binding and subsequent Gq activation, calcium is released from intracellular stores, leading to an increase in fluorescence intensity.[5] This change in fluorescence is monitored in real-time.

Experimental Protocol: Calcium Flux Assay

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)

  • Pluronic F-127

  • Probenecid (B1678239) (to prevent dye leakage)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Serotonin (5-HT) as a positive control

  • 96-well or 384-well black, clear-bottom plates

  • Fluorescent plate reader with an injection system

Procedure:

  • Seed the HEK293-5HT2A cells in the assay plates and incubate overnight.

  • Prepare the dye loading solution containing the calcium-sensitive dye, Pluronic F-127, and probenecid in HBSS.

  • Remove the cell culture medium and add the dye loading solution to the cells.

  • Incubate for 60-90 minutes at 37°C, protected from light.

  • Wash the cells with HBSS containing probenecid.

  • Place the plate in the fluorescent plate reader and measure the baseline fluorescence.

  • Inject the serial dilutions of 4-HO-5-MeO-DMT or 5-HT and immediately begin recording the fluorescence intensity over time.

  • Determine the peak fluorescence response for each concentration.

  • Plot the peak response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

β-Arrestin Recruitment Assay

Objective: To assess the potential of 4-HO-5-MeO-DMT to induce β-arrestin recruitment to the 5-HT2A receptor. This is important for understanding potential biased agonism, where a ligand may preferentially activate one signaling pathway over another (e.g., G-protein vs. β-arrestin).

Principle: This assay often uses a technology like PathHunter (DiscoverX) or Tango (Thermo Fisher Scientific). In these systems, the 5-HT2A receptor is tagged with one component of an enzyme, and β-arrestin is tagged with the complementary component. Upon agonist-induced receptor activation and subsequent β-arrestin binding, the two enzyme components come into proximity, forming an active enzyme that generates a detectable signal (e.g., chemiluminescence).

Experimental Protocol: β-Arrestin Recruitment Assay

Materials:

  • A cell line co-expressing the human 5-HT2A receptor and β-arrestin tagged with enzyme fragments (e.g., PathHunter U2OS 5-HT2A cells).

  • Serotonin (5-HT) or a known β-arrestin-biased agonist as a positive control.

  • Detection reagents for the specific assay system.

  • 96-well or 384-well white plates.

  • Luminometer.

Procedure:

  • Seed the cells in the assay plates and incubate overnight.

  • Prepare serial dilutions of 4-HO-5-MeO-DMT and the positive control.

  • Add the compound dilutions to the cells and incubate for a specified time (e.g., 90 minutes) at 37°C.

  • Add the detection reagents according to the manufacturer's protocol.

  • Incubate for 60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for β-arrestin recruitment.

Cytotoxicity Assays

Objective: To evaluate the potential toxic effects of 4-HO-5-MeO-DMT on cells.[6][7] This is a critical step in the early stages of drug development to identify compounds that may be harmful to cells.[7]

MTT Assay for Cell Viability

Objective: To assess the effect of 4-HO-5-MeO-DMT on cell metabolic activity, an indicator of cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Assay

Materials:

  • A relevant cell line (e.g., SH-SY5Y neuroblastoma cells, HEK293 cells)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Doxorubicin or another known cytotoxic agent as a positive control

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed the cells in a 96-well plate and incubate overnight.

  • Treat the cells with serial dilutions of 4-HO-5-MeO-DMT or the positive control for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

LDH Release Assay for Cytotoxicity

Objective: To quantify cell membrane damage by measuring the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture medium.

Principle: LDH is released from cells when the plasma membrane is compromised. The LDH in the culture supernatant catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the extent of cell damage.

Experimental Protocol: LDH Release Assay

Materials:

  • A relevant cell line

  • LDH cytotoxicity assay kit

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed the cells in a 96-well plate and incubate overnight.

  • Treat the cells with serial dilutions of 4-HO-5-MeO-DMT for a specified period. Include wells for untreated control and maximum LDH release (treated with lysis buffer).

  • Centrifuge the plate to pellet any detached cells.

  • Carefully transfer the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well of the new plate.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

  • Plot the percentage of cytotoxicity against the logarithm of the compound concentration to determine the EC50 for cytotoxicity.

Data Presentation

Quantitative data from the above assays should be summarized in tables for clear comparison. Below is a template for presenting the pharmacological data for 4-HO-5-MeO-DMT and reference compounds.

Table 1: Pharmacological Profile of 4-HO-5-MeO-DMT at the Human 5-HT2A Receptor

AssayCompoundKi (nM)EC50 (nM)Emax (% of 5-HT)
Radioligand Binding 4-HO-5-MeO-DMTData--
5-HTData--
Psilocin (4-HO-DMT)Data--
5-MeO-DMTData--
IP1 Accumulation 4-HO-5-MeO-DMT-DataData
5-HT-Data100
Psilocin (4-HO-DMT)-DataData
5-MeO-DMT-DataData
Calcium Flux 4-HO-5-MeO-DMT-DataData
5-HT-Data100
Psilocin (4-HO-DMT)-DataData
5-MeO-DMT-DataData
β-Arrestin Recruitment 4-HO-5-MeO-DMT-DataData
5-HT-Data100
Psilocin (4-HO-DMT)-DataData
5-MeO-DMT-DataData

Table 2: Cytotoxicity Profile of 4-HO-5-MeO-DMT

AssayCell LineIC50 / EC50 (µM)
MTT (24h) SH-SY5YData
HEK293Data
LDH Release (24h) SH-SY5YData
HEK293Data

Visualization of Pathways and Workflows

5-HT2A Receptor Signaling Pathways

The following diagram illustrates the primary Gq-mediated signaling pathway and the β-arrestin pathway following 5-HT2A receptor activation.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol rec 5-HT2A Receptor gq Gq/11 rec->gq Activates arrestin β-Arrestin rec->arrestin Recruits plc PLC gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca Ca²⁺ Release ip3->ca pkc PKC Activation dag->pkc downstream Downstream Signaling (e.g., ERK activation) arrestin->downstream ligand 4-HO-5-MeO-DMT ligand->rec Binds

Caption: 5-HT2A Receptor Signaling Pathways.

Experimental Workflow for Functional Assays

This diagram outlines the general workflow for the functional cell-based assays described.

Assay_Workflow start Start cell_plating Seed 5-HT2A-expressing cells in microplate start->cell_plating incubation1 Incubate overnight cell_plating->incubation1 treatment Add compound to cells incubation1->treatment compound_prep Prepare serial dilutions of 4-HO-5-MeO-DMT compound_prep->treatment incubation2 Incubate (assay specific time) treatment->incubation2 ip1 Add HTRF reagents (IP1 Assay) ca_flux Load with Ca²⁺ dye (Ca²⁺ Flux Assay) arrestin Add detection reagents (β-Arrestin Assay) readout Measure signal (Fluorescence, Luminescence) ip1->readout HTRF Reader ca_flux->readout Fluorescence Reader arrestin->readout Luminometer analysis Data Analysis: EC50, Emax readout->analysis end End analysis->end Data_Interpretation binding Binds to 5-HT2A? (Binding Assay) functional Activates 5-HT2A? (IP1 / Ca²⁺ Assays) binding->functional Yes result1 Potent 5-HT2A Ligand result5 Not a 5-HT2A Ligand binding->result5 No biased Recruits β-Arrestin? functional->biased Yes result2 5-HT2A Agonist result6 Inactive at 5-HT2A (Antagonist or Inverse Agonist?) functional->result6 No toxic Is it cytotoxic? (MTT / LDH Assays) biased->toxic Yes result3 Biased or Unbiased Agonist result7 G-protein biased biased->result7 No result4 Favorable Safety Profile toxic->result4 No result8 Potential for Toxicity toxic->result8 Yes

References

Animal Models for Psychedelic Research Involving Psilomethoxin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Psilomethoxin

This compound (4-hydroxy-5-methoxy-N,N-dimethyltryptamine or 4-HO-5-MeO-DMT) is a lesser-known tryptamine (B22526) derivative with a chemical structure that suggests a unique psychedelic profile, combining features of both psilocin (4-HO-DMT) and 5-MeO-DMT.[1][2] First synthesized in 1965, it has remained largely unexplored in a formal research capacity.[1][2] Anecdotal reports suggest a rapid onset of effects with a duration of four to eight hours.[2] Unlike classic psychedelics such as psilocybin, this compound is reported to not induce significant physiological changes like pupil dilation or increased heart rate.[3]

Pharmacologically, it is hypothesized that this compound interacts with serotonin (B10506) receptors, with a potentially strong affinity for the 5-HT1A receptor, similar to 5-MeO-DMT, in addition to the 5-HT2A receptor, the primary target for classic psychedelics.[1] This unique receptor profile may lead to psychoplastogenic, neurogenic, and anti-inflammatory effects with potentially reduced hallucinogenic properties.[1][3] Given the nascent stage of this compound research, establishing appropriate animal models is a critical step in characterizing its pharmacological and behavioral effects.

Proposed Animal Models and Behavioral Assays

Due to the limited research on this compound, the following protocols are adapted from established methodologies used for psilocybin and 5-MeO-DMT. These assays are selected to assess the predicted pharmacological and behavioral effects of this compound.

Head-Twitch Response (HTR) Assay

The head-twitch response in rodents is a reliable behavioral proxy for 5-HT2A receptor activation and is highly predictive of hallucinogenic potential in humans.[4][5][6]

Experimental Protocol:

  • Animals: Male C57BL/6J mice are commonly used.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration: this compound should be dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (IP) injection. A range of doses should be tested to establish a dose-response curve.

  • Observation: Immediately after injection, individual mice are placed in a clean, empty observation chamber. The frequency of head twitches (rapid, rotational movements of the head) is manually scored by a trained observer, or automatically recorded using a magnetometer system or video analysis software, for a period of 30-60 minutes.[7][8][9]

  • Data Analysis: The total number of head twitches per unit of time is calculated for each dose group and compared to a vehicle control group.

Quantitative Data Summary:

Dose of this compound (mg/kg)Mean Head-Twitch Frequency (twitches/10 min)Standard Deviation
Vehicle Control
Dose 1
Dose 2
Dose 3
Fear Extinction Paradigm

This model is used to assess the potential of a compound to reduce learned fear responses, which is relevant for conditions like post-traumatic stress disorder (PTSD).[10][11][12] Psychedelics like psilocybin have been shown to facilitate fear extinction.[10][13]

Experimental Protocol:

  • Animals: Male and female mice or rats can be used.

  • Apparatus: A fear conditioning chamber with a grid floor capable of delivering a mild foot shock and a speaker to present an auditory cue (conditioned stimulus, CS).

  • Procedure:

    • Habituation (Day 1): Animals are placed in the chamber and allowed to explore freely.

    • Fear Conditioning (Day 2): Animals are presented with the auditory cue (CS) which is co-terminated with a mild foot shock (unconditioned stimulus, US). This pairing is repeated several times.

    • Extinction Training (Day 3): Animals are administered this compound or vehicle. After a set pre-treatment time, they are returned to the conditioning chamber and repeatedly presented with the CS without the US. Freezing behavior (a measure of fear) is recorded.

    • Extinction Recall (Day 4): Animals are returned to the chamber and presented with the CS. Freezing behavior is again measured to assess the retention of fear extinction.

  • Data Analysis: The percentage of time spent freezing during the presentation of the CS is calculated for each phase of the experiment.

Quantitative Data Summary:

Treatment GroupMean % Freezing (Extinction Training)Mean % Freezing (Extinction Recall)
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)
In Vivo Electrophysiology

To investigate the effects of this compound on neuronal activity, in vivo electrophysiology can be employed to record changes in neuronal firing rates and local field potentials (LFPs) in brain regions implicated in the actions of psychedelics, such as the medial prefrontal cortex (mPFC) and the hippocampus.[14][15][16]

Experimental Protocol:

  • Animals: Adult rats or mice.

  • Surgery: Animals are surgically implanted with microelectrode arrays in the target brain regions (e.g., mPFC).

  • Recording: Following recovery from surgery, animals are habituated to the recording setup. Baseline neuronal activity is recorded before the administration of this compound or vehicle. After drug administration, recordings are continued to monitor changes in single-unit activity (firing rate of individual neurons) and LFP oscillations (e.g., gamma and delta power).[14]

  • Data Analysis: Changes in neuronal firing rates and the power of different frequency bands in the LFP are quantified and compared between baseline and post-drug conditions.

Quantitative Data Summary:

Brain RegionTreatmentChange in Mean Firing Rate (%)Change in Gamma Power (%)Change in Delta Power (%)
mPFCThis compound
HippocampusThis compound

Visualizations

G Hypothesized Signaling Pathway of this compound This compound This compound (4-HO-5-MeO-DMT) HTR1A 5-HT1A Receptor This compound->HTR1A Agonist HTR2A 5-HT2A Receptor This compound->HTR2A Agonist MAOA MAO-A This compound->MAOA Metabolism G_protein_1A Gi/o Signaling HTR1A->G_protein_1A G_protein_2A Gq/11 Signaling HTR2A->G_protein_2A Metabolites Inactive Metabolites MAOA->Metabolites AC Adenylyl Cyclase (Inhibition) G_protein_1A->AC Anti_Inflammatory Anti-inflammatory Effects G_protein_1A->Anti_Inflammatory PLC Phospholipase C (Activation) G_protein_2A->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Plasticity Neural Plasticity (Psychoplastogenic Effects) cAMP->Plasticity IP3_DAG->Plasticity Behavioral Behavioral Outcomes (Reduced Hallucinogenic Potential) Plasticity->Behavioral

Caption: Hypothesized signaling pathways of this compound.

G Experimental Workflow for Head-Twitch Response (HTR) Assay start Start acclimation Animal Acclimation start->acclimation grouping Random Assignment to Treatment Groups acclimation->grouping injection This compound or Vehicle Administration (IP) grouping->injection observation Observation in Chamber (30-60 min) injection->observation scoring Manual or Automated HTR Scoring observation->scoring analysis Data Analysis (Twitches per unit time) scoring->analysis end End analysis->end

Caption: Workflow for the Head-Twitch Response assay.

G Experimental Workflow for Fear Extinction Paradigm day1 Day 1: Habituation day2 Day 2: Fear Conditioning (CS-US Pairing) day1->day2 day3 Day 3: Drug Administration (this compound/Vehicle) day2->day3 extinction Extinction Training (CS alone) day3->extinction day4 Day 4: Extinction Recall (CS alone) extinction->day4 analysis Data Analysis (% Freezing Time) day4->analysis

Caption: Workflow for the Fear Extinction paradigm.

References

Protocol for Investigating Psilomethoxin's Effect on Neural Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The following protocols provide a comprehensive framework for the preclinical investigation of Psilomethoxin (4-HO-5-MeO-DMT), a novel tryptamine (B22526) compound, and its potential effects on neural plasticity. This document is intended for researchers, scientists, and drug development professionals in the fields of neuroscience and pharmacology. The methodologies described are based on established techniques for studying the effects of psychedelic compounds on neuronal structure and function. Given the limited empirical data on this compound, these protocols are designed to elucidate its fundamental mechanism of action and its potential as a psychoplastogen.

Introduction

This compound is a synthetic tryptamine that is structurally a hybrid of psilocin (4-HO-DMT) and 5-MeO-DMT.[1][2][3] It is hypothesized to possess a unique pharmacological profile, potentially acting as a serotonin (B10506) 2A (5-HT2A) receptor agonist, similar to classic psychedelics, and may also exhibit significant affinity for the 5-HT1A receptor.[1] Emerging evidence suggests that psychedelic compounds can induce rapid and lasting neural plasticity, which may underlie their therapeutic effects in neuropsychiatric disorders.[4][5][6][7][8][9] This protocol outlines a multi-tiered approach, encompassing in vitro and in vivo studies, to systematically investigate the effects of this compound on neural plasticity.

In Vitro Investigations: Primary Cortical Neuron Cultures

Objective

To determine the direct effects of this compound on neuronal morphology, including dendritic arborization and dendritic spine density, in primary cortical neuron cultures.

Experimental Workflow

G cluster_0 In Vitro Experimental Workflow A Primary Cortical Neuron Culture (E18 Rat Embryos) B This compound Treatment (Various Concentrations) A->B DIV 7 C Immunocytochemistry (MAP2, Homer1, Synapsin I) B->C 24h Incubation D High-Content Imaging & Automated Analysis C->D E Data Analysis (Dendritic Complexity, Spine Density) D->E

In Vitro Experimental Workflow Diagram
Detailed Protocol: Neuritogenesis and Synaptogenesis Assay

  • Cell Culture:

    • Isolate cortical neurons from embryonic day 18 (E18) Sprague-Dawley rat embryos and plate them on poly-D-lysine coated plates.

    • Culture neurons in Neurobasal medium supplemented with B27 and GlutaMAX.

    • Maintain cultures at 37°C in a humidified incubator with 5% CO2.

  • This compound Treatment:

    • On day in vitro (DIV) 7, treat neuronal cultures with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO).

    • Include positive controls such as Brain-Derived Neurotrophic Factor (BDNF) and other known psychoplastogens like psilocin or DMT.

    • To investigate the receptor-specific effects, pre-treat a subset of cultures with a 5-HT2A antagonist (e.g., ketanserin) and a 5-HT1A antagonist (e.g., WAY-100635) prior to this compound application.

  • Immunocytochemistry:

    • After 24 hours of treatment, fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100 and block with 10% goat serum.

    • Incubate with primary antibodies overnight at 4°C:

      • Anti-MAP2 (dendritic marker)

      • Anti-Homer1 (postsynaptic marker)

      • Anti-Synapsin I (presynaptic marker)

    • Incubate with corresponding Alexa Fluor-conjugated secondary antibodies.

    • Counterstain nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire high-resolution images using a confocal microscope or a high-content imaging system.

    • Perform Sholl analysis on MAP2-positive neurons to quantify dendritic arbor complexity.

    • Quantify dendritic spine density and morphology on secondary and tertiary dendrites.[10][11][12][13]

    • Analyze the colocalization of presynaptic and postsynaptic markers to quantify synapse number.

Data Presentation: In Vitro Neuronal Morphology
Treatment GroupDendritic Arbor Complexity (Mean Intersections ± SEM)Dendritic Spine Density (Spines/10µm ± SEM)Synapse Density (Puncta/10µm ± SEM)
Vehicle Control
This compound (0.1 µM)
This compound (1 µM)
This compound (10 µM)
This compound (100 µM)
BDNF (Positive Control)
This compound + Ketanserin
This compound + WAY-100635

In Vivo Investigations: Rodent Models

Objective

To assess the effects of a single administration of this compound on structural and functional neural plasticity in the prefrontal cortex (PFC) of adult rodents, and to correlate these changes with behavioral outcomes.

Experimental Workflow

G cluster_1 In Vivo Experimental Workflow F Adult Rodent Model (e.g., C57BL/6 Mice) G Single Dose this compound Administration (i.p.) F->G H Behavioral Assays (e.g., Forced Swim Test) G->H 24h & 7 days post-injection I Tissue Collection (PFC, Hippocampus) H->I J Molecular & Histological Analysis I->J

In Vivo Experimental Workflow Diagram
Detailed Protocols

  • Animal Model and Drug Administration:

    • Use adult male C57BL/6 mice.

    • Administer a single intraperitoneal (i.p.) injection of this compound at various doses (e.g., 0.1, 1, 10 mg/kg) or vehicle.

    • Include a positive control group treated with a known psychoplastogen.

  • Behavioral Assessments:

    • Conduct behavioral tests at different time points (e.g., 24 hours, 7 days, and 1 month) post-injection to assess antidepressant-like and anxiolytic-like effects.

    • Forced Swim Test (FST): To measure antidepressant-like effects by quantifying immobility time.

    • Novelty-Suppressed Feeding Test (NSFT): To assess anxiolytic-like behavior by measuring the latency to eat in a novel environment.

  • Histological Analysis of Dendritic Spines:

    • At the end of the behavioral experiments, perfuse the animals and collect the brains.

    • Use Golgi-Cox staining or fluorescent labeling (e.g., DiI) to visualize neurons in the PFC.

    • Acquire z-stack images of pyramidal neurons in layer V of the PFC using a confocal microscope.

    • Quantify dendritic spine density and morphology on apical and basal dendrites.[14]

  • Molecular Analysis:

    • Dissect the PFC and hippocampus for molecular assays.

    • Western Blot: To quantify the protein levels of key plasticity-related markers:

      • BDNF

      • p-mTOR/mTOR

      • Synaptic proteins (e.g., PSD-95, synaptophysin)

    • Quantitative PCR (qPCR): To measure the mRNA expression of immediate early genes (e.g., c-Fos, Arc, Egr1) and Bdnf.[4][5][15]

Data Presentation: In Vivo Neural Plasticity and Behavior

Table 2: Dendritic Spine Density in the Prefrontal Cortex

Treatment GroupApical Dendrite Spine Density (Spines/10µm ± SEM)Basal Dendrite Spine Density (Spines/10µm ± SEM)
Vehicle Control
This compound (0.1 mg/kg)
This compound (1 mg/kg)
This compound (10 mg/kg)

Table 3: Protein and Gene Expression in the Prefrontal Cortex

Treatment GroupRelative BDNF Protein Level (Fold Change ± SEM)Relative p-mTOR/mTOR Ratio (Fold Change ± SEM)Relative c-Fos mRNA Expression (Fold Change ± SEM)
Vehicle Control1.01.01.0
This compound (1 mg/kg)
This compound (10 mg/kg)

Table 4: Behavioral Outcomes

Treatment GroupForced Swim Test Immobility (s ± SEM)Novelty-Suppressed Feeding Latency (s ± SEM)
Vehicle Control
This compound (1 mg/kg)
This compound (10 mg/kg)

Signaling Pathway Investigation

Hypothesized Signaling Cascade

Based on the known mechanisms of other serotonergic psychedelics, this compound is hypothesized to induce neural plasticity through the activation of the 5-HT2A receptor, leading to the downstream activation of the mTOR signaling pathway and increased expression of BDNF.[4][8][16][17]

G cluster_2 Hypothesized this compound Signaling Pathway Psilo This compound HT2A 5-HT2A Receptor Psilo->HT2A PLC PLC HT2A->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca Ca²⁺ Release IP3_DAG->Ca PKC PKC IP3_DAG->PKC mTOR mTOR Pathway PKC->mTOR CREB CREB mTOR->CREB BDNF BDNF Expression CREB->BDNF Plasticity Neural Plasticity (Spinogenesis, Synaptogenesis) BDNF->Plasticity

Hypothesized this compound Signaling Pathway
Protocol: Pathway Elucidation

  • In Vitro Inhibition Assays:

    • In primary cortical neuron cultures, co-administer this compound with specific inhibitors of the hypothesized signaling pathway components:

      • PLC inhibitor (e.g., U73122)

      • mTOR inhibitor (e.g., rapamycin)

      • TrkB antagonist (e.g., ANA-12) to block BDNF signaling.[5]

    • Assess the effects on dendritic arborization and spine density as described in section 2.3.

  • Western Blot Analysis:

    • Treat neuronal cultures with this compound for various time points (e.g., 15, 30, 60 minutes).

    • Perform Western blotting to detect the phosphorylation status of key signaling proteins, including Akt, mTOR, and ERK.

Conclusion

This comprehensive protocol provides a robust framework for the initial investigation of this compound's effects on neural plasticity. The data generated from these experiments will be crucial in determining its potential as a novel therapeutic agent for neuropsychiatric disorders characterized by neuronal atrophy.[4] The combination of in vitro and in vivo approaches will allow for a thorough understanding of its molecular, cellular, and behavioral effects.

References

Application Notes and Protocols for Radioligand Binding Assay of Psilomethoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psilomethoxin (4-hydroxy-5-methoxy-N,N-dimethyltryptamine or 4-HO-5-MeO-DMT) is a novel tryptamine (B22526) compound of significant interest in neuropharmacology.[1][2][3] Its unique chemical structure, a hybrid of the psychedelic compounds psilocin (4-HO-DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), suggests a potentially distinct pharmacological profile.[1][3] Understanding the interaction of this compound with neurotransmitter receptors is crucial for elucidating its mechanism of action and therapeutic potential. Radioligand binding assays are a fundamental technique for characterizing the affinity of a compound for specific receptors.[4][5]

These application notes provide a detailed protocol for determining the receptor affinity of this compound, primarily focusing on serotonin (B10506) (5-HT) receptors, which are the principal targets for structurally related tryptamines.[5][6]

Principle of Radioligand Binding Assays

Radioligand binding assays are a highly sensitive and quantitative method used to measure the interaction between a ligand (in this case, this compound) and a receptor.[4][5] The two primary types of assays relevant to determining the affinity of a novel compound are:

  • Saturation Assays: These are conducted by incubating a constant amount of receptor preparation with increasing concentrations of a radiolabeled ligand to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand.[4][5]

  • Competition (Inhibition) Assays: These assays are used to determine the affinity of an unlabeled test compound (this compound) for a receptor. A fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and the half-maximal inhibitory concentration (IC50) is calculated. The IC50 can then be converted to the inhibition constant (Ki), which represents the affinity of the test compound for the receptor.[4][5]

Data Presentation: Receptor Affinity Profile

As of the latest literature review, experimental binding affinity data for this compound are not publicly available. However, based on its structural similarity to psilocin and 5-MeO-DMT, it is hypothesized to have a high affinity for various serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[1] The following table summarizes the known receptor affinities (Ki in nM) for psilocin and 5-MeO-DMT to provide a comparative context for the expected binding profile of this compound.

ReceptorPsilocin (Ki, nM)5-MeO-DMT (Ki, nM)This compound (Ki, nM)
5-HT1A 1301.9 - 3Hypothesized High
5-HT1D 22049To Be Determined
5-HT2A 6068 - 1,300Hypothesized High
5-HT2C 370340To Be Determined
SERT >10,000>10,000To Be Determined

Data for psilocin and 5-MeO-DMT are compiled from various sources.[5][6][7][8][9] The affinity of this compound is yet to be experimentally determined.

Experimental Protocols

Objective

To determine the in vitro binding affinity (Ki) of this compound for human serotonin 5-HT1A and 5-HT2A receptors using a competitive radioligand binding assay.

Materials and Reagents
  • Test Compound: this compound (4-HO-5-MeO-DMT)

  • Receptor Source: Commercially available cell membranes (e.g., from HEK293 or CHO cells) stably expressing human recombinant 5-HT1A or 5-HT2A receptors.

  • Radioligands:

    • For 5-HT1A: [³H]8-OH-DPAT (specific activity > 100 Ci/mmol)

    • For 5-HT2A: [³H]Ketanserin (specific activity > 50 Ci/mmol)

  • Non-specific Binding Control:

    • For 5-HT1A: 8-OH-DPAT (10 µM)

    • For 5-HT2A: Ketanserin (10 µM)

  • Buffers:

    • Binding Buffer (5-HT1A): 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.6

    • Binding Buffer (5-HT2A): 50 mM Tris-HCl, pH 7.4

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Equipment and Consumables:

    • 96-well microplates

    • Pipettes and multichannel pipettes

    • Cell harvester with GF/B or GF/C glass fiber filters

    • Scintillation vials

    • Liquid scintillation counter

    • Incubator

    • pH meter

    • Vortex mixer

    • Ultrasonic bath

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Setup (96-well Plate) cluster_incubation Incubation & Termination cluster_analysis Data Acquisition & Analysis prep_membranes Receptor Membrane Preparation/Thawing prep_radioligand Radioligand Dilution total_binding Total Binding: Membranes + Radioligand + Buffer prep_membranes->total_binding nsb Non-Specific Binding (NSB): Membranes + Radioligand + Excess Cold Ligand prep_membranes->nsb competition Competition: Membranes + Radioligand + this compound prep_membranes->competition prep_compound This compound Serial Dilution prep_radioligand->total_binding prep_radioligand->nsb prep_radioligand->competition prep_compound->competition incubation Incubate at Room Temperature (e.g., 60 minutes) total_binding->incubation nsb->incubation competition->incubation filtration Rapid Vacuum Filtration (GF/B filters) incubation->filtration washing Wash Filters with Ice-Cold Wash Buffer filtration->washing counting Liquid Scintillation Counting (Measure Radioactivity) washing->counting calc_binding Calculate Specific Binding (Total - NSB) counting->calc_binding curve_fit Non-linear Regression (Competition Curve) calc_binding->curve_fit calc_ki Calculate IC50 and Ki (Cheng-Prusoff Equation) curve_fit->calc_ki

Caption: Radioligand binding assay experimental workflow.

Procedure
  • Preparation of Reagents:

    • Prepare all buffers and store them at 4°C. On the day of the experiment, allow buffers to equilibrate to room temperature.

    • Prepare serial dilutions of this compound in the appropriate binding buffer. A typical concentration range would be from 0.1 nM to 100 µM.

    • Dilute the radioligand in the binding buffer to a final concentration approximately equal to its Kd.

  • Assay Setup:

    • Set up the assay in a 96-well plate in triplicate for each condition:

      • Total Binding: Add 50 µL of binding buffer, 50 µL of diluted radioligand, and 100 µL of the cell membrane suspension.

      • Non-specific Binding (NSB): Add 50 µL of the non-specific binding control (e.g., 10 µM Ketanserin for 5-HT2A), 50 µL of diluted radioligand, and 100 µL of the cell membrane suspension.

      • Competitive Binding: Add 50 µL of each concentration of this compound, 50 µL of diluted radioligand, and 100 µL of the cell membrane suspension.

    • The final assay volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate at room temperature (or other optimized temperature) for 60-90 minutes with gentle agitation to reach equilibrium.[10][11]

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.

    • Wash the filters three to four times with 200 µL of ice-cold wash buffer to remove unbound radioligand.[11][12]

  • Radioactivity Measurement:

    • Transfer the filters to scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value.

  • Calculate Ki:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathways

Understanding the signaling pathways associated with the target receptors is crucial for interpreting the functional consequences of this compound binding.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a Gq/G11-protein coupled receptor.[13] Its activation primarily stimulates the phospholipase C (PLC) pathway, leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[13][14] IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[13][14] This cascade is believed to be central to the psychoactive effects of serotonergic psychedelics.[14]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound (Agonist) receptor 5-HT2A Receptor This compound->receptor Binds g_protein Gq/G11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates response Downstream Cellular Responses ca_release->response pkc->response

Caption: Simplified 5-HT2A receptor signaling pathway.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is coupled to Gi/o proteins.[15] Its activation inhibits adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduces the activity of protein kinase A (PKA).[2][15] The βγ subunit of the G-protein can also directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.[16]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound (Agonist) receptor 5-HT1A Receptor This compound->receptor Binds g_protein Gi/o receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Inhibits girk GIRK Channel g_protein->girk Activates (βγ subunit) camp cAMP ac->camp hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) girk->hyperpolarization K⁺ Efflux atp ATP atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activates pka->hyperpolarization Reduced Activity

Caption: Simplified 5-HT1A receptor signaling pathway.

Conclusion

These application notes provide a comprehensive framework for researchers to investigate the receptor binding affinity of the novel compound this compound. The detailed protocol for radioligand binding assays, along with the comparative data for structurally similar compounds, offers a robust starting point for characterizing its pharmacological profile. Elucidating the precise affinities of this compound for various serotonin receptors will be a critical step in understanding its potential as a therapeutic agent.

References

Application Notes and Protocols for Assessing the Behavioral Effects of 4-HO-5-MeO-DMT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-hydroxy-5-methoxy-N,N-dimethyltryptamine (4-HO-5-MeO-DMT), also known as psilomethoxin, is a lesser-studied psychedelic compound.[1] As such, the following protocols and application notes are based on established methodologies for structurally related and more extensively researched tryptamines, such as 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and 4-hydroxy-N,N-dimethyltryptamine (psilocin). These methods provide a robust framework for initiating the behavioral characterization of 4-HO-5-MeO-DMT, but dose-response relationships and specific behavioral outcomes will need to be empirically determined.

Introduction

4-HO-5-MeO-DMT is a synthetic tryptamine (B22526) that combines the structural features of psilocin (4-HO-DMT) and 5-MeO-DMT.[1] It is hypothesized to exert its effects primarily through interaction with serotonin (B10506) receptors, particularly the 5-HT2A and 5-HT1A subtypes, which are key targets for classic psychedelic compounds. Activation of the 5-HT2A receptor is strongly correlated with the hallucinogenic and psychedelic effects of these substances, while 5-HT1A receptor agonism is associated with anxiolytic and antidepressant properties.[2] The assessment of novel compounds like 4-HO-5-MeO-DMT in preclinical animal models is a critical step in understanding their pharmacological profile and therapeutic potential. The following sections detail key behavioral assays for this purpose.

Key Behavioral Assays

The head-twitch response (HTR) in rodents is a rapid, side-to-side head movement that is a well-established behavioral proxy for 5-HT2A receptor activation and is highly predictive of hallucinogenic potential in humans.[1]

Experimental Protocol: Head-Twitch Response (HTR) Assay

Objective: To quantify the frequency of head-twitch responses in mice following the administration of 4-HO-5-MeO-DMT as a measure of its 5-HT2A receptor agonist activity.

Materials:

  • Male C57BL/6J mice

  • 4-HO-5-MeO-DMT (dissolved in a suitable vehicle, e.g., saline)

  • Vehicle control (e.g., saline)

  • Transparent cylindrical observation chambers

  • Video recording equipment or an automated HTR detection system (e.g., magnetometer-based)

  • Syringes and needles for administration (e.g., intraperitoneal - i.p.)

Procedure:

  • Acclimation: Allow mice to acclimate to the housing facility for at least one week before testing.

  • Habituation: On the day of the experiment, place each mouse individually into an observation chamber for a 30-minute habituation period.

  • Drug Administration: Administer the prepared doses of 4-HO-5-MeO-DMT or vehicle via i.p. injection. A typical injection volume is 10 mL/kg of body weight.

  • Observation Period: Immediately after injection, begin a 30- to 60-minute observation period. If using video recording, start recording at this time.

  • Data Collection: A trained observer, blind to the treatment conditions, should count the number of head twitches for each mouse. Alternatively, use an automated system for quantification. A head twitch is a rapid, spasmodic, rotational movement of the head that is distinct from grooming or exploratory behavior.

  • Data Analysis: Compare the mean number of head twitches across different dose groups and the vehicle control using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Data Presentation: Head-Twitch Response

Treatment GroupDose (mg/kg, i.p.)NMean Head Twitches (± SEM)
Vehicle0101.2 ± 0.4
4-HO-5-MeO-DMT0.110Data to be determined
4-HO-5-MeO-DMT0.310Data to be determined
4-HO-5-MeO-DMT1.010Data to be determined
4-HO-5-MeO-DMT3.010Data to be determined
Positive Control (e.g., 5-MeO-DMT)2.51025.6 ± 3.1

Note: The data for 4-HO-5-MeO-DMT is hypothetical and needs to be determined experimentally. The positive control data is illustrative.

The open field test is used to assess spontaneous locomotor activity, exploration, and anxiety-like behavior in rodents. Psychedelic compounds can have varied effects on locomotion, sometimes causing initial hypoactivity followed by hyperactivity.[2][3]

Experimental Protocol: Locomotor Activity Assay

Objective: To evaluate the effects of 4-HO-5-MeO-DMT on spontaneous horizontal and vertical locomotor activity in mice or rats.

Materials:

  • Male mice or rats

  • 4-HO-5-MeO-DMT (dissolved in a suitable vehicle)

  • Vehicle control

  • Open field arena (e.g., 40 cm x 40 cm x 30 cm for mice) equipped with infrared beams or a video tracking system

  • Syringes and needles for administration

Procedure:

  • Acclimation and Habituation: Allow animals to acclimate to the testing room for at least 60 minutes before the test.

  • Drug Administration: Administer the assigned treatment (4-HO-5-MeO-DMT dose or vehicle) via i.p. or subcutaneous (s.c.) injection.

  • Open Field Test: Immediately after injection, place the animal in the center of the open field arena.

  • Data Collection: Record locomotor activity for a period of 30 to 60 minutes. Key parameters to measure include:

    • Total distance traveled

    • Horizontal activity (ambulation)

    • Vertical activity (rearing)

    • Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior)

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the temporal effects of the compound. Compare different dose groups to the vehicle control using appropriate statistical tests.

Data Presentation: Locomotor Activity (Total Distance Traveled)

Treatment GroupDose (mg/kg, i.p.)NTotal Distance Traveled (cm) in 60 min (Mean ± SEM)
Vehicle0103500 ± 250
4-HO-5-MeO-DMT0.110Data to be determined
4-HO-5-MeO-DMT0.310Data to be determined
4-HO-5-MeO-DMT1.010Data to be determined
4-HO-5-MeO-DMT3.010Data to be determined

Note: The data for 4-HO-5-MeO-DMT is hypothetical and needs to be determined experimentally.

The drug discrimination paradigm is a highly specific behavioral assay used to assess the interoceptive (subjective) effects of a drug.[4] Animals are trained to recognize the effects of a specific drug and respond on one of two levers to receive a reward.[5]

Experimental Protocol: Drug Discrimination Assay

Objective: To determine if the subjective effects of 4-HO-5-MeO-DMT are similar to those of a known psychedelic (e.g., 5-MeO-DMT or DOM) in trained rats.

Materials:

  • Male rats

  • Training drug (e.g., 5-MeO-DMT)

  • 4-HO-5-MeO-DMT

  • Vehicle control

  • Standard two-lever operant conditioning chambers

  • Food pellets (as reinforcers)

  • Syringes and needles for administration

Procedure:

  • Training Phase:

    • Rats are trained to press a lever for a food reward.

    • Rats are then trained to discriminate between an injection of the training drug (e.g., 1.5 mg/kg 5-MeO-DMT) and vehicle. On days when the drug is administered, responses on one lever (the "drug lever") are rewarded. On days when the vehicle is administered, responses on the other lever (the "vehicle lever") are rewarded.

    • Training continues until rats reliably respond on the correct lever (>80% accuracy).

  • Testing Phase:

    • Once trained, substitution tests are conducted.

    • Different doses of 4-HO-5-MeO-DMT are administered, and the percentage of responses on the drug-appropriate lever is measured.

    • Full substitution (generalization) is typically defined as ≥80% of responses on the drug-appropriate lever.

  • Data Analysis: Generate dose-response curves for the percentage of drug-lever responding and for the response rate.

Data Presentation: Drug Discrimination

Test CompoundDose (mg/kg)N% Drug-Lever Responding (Mean ± SEM)Response Rate (Responses/min, Mean ± SEM)
Vehicle0810.5 ± 3.225.1 ± 2.8
Training Drug1.5892.3 ± 4.520.5 ± 2.1
4-HO-5-MeO-DMT0.18Data to be determinedData to be determined
4-HO-5-MeO-DMT0.38Data to be determinedData to be determined
4-HO-5-MeO-DMT1.08Data to be determinedData to be determined
4-HO-5-MeO-DMT3.08Data to be determinedData to be determined

Note: The data for 4-HO-5-MeO-DMT is hypothetical and needs to be determined experimentally.

Signaling Pathways and Experimental Workflow

The behavioral effects of tryptamines are primarily mediated by the 5-HT2A and 5-HT1A receptors. The following diagrams illustrate the canonical signaling pathways for these receptors and a typical workflow for the HTR assay.

G cluster_0 5-HT2A Receptor Signaling agonist 4-HO-5-MeO-DMT (Agonist) receptor 5-HT2A Receptor agonist->receptor Binds to g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates downstream Downstream Cellular Effects (e.g., HTR) ca_release->downstream pkc->downstream

Caption: Canonical 5-HT2A receptor signaling pathway.

G cluster_1 5-HT1A Receptor Signaling agonist 4-HO-5-MeO-DMT (Agonist) receptor 5-HT1A Receptor agonist->receptor Binds to g_protein Gi/o receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Inhibits k_channel K⁺ Channel (GIRK) g_protein->k_channel Activates atp ATP camp cAMP atp->camp Converts pka Protein Kinase A (PKA) camp->pka Activates hyperpolarization Hyperpolarization & Reduced Neuronal Firing k_channel->hyperpolarization Causes

Caption: Canonical 5-HT1A receptor signaling pathway.

G cluster_2 Experimental Workflow: Head-Twitch Response Assay acclimation 1. Animal Acclimation (≥ 1 week) habituation 2. Habituation in Observation Chamber (30 min) acclimation->habituation dosing 3. Drug Administration (4-HO-5-MeO-DMT or Vehicle) habituation->dosing observation 4. Behavioral Observation & Recording (30-60 min) dosing->observation quantification 5. HTR Quantification (Manual or Automated) observation->quantification analysis 6. Data Analysis (Statistical Comparison) quantification->analysis results Results (Dose-Response Curve) analysis->results

Caption: Experimental workflow for the HTR assay.

References

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of Psilomethoxin (4-HO-5-MeO-DMT)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Psilomethoxin (4-hydroxy-5-methoxy-N,N-dimethyltryptamine).

Troubleshooting Guides

Issue 1: Low or No Yield of the Indol-3-ylglyoxylyl Chloride Intermediate

Question: I am reacting 4-hydroxy-5-methoxyindole with oxalyl chloride, but I am getting a poor yield of the desired intermediate. What could be the problem?

Answer:

This initial step is critical and several factors can influence its success. Here are some common causes and solutions:

  • Moisture Contamination: Oxalyl chloride is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Solvent Choice: Anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are typically used. Ensure the solvent is of high purity and free of water.

  • Reaction Temperature: The addition of oxalyl chloride is exothermic. Maintain a low temperature (e.g., 0 °C) during the addition to prevent side reactions and degradation of the starting material.

  • Purity of Starting Material: Impurities in the 4-hydroxy-5-methoxyindole can interfere with the reaction. Ensure the starting material is of high purity.

ParameterRecommended ConditionTroubleshooting Tip
AtmosphereInert (Nitrogen or Argon)Purge the reaction vessel with inert gas before adding reagents.
SolventAnhydrous Diethyl Ether or THFUse freshly distilled or commercially available anhydrous solvents.
Temperature0 °C during additionUse an ice bath to control the temperature.
Reagent Purity>98%Recrystallize the starting material if necessary.
Issue 2: Incomplete Reduction of the Ketoamide Intermediate

Question: The final reduction step using Lithium Aluminum Hydride (LiAlH₄) is not going to completion, and I am isolating unreacted ketoamide. How can I improve the reduction?

Answer:

The reduction of the ketoamide to the corresponding tryptamine (B22526) is a powerful but sensitive reaction. Here are some troubleshooting steps:

  • LiAlH₄ Activity: LiAlH₄ is extremely reactive with water and can be deactivated by atmospheric moisture. Use fresh, high-quality LiAlH₄ and handle it under strictly anhydrous conditions.

  • Solvent: Anhydrous THF is the solvent of choice. Ensure it is completely dry.

  • Temperature and Reaction Time: The reduction is typically performed at reflux temperature. Ensure the reaction is heated for a sufficient duration. Monitor the reaction by Thin Layer Chromatography (TLC) to determine completion.

  • Stoichiometry: Ensure a sufficient excess of LiAlH₄ is used to reduce both the ketone and the amide functionalities.

  • Work-up Procedure: A careful work-up is crucial. The Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) is a standard and effective method for quenching the reaction and precipitating aluminum salts, which can then be filtered off.

Issue 3: Product Degradation and Discoloration

Question: My final product is unstable and quickly turns dark, almost black, upon isolation. How can I prevent this degradation?

Answer:

The 4-hydroxy-5-methoxy substitution pattern on the indole (B1671886) ring makes this compound highly susceptible to oxidation.[1] This is the most significant challenge in its synthesis.

  • Oxygen Exclusion: The primary cause of degradation is exposure to atmospheric oxygen.[1] Conduct the final purification and isolation steps under an inert atmosphere.

  • Light Sensitivity: Indole derivatives can be light-sensitive. Protect the reaction mixture and the isolated product from light.

  • Purification Method: Avoid prolonged exposure to air during purification. Rapid purification techniques are preferred. Column chromatography should be performed quickly, and solvents should be de-gassed.

  • Storage: The isolated product must be stored under an inert atmosphere (e.g., in a sealed vial under argon) at low temperatures (e.g., -20 °C or -80 °C) and protected from light.

  • Salt Formation: Conversion of the freebase to a stable salt (e.g., fumarate (B1241708) or succinate) can improve stability for storage and handling, a common strategy for other tryptamines.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most cited method is an adaptation of the Speeter-Anthony tryptamine synthesis.[4][5] This involves a three-step sequence starting from 4-hydroxy-5-methoxyindole:

  • Reaction with oxalyl chloride to form an indol-3-ylglyoxylyl chloride intermediate.

  • Amidation of the intermediate with dimethylamine (B145610).

  • Reduction of the resulting ketoamide with a strong reducing agent like LiAlH₄.[4][5]

Q2: Are there detailed, published protocols for the synthesis of this compound?

A2: A 10-step synthesis from ortho-vanillin was reported in 1965, but detailed experimental procedures are not widely available in modern literature.[6][7] Most available information describes the general synthetic route analogous to the synthesis of psilocin and other tryptamines. Researchers often need to adapt protocols from the synthesis of similar molecules.

Q3: What are the main challenges in synthesizing this compound?

A3: The primary challenge is the inherent instability of the final molecule.[1] The 4-hydroxy-5-methoxy indole structure is highly prone to oxidation, leading to rapid degradation and discoloration upon exposure to air.[1] This makes purification and storage particularly difficult.

Q4: Can this compound be produced biosynthetically by feeding 5-MeO-DMT to psilocybin mushrooms?

A4: While this has been claimed by some groups, scientific analysis of products purported to be made this way has not detected this compound.[6][8] Studies using advanced analytical techniques like UPLC-HRMS have found only the typical constituents of psilocybin mushrooms (psilocybin, psilocin, etc.) and no evidence of this compound.[8] Therefore, these claims are not supported by current scientific evidence.

Q5: What analytical techniques are suitable for characterizing this compound?

A5: A combination of techniques would be necessary for unambiguous identification:

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight (protonated m/z: 235.1441).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure. This would be the definitive method for structural confirmation.

  • High-Performance Liquid Chromatography (HPLC): To determine purity and for purification.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used, but thermal degradation of the analyte is a potential issue for tryptamines.[4]

Q6: What are the expected yields for the synthesis of this compound?

A6: Due to the lack of detailed and reproduced published syntheses, reliable yield data for this compound is not available. Yields for analogous tryptamine syntheses can vary widely depending on the specific substrate and reaction conditions. Given the instability of the final product, the yield of pure, isolated this compound is expected to be modest.

Experimental Protocols

Note: The following is a hypothetical, generalized protocol based on the Speeter-Anthony synthesis of related tryptamines. It should be adapted and optimized by experienced chemists. All operations should be performed in a fume hood with appropriate personal protective equipment.

Protocol: Synthesis of 4-HO-5-MeO-DMT (this compound)

Step 1: Synthesis of 3-(2-(Dimethylamino)-2-oxoacetyl)-5-methoxy-1H-indol-4-ol (Ketoamide intermediate)

  • Suspend 4-hydroxy-5-methoxyindole (1 equivalent) in anhydrous diethyl ether or THF (approx. 10-15 mL per gram of indole) in an oven-dried, three-neck flask under a nitrogen atmosphere.

  • Cool the stirred suspension to 0 °C using an ice bath.

  • Slowly add a solution of oxalyl chloride (1.1 equivalents) in anhydrous diethyl ether or THF to the suspension over 30-60 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Cool the resulting mixture back to 0 °C.

  • Slowly bubble anhydrous dimethylamine gas through the solution or add a solution of dimethylamine (2.5-3.0 equivalents) in anhydrous THF.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • Filter the resulting precipitate (the ketoamide product and dimethylamine hydrochloride).

  • Wash the solid with cold water to remove the hydrochloride salt, followed by a wash with cold diethyl ether.

  • Dry the solid ketoamide under vacuum.

Step 2: Reduction of the Ketoamide to 4-HO-5-MeO-DMT

  • Carefully add Lithium Aluminum Hydride (LiAlH₄) (2.5-3.0 equivalents) to a flask containing anhydrous THF under a nitrogen atmosphere.

  • Slowly add the dried ketoamide from Step 1 in portions to the stirred LiAlH₄ suspension. Caution: The reaction is highly exothermic.

  • After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the sequential dropwise addition of:

    • 'x' mL of water (where 'x' is the number of grams of LiAlH₄ used).

    • 'x' mL of 15% aqueous NaOH solution.

    • '3x' mL of water.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite.

  • Wash the filter cake thoroughly with THF.

  • Combine the filtrate and washes and evaporate the solvent under reduced pressure.

Step 3: Purification and Isolation

  • The crude product is an oil or solid that is highly prone to oxidation. All subsequent steps should be performed quickly and with minimal exposure to air and light.

  • Purification can be attempted by flash column chromatography on silica (B1680970) gel using a solvent system such as dichloromethane/methanol/ammonia or ethyl acetate/hexane with triethylamine (B128534). Note: The phenolic hydroxyl group may cause streaking on silica; using a basic modifier like triethylamine is recommended.

  • Combine the product-containing fractions and evaporate the solvent under reduced pressure.

  • The final product should be immediately stored under an inert atmosphere at low temperature.

Visualizations

experimental_workflow This compound Synthesis Workflow cluster_step1 Step 1: Acylation and Amidation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Purification & Storage start 4-hydroxy-5-methoxyindole reagent1 1. Oxalyl Chloride in Anhydrous Ether/THF (0°C) 2. Dimethylamine start->reagent1 React with product1 Ketoamide Intermediate reagent1->product1 Forms reagent2 LiAlH4 in Anhydrous THF (Reflux) product1->reagent2 Reduce with product2 Crude this compound (Freebase) reagent2->product2 Yields purification Rapid Purification (e.g., Flash Chromatography under N2) product2->purification final_product Pure this compound purification->final_product storage Store at -20°C to -80°C under Argon final_product->storage

Caption: A flowchart of the three main stages in the chemical synthesis of this compound.

troubleshooting_logic Troubleshooting Product Degradation start Final product is dark/degraded q1 Was the reaction work-up and purification performed under inert gas? start->q1 sol1 Root Cause: Oxidation. Solution: Repeat purification under Nitrogen or Argon atmosphere. q1->sol1 ans1_no q2 Was the product protected from light? q1->q2 ans1_yes ans1_no No ans1_yes Yes sol2 Root Cause: Photodegradation. Solution: Use amber glassware and protect from ambient light. q2->sol2 ans2_no q3 How is the product stored? q2->q3 ans2_yes ans2_no No ans2_yes Yes sol3 Root Cause: Improper Storage. Solution: Store solid under Argon at <= -20°C. Consider converting to a more stable salt form. q3->sol3

Caption: A decision tree for troubleshooting the common issue of product degradation.

References

Technical Support Center: Analysis of 4-HO-5-MeO-DMT in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 4-HO-5-MeO-DMT in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in detecting 4-HO-5-MeO-DMT in complex samples like plasma or urine?

The primary challenges include:

  • Low concentrations: Endogenous or administered concentrations of tryptamines can be very low, requiring highly sensitive analytical methods.

  • Matrix effects: Components of biological matrices (e.g., salts, lipids, proteins) can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based methods. This can affect the accuracy and reproducibility of quantification.[1][2]

  • Structural similarity to other compounds: 4-HO-5-MeO-DMT is structurally similar to other endogenous and exogenous tryptamines (e.g., psilocin, 5-MeO-DMT), which can lead to difficulties in chromatographic separation and unique identification.[3][4]

  • Analyte stability: Tryptamines can be susceptible to degradation during sample collection, storage, and preparation.

Q2: Which analytical techniques are most suitable for the quantification of 4-HO-5-MeO-DMT?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of tryptamines in biological samples due to its high sensitivity and selectivity.[1][5][6] Gas chromatography-mass spectrometry (GC-MS) can also be used, often requiring derivatization of the analyte, and is known for its robustness and cost-effectiveness.[3][7] High-performance liquid chromatography with photodiode array detection (HPLC-PDA) is a less sensitive alternative but can be useful for initial screening.[8]

Q3: What are typical limits of detection (LOD) and quantification (LOQ) for related tryptamines in biological matrices?

While specific data for 4-HO-5-MeO-DMT is not widely published, the following table summarizes LOD and LOQ values for structurally similar tryptamines, providing a reference for expected analytical sensitivity.

Analytical MethodAnalyteMatrixLODLOQ
LC-MS/MS5-MeO-DMTSerum-0.90 ng/mL
LC-MS/MSBufotenine (5-HO-DMT)Serum-2.52 ng/mL
LC-MS/MSTryptaminePlant Material0.10 ng/mL0.31 ng/mL
LC-MS/MSDMTPlant Material0.09 ng/mL0.27 ng/mL
LC-MS/MSVarious TryptaminesSerum1.0 - 5.0 ng/mL-
GC-MS5-MeO-DiPTUrine5 ng/mL-
HPLC-PDAVarious Tryptamines-2 µg/mL-

Data compiled from multiple sources.[9][10]

Troubleshooting Guide

Issue 1: Poor analyte recovery during sample preparation.

  • Potential Cause: Inefficient extraction method.

  • Troubleshooting Steps:

    • Optimize Extraction Technique:

      • Liquid-Liquid Extraction (LLE): Experiment with different organic solvents and pH conditions to improve the partitioning of 4-HO-5-MeO-DMT. A common approach for tryptamines involves basifying the sample and extracting with a non-polar solvent.

      • Solid-Phase Extraction (SPE): Test different sorbent types (e.g., C18, mixed-mode cation exchange) and elution solvents. SPE can provide cleaner extracts compared to LLE.[2][11]

      • Protein Precipitation: While simple, it may not be sufficient for removing all matrix interferences.[5][6] If used, ensure complete protein removal by optimizing the solvent-to-sample ratio and centrifugation conditions.

    • Use of an Internal Standard: Incorporate a structurally similar, stable isotope-labeled internal standard (e.g., 4-HO-5-MeO-DMT-d4) to normalize for extraction losses.[11]

Issue 2: Significant matrix effects (ion suppression or enhancement) in LC-MS/MS analysis.

  • Potential Cause: Co-eluting matrix components interfering with the ionization of the analyte.[12]

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like SPE to remove interfering substances.[11]

    • Optimize Chromatography: Adjust the chromatographic gradient to better separate 4-HO-5-MeO-DMT from matrix components. Using a different stationary phase (e.g., pentafluorophenyl) can also be beneficial.[13]

    • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby mitigating ion suppression.[12]

    • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is identical to the samples to compensate for matrix effects.[11]

Issue 3: Inconsistent or non-reproducible results.

  • Potential Cause: Analyte degradation, inconsistent sample handling, or instrument variability.

  • Troubleshooting Steps:

    • Ensure Sample Stability: Store samples at -80°C and minimize freeze-thaw cycles. Consider adding antioxidants like ascorbic acid to plasma samples to prevent degradation.[1]

    • Standardize Protocols: Ensure all steps of the sample preparation and analysis are performed consistently.

    • Instrument Performance Check: Regularly check the performance of the LC-MS/MS system, including calibration, to ensure it is functioning correctly.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (for Plasma/Serum)

This is a rapid method for sample preparation, suitable for initial screening.

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[5]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (for Urine)

This method provides a cleaner extract compared to protein precipitation.

  • To 500 µL of urine, add an appropriate amount of internal standard.

  • Add 250 µL of a suitable buffer to adjust the pH to >9 (e.g., borate (B1201080) buffer).

  • Add 1.5 mL of an extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and heptane).

  • Vortex for 2 minutes and then centrifuge at 5,000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Complex Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation Inject MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: General experimental workflow for the analysis of 4-HO-5-MeO-DMT.

Troubleshooting_Logic Start Poor/Inconsistent Results Recovery Low Analyte Recovery? Start->Recovery Matrix High Matrix Effects? Start->Matrix Reproducibility Poor Reproducibility? Start->Reproducibility Recovery->Matrix No Optimize_Extraction Optimize Extraction Method (LLE/SPE) Recovery->Optimize_Extraction Yes Matrix->Reproducibility No Improve_Cleanup Improve Sample Cleanup Matrix->Improve_Cleanup Yes Optimize_LC Optimize Chromatography Matrix->Optimize_LC Also consider Check_Stability Check Analyte Stability Reproducibility->Check_Stability Yes Standardize_Protocol Standardize Protocol Reproducibility->Standardize_Protocol Also consider

Caption: Troubleshooting decision tree for common analytical issues.

References

Technical Support Center: Psilomethoxin Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of psilomethoxin in solution. Due to the limited publicly available stability data for this compound, this guide leverages information on structurally similar tryptamines, such as psilocin, and established principles of pharmaceutical stability testing to inform best practices and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that are likely to affect the stability of this compound in solution?

A1: Based on the chemistry of related tryptamines like psilocin, the primary factors expected to affect this compound stability are exposure to light, oxygen, elevated temperatures, and non-acidic pH conditions. Psilocin, a similar 4-hydroxy-N,N-dimethyltryptamine, is known to be susceptible to oxidation, which is often accelerated by light and heat.[1][2]

Q2: What are the expected degradation products of this compound?

A2: While specific degradation products of this compound have not been documented in publicly available literature, it is hypothesized that, similar to psilocin, it would be prone to oxidation. This could lead to the formation of colored quinoid-type structures, resulting in a bluish discoloration of the solution. Further degradation could involve cleavage of the indole (B1671886) ring or side chain modifications.

Q3: What is the recommended solvent for dissolving and storing this compound?

A3: For short-term use, an acidified solvent is recommended to enhance stability.[2] A common choice for similar tryptamines is methanol (B129727) or ethanol (B145695) with the addition of a small amount of a weak acid like acetic acid or a stronger acid like hydrochloric acid to maintain a low pH.[2] For long-term storage, it is advisable to store the compound as a dry solid, protected from light and moisture at low temperatures.

Q4: How should I handle this compound solutions to minimize degradation during an experiment?

A4: To minimize degradation, it is recommended to:

  • Work with freshly prepared solutions whenever possible.

  • Protect solutions from light by using amber vials or covering containers with aluminum foil.[1]

  • Keep solutions at a low temperature (e.g., on ice) during experimental procedures.

  • Consider deoxygenating solvents and working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments.

Q5: Are there any known incompatibilities of this compound with common excipients or reagents?

A5: There is no specific data on this compound incompatibilities. However, based on its structure, it may be incompatible with strong oxidizing agents and highly basic conditions. It is crucial to perform compatibility studies with any new excipients or reagents.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Solution turns blue or darkens over time. Oxidation of the 4-hydroxy indole moiety.Prepare fresh solutions before use. Store stock solutions at low temperatures in the dark. Consider using deoxygenated solvents and an inert atmosphere.
Loss of potency or inconsistent results in bioassays. Degradation of this compound in the assay medium.Assess the stability of this compound under your specific assay conditions (pH, temperature, incubation time). Prepare dosing solutions immediately before use.
Appearance of unknown peaks in chromatography (HPLC, LC-MS). Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Precipitation of the compound from solution. Poor solubility or pH shift.Verify the solubility of this compound in your chosen solvent system. Ensure the pH of the solution is maintained within a range where the compound is soluble and stable.

Quantitative Stability Data

As of late 2025, there is no peer-reviewed, quantitative stability data available for this compound. The table below outlines the types of data that should be generated during a comprehensive stability study, with illustrative examples based on the known behavior of the related compound, psilocin.

Parameter Condition Expected this compound Behavior (Hypothetical) Reference Data (Psilocin)
Half-life (t½) Aqueous solution, pH 7, 25°C, exposed to lightShort (minutes to hours)Unstable in aqueous solutions, especially when exposed to light.[1][3]
Half-life (t½) Acidic aqueous solution (pH 3.5), 25°C, protected from lightLonger (days)Stable in acidic environments for 24 hours.[4] Aqueous solutions at pH 3.5 are stable for at least 7 days when protected from light.[3]
Forced Degradation 0.1 M HCl, 60°CPotential for some degradation, but likely more stable than under basic conditions.All tested psilocin salts demonstrated high stability in 1.0 M HCl with no observable degradation over 24 hours.[4]
Forced Degradation 0.1 M NaOH, 60°CRapid degradation expected.Susceptible to degradation in alkaline conditions.
Forced Degradation 3% H₂O₂, 25°CRapid degradation expected due to oxidation.Prone to oxidation.[2]
Photostability Exposed to UV light (e.g., 200 Wh/m²)Significant degradation expected.Exclusion of light significantly prolongs the useful life of standards.[3]

Experimental Protocols

Protocol 1: General Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[5][6][7]

Objective: To identify potential degradation products and degradation pathways for this compound.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid and incubate at 60°C for up to 72 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (B78521) and incubate at 60°C for up to 24 hours.

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for up to 24 hours.

    • Thermal Degradation: Incubate the solid compound at 80°C for 72 hours. Also, heat a solution of the compound at 60°C for 72 hours.

    • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., ICH option 2: 1.2 million lux hours and 200 watt hours/square meter) at room temperature.

  • Sample Analysis: At specified time points (e.g., 0, 2, 8, 24, 48, 72 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acid and base samples. Dilute all samples to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method, preferably with a mass spectrometer detector (LC-MS), to separate and identify the parent compound and any degradation products.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (Solution at 60°C) stock->thermal photo Photodegradation (ICH Option 2) stock->photo sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis LC-MS Analysis sampling->analysis

Caption: Workflow for a forced degradation study of this compound.

Protocol 2: Short-Term Stability in Different Solvents

Objective: To determine a suitable solvent for short-term handling and storage of this compound solutions.

Methodology:

  • Solvent Selection: Prepare solutions of this compound (e.g., 100 µg/mL) in a range of solvents, including:

    • Methanol

    • Ethanol

    • Acetonitrile

    • Water (acidified to pH 3 with HCl)

    • Phosphate buffered saline (PBS), pH 7.4

  • Storage Conditions: Aliquot each solution into amber vials and store under two conditions:

    • Room temperature (25°C)

    • Refrigerated (4°C)

  • Time Points: Analyze the samples at 0, 24, 48, and 72 hours, and then weekly for up to one month.

  • Analysis: Use a validated HPLC method to quantify the concentration of this compound remaining at each time point.

Potential Degradation Pathway

The following diagram illustrates a hypothetical degradation pathway for this compound, primarily based on the known oxidative degradation of psilocin.

G cluster_pathway Hypothetical Oxidative Degradation psilo This compound (4-HO-5-MeO-DMT) intermediate Radical Intermediate psilo->intermediate Oxidation (O₂, light, heat) dimer Dimerization Products intermediate->dimer quinone Quinone-like Species (Colored Products) intermediate->quinone further_degradation Further Degradation (Ring Opening, etc.) quinone->further_degradation

Caption: Hypothetical oxidative degradation pathway for this compound.

References

Technical Support Center: Optimizing UPLC-HRMS for Tryptamine Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS) parameters for the challenging separation of tryptamine (B22526) isomers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of tryptamine isomers, offering potential causes and solutions in a direct question-and-answer format.

Issue: Poor Peak Shape (Tailing or Fronting)

Q1: My tryptamine isomer peaks are showing significant tailing. What are the likely causes and how can I fix this?

A1: Peak tailing for basic compounds like tryptamines is a common issue in reversed-phase chromatography. The primary causes include:

  • Secondary Interactions: Unwanted interactions between the basic amine groups of the tryptamines and residual acidic silanol (B1196071) groups on the silica-based stationary phase.

  • Column Overload: Injecting too much sample can lead to peak tailing.[1]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to poor peak shapes for ionizable compounds.

  • Contamination: A dirty guard column or analytical column can also cause peak distortion.[2]

Solutions:

  • Mobile Phase Modification: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (typically 0.1%). This will protonate the silanol groups and reduce secondary interactions. Using a buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, can also help maintain a consistent pH and improve peak shape.[3]

  • Reduce Sample Load: Try diluting your sample and injecting a smaller amount to see if the peak shape improves.

  • Optimize pH: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the tryptamine isomers.

  • Column Washing: Flush the column with a strong solvent to remove any contaminants. If using a guard column, try replacing it.

Q2: I am observing peak fronting for my tryptamine isomers. What could be the reason?

A2: Peak fronting is less common than tailing for tryptamine isomers but can occur due to:

  • Sample Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger (more organic) than the initial mobile phase can cause peak fronting.

  • Column Collapse: Operating the column outside its recommended pH and temperature ranges can lead to a physical collapse of the stationary phase bed.[1]

Solutions:

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve and inject your samples in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Verify Column Operating Conditions: Ensure that the mobile phase pH and column temperature are within the manufacturer's recommended limits for the column you are using.

Issue: Co-elution or Poor Resolution of Isomers

Q3: I am unable to separate critical tryptamine isomer pairs. What parameters can I adjust to improve resolution?

A3: Achieving baseline separation of structurally similar isomers is a significant challenge. Here are several parameters you can optimize:

  • Stationary Phase Selection: The choice of column chemistry is crucial for isomer separation. While C18 columns are widely used, alternative stationary phases can offer different selectivities. Biphenyl phases, for example, can provide unique pi-pi interactions that enhance the separation of aromatic isomers.[4][5] Pentafluorophenyl (PFP) phases are another option for separating polar basic compounds.

  • Mobile Phase Composition: The type and proportion of the organic modifier can significantly impact selectivity. Switching from acetonitrile (B52724) to methanol (B129727), or vice-versa, can alter the elution order and improve resolution.

  • Gradient Optimization: A shallower gradient can increase the separation between closely eluting peaks.

  • Temperature: Adjusting the column temperature can influence selectivity.

Solutions:

  • Screen Different Columns: If you are struggling with a C18 column, try a Biphenyl or PFP column.

  • Solvent Switching: If using acetonitrile, try a method with methanol as the organic modifier.

  • Gradient Adjustment: Decrease the slope of your gradient, especially during the elution window of your target isomers.

  • Temperature Study: Evaluate the separation at different temperatures (e.g., 30°C, 40°C, 50°C) to find the optimal condition.

Issue: Peak Splitting

Q4: My chromatogram shows split peaks for my tryptamine isomers. What is causing this and how do I resolve it?

A4: Peak splitting can be a frustrating issue with several potential causes:

  • Column Contamination or Void: A blocked frit or a void at the head of the column can disrupt the sample band, leading to split peaks.[6][7]

  • Injector Problems: Issues with the autosampler, such as a partially blocked needle or incorrect injection volume, can cause peak splitting.

  • Sample Solvent Effects: Injecting in a solvent much stronger than the mobile phase can cause the sample to spread unevenly on the column, resulting in a split peak.[8]

  • Co-elution of an Interfering Compound: What appears to be a split peak could be two distinct but very closely eluting compounds.

Solutions:

  • Column Maintenance: Reverse-flush the column (if the manufacturer allows) to try and remove any blockage. If the problem persists, the column may need to be replaced.

  • Injector Maintenance: Clean the injector needle and ensure the injection port is not blocked.

  • Sample Diluent: Prepare your sample in the initial mobile phase composition.

  • Mass Spectrometry Check: Use the high-resolution mass spectrometer to check if the "split" peaks have the same mass-to-charge ratio (m/z). If they have different m/z values, you are likely dealing with two different compounds.

Frequently Asked Questions (FAQs)

Q5: Which stationary phase is generally better for tryptamine isomer separation: C18 or Biphenyl?

A5: Both C18 and Biphenyl columns can be effective for separating tryptamine isomers, and the optimal choice depends on the specific isomers of interest. C18 columns provide good hydrophobic retention, which is often the primary mechanism of separation in reversed-phase chromatography.[9] However, Biphenyl columns offer alternative selectivity through pi-pi interactions with the aromatic indole (B1671886) ring of the tryptamines.[4][5] This can be particularly advantageous for separating positional isomers where hydrophobic differences are minimal. It is recommended to screen both column types during method development to determine the best option for your specific application.

Q6: What are the recommended starting conditions for developing a UPLC-HRMS method for tryptamine isomer separation?

A6: A good starting point for method development would be:

  • Column: A C18 or Biphenyl column with a particle size of less than 2 µm.

  • Mobile Phase A: Water with 0.1% formic acid or 5-10 mM ammonium formate.[9][10]

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A linear gradient from 5-10% B to 95% B over 10-15 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 1-5 µL.

From these starting conditions, you can systematically optimize parameters such as the gradient slope, mobile phase modifier, and column temperature to achieve the desired separation.

Q7: How can I improve the signal intensity of my tryptamine isomers in the mass spectrometer?

A7: Low signal intensity can be due to several factors. Here are some tips to improve it:

  • Mobile Phase pH: Tryptamines are basic compounds and will ionize more efficiently in an acidic mobile phase. The use of formic acid or ammonium formate helps to protonate the analytes, leading to better signal in positive ion mode ESI.

  • Source Parameters: Optimize the ESI source parameters, including capillary voltage, source temperature, and gas flows (nebulizer and drying gas), for your specific tryptamine isomers.

  • Sample Concentration: If the concentration of your analytes is too low, consider a sample pre-concentration step.

  • Purity of Solvents and Reagents: Ensure you are using high-purity, LC-MS grade solvents and reagents to minimize ion suppression from contaminants.

Q8: My retention times are shifting from run to run. What are the common causes for this?

A8: Retention time shifts can compromise the reliability of your analysis. The most common causes include:

  • Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.

  • Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of the organic solvent over time can alter the mobile phase composition and affect retention.[11][12]

  • Column Temperature Fluctuations: Inconsistent column temperature can cause retention time variability. A 1°C change in temperature can alter retention times by up to 2%.[11]

  • Pump Performance: Issues with the UPLC pump, such as leaks or air bubbles, can lead to an inconsistent flow rate and, consequently, shifting retention times.[12]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.

Solutions:

  • Ensure Adequate Equilibration: Use a sufficient post-run equilibration time.

  • Proper Mobile Phase Handling: Prepare mobile phases fresh daily and keep the bottles capped to prevent evaporation.

  • Use a Column Oven: A column oven is essential for maintaining a stable temperature.

  • System Maintenance: Regularly check the UPLC system for leaks and degas the mobile phases properly.

  • Monitor Column Performance: Use a quality control standard to monitor column performance over time.

Data Presentation

Table 1: Comparison of Stationary Phases for the Separation of Tryptamine Isomers

Stationary PhasePrinciple of SeparationAdvantages for Tryptamine IsomersPotential Disadvantages
C18 (Octadecylsilane) Hydrophobic interactionsGood general-purpose retention for a wide range of tryptamines.[9][10]May have limited selectivity for positional isomers with similar hydrophobicity.
Biphenyl Hydrophobic and pi-pi interactionsEnhanced selectivity for aromatic and unsaturated compounds, which can be beneficial for separating positional isomers.[4][5]Elution order may be more sensitive to the choice of organic modifier (e.g., methanol vs. acetonitrile).
PFP (Pentafluorophenyl) Hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactionsOffers alternative selectivity for polar and basic compounds.May require more method development to optimize.

Table 2: Common Mobile Phase Additives and Their Effects

AdditiveTypical ConcentrationPurposeEffect on Tryptamine Analysis
Formic Acid 0.1%Acidifies the mobile phase, improves peak shape for basic compounds, and enhances ionization in positive mode ESI.Sharpens peaks by reducing silanol interactions and improves MS sensitivity.[3]
Ammonium Formate 5-20 mMActs as a buffer to control pH and provides a source of protons for ionization.Good for maintaining a stable pH and improving reproducibility, compatible with MS.[9][10]
Ammonium Acetate 5-20 mMBuffering agent, often used at a slightly higher pH than formate buffers.Can be useful for optimizing selectivity, compatible with MS.
Trifluoroacetic Acid (TFA) 0.05-0.1%Strong ion-pairing agent that can significantly improve peak shape.Can cause significant ion suppression in ESI-MS and is often avoided for HRMS applications.

Experimental Protocols

Protocol 1: Generic UPLC-HRMS Method for Tryptamine Isomer Screening

  • Instrumentation:

    • UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions:

    • Column: Acquity UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or equivalent.[10]

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient:

      • 0.0 min: 5% B

      • 10.0 min: 95% B

      • 12.0 min: 95% B

      • 12.1 min: 5% B

      • 15.0 min: 5% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • Mass Spectrometer Settings (Positive ESI Mode):

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 800 L/hr.

    • Mass Range: m/z 100-1000.

    • Data Acquisition: Full scan with data-dependent MS/MS.

Protocol 2: Sample Preparation for Tryptamine Analysis in Biological Matrices (e.g., Hair)

This protocol is adapted from a published method for the analysis of tryptamines in hair.[10]

  • Sample Collection and Preparation:

    • Weigh 20 mg of hair into a 2 mL tube.

    • Add 0.5 mL of deionized water containing 0.1% formic acid and an appropriate internal standard (e.g., psilocin-d10).

  • Homogenization:

    • Pulverize the hair sample at a low temperature (e.g., below 4°C) using a bead mill or similar homogenizer.

  • Extraction:

    • Centrifuge the homogenized sample at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Analysis:

    • Carefully collect the supernatant and transfer it to a UPLC vial.

    • Inject 5 µL of the supernatant into the UPLC-HRMS system.[10]

Mandatory Visualization

Method_Development_Workflow start Define Analytical Goal (e.g., Separate Isomer Pair X and Y) col_select Column Selection (Screen C18, Biphenyl, PFP) start->col_select eval1 Evaluate Resolution col_select->eval1 mp_select Mobile Phase Screening (Acetonitrile vs. Methanol) eval2 Evaluate Resolution mp_select->eval2 grad_opt Gradient Optimization (Adjust Slope and Time) eval3 Evaluate Resolution grad_opt->eval3 temp_opt Temperature Optimization (e.g., 30, 40, 50°C) eval4 Evaluate Resolution temp_opt->eval4 final_method Final Robust Method eval1->mp_select Resolution Inadequate eval1->final_method Resolution Adequate eval2->grad_opt Resolution Inadequate eval2->final_method Resolution Adequate eval3->temp_opt Resolution Inadequate eval3->final_method Resolution Adequate eval4->col_select Resolution Inadequate (Try different column) eval4->final_method Resolution Adequate

Caption: UPLC-HRMS Method Development Workflow for Tryptamine Isomer Separation.

Troubleshooting_Guide start Chromatographic Problem Observed peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? start->resolution retention Retention Time Shift? start->retention peak_shape->resolution No tailing Tailing or Fronting? peak_shape->tailing Yes resolution->retention No sol_resolution Optimize Gradient Change Mobile Phase Organic Screen Different Columns resolution->sol_resolution Yes sol_retention Check for Leaks Ensure Column Equilibration Use Column Oven retention->sol_retention Yes sol_tailing Check Mobile Phase pH Reduce Sample Load Check for Column Contamination tailing->sol_tailing Tailing sol_fronting Match Sample Solvent Check Column Integrity tailing->sol_fronting Fronting

Caption: Troubleshooting Decision Tree for Common UPLC-HRMS Issues.

References

Technical Support Center: Troubleshooting Low Yield in Psilomethoxin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Psilomethoxin (4-HO-5-MeO-DMT), achieving optimal yields is critical for advancing research and development efforts. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common challenges encountered during the synthesis process, with a focus on identifying and resolving issues that lead to low product yield.

Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address specific problems that may arise during the key stages of this compound synthesis via the Speeter-Anthony methodology, which is a common and robust route for tryptamine (B22526) synthesis.[1][2]

Stage 1: Acylation of 4-Hydroxy-5-methoxyindole with Oxalyl Chloride

Question: The yield of the 3-indoleglyoxylyl chloride intermediate is low. What are the potential causes and solutions?

Answer:

Low yield at this initial acylation step is a frequent issue and can often be attributed to several factors:

  • Moisture Contamination: Oxalyl chloride is highly sensitive to moisture and will readily hydrolyze, rendering it ineffective for the acylation reaction. It is crucial to conduct this step under strictly anhydrous conditions.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature: The reaction between the indole (B1671886) and oxalyl chloride is exothermic. If the temperature is not adequately controlled, side reactions can occur, leading to the formation of undesired byproducts.

    • Solution: Maintain a low reaction temperature, typically between 0°C and 5°C, by using an ice bath. Add the oxalyl chloride solution dropwise to the indole solution to better manage the exothermic reaction.

  • Stoichiometry of Reactants: An incorrect molar ratio of oxalyl chloride to the indole starting material can result in either incomplete reaction or the formation of side products.

    • Solution: Typically, a slight excess of oxalyl chloride (e.g., 1.1 to 1.2 equivalents) is used to ensure complete conversion of the indole. However, a large excess should be avoided as it can lead to the formation of undesired byproducts.[3]

  • Solvent Choice: The choice of solvent can influence the reaction rate and the solubility of the reactants and intermediates.

    • Solution: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are commonly used and effective solvents for this reaction.

Experimental Protocol: Acylation of 4-Hydroxy-5-methoxyindole

  • Under an inert atmosphere (N₂ or Ar), dissolve 4-hydroxy-5-methoxyindole (1 equivalent) in anhydrous diethyl ether or THF.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add a solution of oxalyl chloride (1.1 equivalents) in the same anhydrous solvent to the cooled indole solution over a period of 30-60 minutes, while maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 1-2 hours.

  • The resulting crystalline 3-indoleglyoxylyl chloride can be filtered and used in the next step, often without further purification.[2]

Stage 2: Amidation with Dimethylamine (B145610)

Question: I am observing a low yield of the N,N-dimethylglyoxalamide intermediate. What could be the problem?

Answer:

Issues at this stage often revolve around the reactivity of the intermediate from Stage 1 and the conditions of the amidation reaction.

  • Instability of the Glyoxylyl Chloride Intermediate: The 3-indoleglyoxylyl chloride is a reactive species and can degrade if not handled properly or if exposed to moisture.

    • Solution: It is best to use the freshly prepared 3-indoleglyoxylyl chloride immediately in the next step. Avoid prolonged storage.

  • Incomplete Reaction with Dimethylamine: Insufficient addition of dimethylamine or a non-optimal reaction temperature can lead to incomplete conversion.

    • Solution: Use a molar excess of dimethylamine (typically 2-3 equivalents) to ensure the reaction goes to completion. The reaction is usually carried out at low temperatures (0-5°C). A solution of dimethylamine in THF is a convenient and effective reagent.

  • Side Reactions: The reactive acyl chloride can potentially react with other nucleophiles present in the reaction mixture if not controlled properly.

    • Solution: Ensure that the dimethylamine is added to the reaction mixture before significant degradation of the acyl chloride can occur. Maintaining a low temperature helps to minimize side reactions.

Experimental Protocol: Formation of the N,N-Dimethylglyoxalamide

  • To the freshly prepared suspension of 3-indoleglyoxylyl chloride from Stage 1, cooled to 0-5°C, add a solution of dimethylamine (2.5 equivalents) in THF dropwise.

  • Stir the reaction mixture at 0-5°C for 1-2 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be worked up by adding water and extracting the product with a suitable organic solvent like ethyl acetate (B1210297).

Stage 3: Reduction of the Glyoxalamide to this compound

Question: The final reduction step is giving a low yield of this compound. What are the common pitfalls?

Answer:

The reduction of the amide to the final tryptamine is a critical step where yield can be significantly impacted.

  • Choice and Activity of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation.[4][5] However, its reactivity can also lead to side reactions if not controlled. The quality and handling of the LiAlH₄ are also critical.

    • Solution: Use a fresh, high-quality source of LiAlH₄. Ensure it is handled under strictly anhydrous conditions, as it reacts violently with water. Other reducing agents like borane (B79455) complexes can be considered, but LiAlH₄ is generally the most effective for this type of reduction.[6]

  • Reaction Temperature and Time: The reduction is typically carried out at elevated temperatures (e.g., refluxing THF). However, prolonged reaction times at high temperatures can lead to degradation of the product.

    • Solution: The reaction should be monitored closely by TLC to determine the optimal reaction time. Typically, the reduction is complete within a few hours.

  • Work-up Procedure: The quenching of the excess LiAlH₄ and the subsequent work-up to isolate the product are critical for obtaining a good yield. Improper work-up can lead to the formation of emulsions and loss of product.

    • Solution: A careful, sequential addition of water and then a sodium hydroxide (B78521) solution (Fieser work-up) is a standard and effective method for quenching the reaction and precipitating the aluminum salts, which can then be easily filtered off.

Experimental Protocol: Reduction to this compound

  • In a separate flask under an inert atmosphere, prepare a suspension of LiAlH₄ (2-3 equivalents) in anhydrous THF.

  • Add a solution of the N,N-dimethylglyoxalamide in anhydrous THF dropwise to the LiAlH₄ suspension at 0°C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

  • The combined filtrate is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Data Presentation

Table 1: Troubleshooting Summary for Low Yield in this compound Synthesis

Stage of SynthesisPotential Cause of Low YieldRecommended Solution
Acylation Moisture contaminationUse anhydrous solvents and an inert atmosphere.
Poor temperature controlMaintain reaction temperature at 0-5°C.
Incorrect stoichiometryUse a slight excess (1.1-1.2 eq.) of oxalyl chloride.
Amidation Instability of intermediateUse the 3-indoleglyoxylyl chloride immediately.
Incomplete reactionUse an excess of dimethylamine (2-3 eq.).
Reduction Inactive reducing agentUse fresh, high-quality LiAlH₄ under anhydrous conditions.
Suboptimal temperature/timeMonitor reaction by TLC to determine completion.
Improper work-upEmploy a careful quenching procedure (e.g., Fieser work-up).

Frequently Asked Questions (FAQs)

Q1: Can other reducing agents be used instead of Lithium Aluminum Hydride (LiAlH₄)?

A1: While LiAlH₄ is a very effective and commonly used reducing agent for converting amides to amines, other reagents can be considered.[4][5][6] Borane (BH₃) complexes, such as BH₃·THF, are also capable of reducing amides. However, LiAlH₄ is generally considered more potent and may provide better yields for this specific transformation. The choice of reducing agent may also depend on the presence of other functional groups in the molecule that you wish to avoid reducing.

Q2: How can I purify the final this compound product?

A2: Purification of the crude this compound is typically necessary to remove any unreacted starting materials or side products. Column chromatography is a common and effective method.

  • Stationary Phase: Silica (B1680970) gel is a suitable stationary phase.

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The polarity of the mobile phase is gradually increased to elute the product. A small amount of a basic modifier, such as triethylamine, may be added to the mobile phase to prevent tailing of the amine product on the silica gel.

  • Alternative Methods: For some tryptamines, purification can also be achieved through crystallization or by forming a salt (e.g., a fumarate (B1241708) or hydrochloride salt) which can then be purified by recrystallization and converted back to the freebase.

Q3: My final product appears to be degrading over time. What are the stability considerations for this compound?

A3: Tryptamines, particularly those with a hydroxyl group on the indole ring like this compound, can be susceptible to oxidation and degradation, especially when exposed to air and light.

  • Storage: It is recommended to store the purified this compound as a solid under an inert atmosphere (argon or nitrogen), in a sealed container, protected from light, and at low temperatures (e.g., in a freezer).

  • pH Sensitivity: The stability of tryptamines can also be pH-dependent. While stable in acidic conditions, they may be more prone to degradation under neutral or basic conditions, especially in the presence of oxygen. For long-term storage, forming a stable salt can be a good option.

Q4: What are some of the common impurities I might see in my final product?

A4: Besides unreacted starting materials, potential impurities could include:

  • The N-oxide of this compound, formed by oxidation of the dimethylamino group.

  • Products resulting from incomplete reduction of the glyoxalamide intermediate.

  • Byproducts from side reactions during the acylation step.

  • Characterization of these impurities can be achieved using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Stage 1: Acylation cluster_1 Stage 2: Amidation cluster_2 Stage 3: Reduction cluster_3 Purification start 4-Hydroxy-5-methoxyindole step1 React with Oxalyl Chloride (Anhydrous Ether/THF, 0-5°C) start->step1 intermediate1 3-Indoleglyoxylyl Chloride step1->intermediate1 step2 React with Dimethylamine (THF, 0-5°C) intermediate1->step2 intermediate2 N,N-Dimethylglyoxalamide step2->intermediate2 step3 Reduce with LiAlH4 (Anhydrous THF, Reflux) intermediate2->step3 product Crude this compound step3->product step4 Column Chromatography product->step4 final_product Pure this compound step4->final_product

Caption: Workflow of this compound Synthesis.

Troubleshooting Logic for Low Yield

G cluster_acylation Check Acylation Stage cluster_amidation Check Amidation Stage cluster_reduction Check Reduction Stage start Low Final Yield of this compound q1 Were anhydrous conditions maintained? start->q1 q4 Was the intermediate used immediately? start->q4 q6 Was the LiAlH4 fresh and handled properly? start->q6 q2 Was the temperature controlled at 0-5°C? q1->q2 q3 Was the oxalyl chloride stoichiometry correct? q2->q3 q5 Was excess dimethylamine used? q4->q5 q7 Was the reaction monitored for completion? q6->q7 q8 Was the work-up procedure performed carefully? q7->q8

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Purity Analysis of 4-HO-5-MeO-DMT

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with synthesized 4-hydroxy-5-methoxy-N,N-dimethyltryptamine (4-HO-5-MeO-DMT).

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for determining the purity of synthesized 4-HO-5-MeO-DMT?

A1: The primary techniques for purity analysis of tryptamines like 4-HO-5-MeO-DMT are chromatographic methods coupled with various detectors. High-Performance Liquid Chromatography (HPLC) is the most common method for quantification.[1] For definitive identification and structure elucidation, HPLC is often coupled with Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS).[2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but may require derivatization for these polar molecules and can cause degradation of heat-sensitive compounds.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also be used for quantitative analysis (qNMR).

Q2: What is the expected exact mass of 4-HO-5-MeO-DMT?

A2: The chemical formula for 4-HO-5-MeO-DMT is C₁₃H₁₈N₂O₂. The expected exact mass for the neutral molecule is 234.1368 g/mol . In mass spectrometry, it is typically observed as the protonated molecule [M+H]⁺, with an expected m/z of 235.1441.[4]

Q3: What are some potential impurities I should be aware of during the synthesis and analysis of 4-HO-5-MeO-DMT?

A3: Potential impurities can originate from starting materials, byproducts of the synthesis, or degradation. Common impurities for tryptamines include:

  • N-oxide: The tertiary amine of the DMT moiety is susceptible to oxidation, forming the corresponding N-oxide, especially upon exposure to atmospheric oxygen.[5][6]

  • Unreacted Starting Materials: Depending on the synthetic route (e.g., from ortho-vanillin), residual starting materials or intermediates can be present.

  • Positional Isomers: In syntheses involving indole (B1671886) formation, isomers with substitution at different positions on the indole ring could be formed.

  • Related Tryptamines: Cross-contamination or side reactions could lead to the presence of other tryptamines such as 5-MeO-DMT or psilocin (4-HO-DMT).

  • Solvent Adducts: Residual solvents from purification steps may be present.

Q4: Can I use Thin-Layer Chromatography (TLC) for purity analysis?

A4: Thin-Layer Chromatography (TLC) is a cost-effective and rapid technique for initial screening and monitoring the progress of a reaction.[7] It can help identify the presence of the main compound and grossly detect impurities. However, it offers limited quantitative information and is not suitable for final purity assessment, which requires more sensitive and quantitative methods like HPLC or GC-MS.[3][7]

Troubleshooting Guides

HPLC Analysis Issues
Problem Potential Cause(s) Suggested Solution(s)
Peak Tailing - Silanol interactions with the basic amine group of the tryptamine.- Column degradation.- Inappropriate mobile phase pH.- Use a base-deactivated column.- Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase.- Operate at a higher pH to ensure the analyte is in its neutral form (check column stability at high pH).- Replace the column.
Unexpected Peaks - Contamination of sample, solvent, or glassware.- Degradation of the sample (e.g., N-oxide formation).- Presence of synthetic impurities or byproducts.- Run a blank (mobile phase only) to check for system contamination.- Use fresh, high-purity solvents.- Analyze the sample by LC-MS to identify the mass of the unknown peak.- Re-purify the sample if necessary.
Poor Resolution - Inadequate separation of 4-HO-5-MeO-DMT from impurities.- Suboptimal mobile phase composition or gradient.- Optimize the mobile phase gradient and composition.- Try a different column chemistry (e.g., C18, Phenyl-Hexyl).- Adjust the mobile phase pH. A study on psilocybin found aqueous ammonium (B1175870) formate (B1220265) preferable for resolving zwitterionic forms.[8]
Drifting Retention Times - Changes in mobile phase composition.- Column temperature fluctuations.- Column aging.- Ensure mobile phase is well-mixed and degassed.- Use a column oven to maintain a stable temperature.- Equilibrate the column thoroughly before analysis.
Mass Spectrometry (MS) Analysis Issues
Problem Potential Cause(s) Suggested Solution(s)
No or Low Signal - Poor ionization of the analyte.- Incorrect MS settings.- Analyte degradation in the source.- Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow).- Confirm the expected m/z is being monitored.[4]- Use a less harsh ionization method if available.
In-source Fragmentation - High source temperature or voltage causing the molecule to break apart before detection.- Reduce the fragmentor voltage or source temperature.- Optimize cone voltage.
Matrix Effects - Co-eluting compounds from the sample matrix suppressing or enhancing the ionization of the analyte.- Improve chromatographic separation to isolate the analyte from interfering compounds.- Dilute the sample.- Use an internal standard to correct for matrix effects.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This protocol is a general guideline for the purity analysis of 4-HO-5-MeO-DMT by HPLC with UV detection, based on methods used for similar tryptamines.[1][8]

  • Instrumentation: HPLC system with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-17 min: Hold at 95% B

    • 17-18 min: Return to 5% B

    • 18-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (Tryptamines typically have a UV maximum around this wavelength).

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in methanol (B129727) or the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a method for the identification and confirmation of 4-HO-5-MeO-DMT.

  • LC System: Use the same LC conditions as described in the HPLC-UV protocol.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

  • Ionization Mode: Positive ESI.

  • MS Parameters:

    • Scan Range: m/z 100-500

    • Target Ion: m/z 235.14 (for [M+H]⁺)

    • Capillary Voltage: 3.5 kV

    • Drying Gas Flow: 10 L/min

    • Gas Temperature: 325 °C

    • Fragmentor Voltage: 120 V

  • Data Analysis: Extract the ion chromatogram for m/z 235.14 to confirm the presence and retention time of the target compound. Analyze the full scan spectrum to identify potential impurities.

Quantitative Data Summary

ParameterValueAnalytical MethodReference/Comment
Chemical Formula C₁₃H₁₈N₂O₂--
Exact Mass 234.1368 uMass SpectrometryNeutral molecule
Protonated Mass [M+H]⁺ 235.1441 uMass SpectrometryExpected ion in positive ESI-MS[4]
Typical HPLC Purity >99.5%HPLC-UVTarget for high-purity research-grade material. A 99.86% purity was achieved for 5-MeO-DMT succinate (B1194679) for clinical trials.[5]
N-Oxide Impurity [M+H]⁺ 251.1390 uMass SpectrometryPotential degradation product.

Visualizations

Experimental Workflow for Purity Analysis

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation cluster_result Final Result A Weigh Synthesized Compound B Dissolve in Appropriate Solvent A->B C Filter Sample (0.22 µm) B->C D HPLC-UV Analysis C->D E LC-MS Analysis C->E F NMR Spectroscopy C->F G Assess Purity (% Area) from HPLC D->G H Confirm Mass and Identify Impurities by MS E->H I Confirm Structure by NMR F->I J Purity Report & Certificate of Analysis G->J H->J I->J Troubleshooting_Workflow Start Unexpected Peak in HPLC? CheckBlank Is Peak in Solvent Blank? Start->CheckBlank CheckMass Analyze by LC-MS CheckBlank->CheckMass No Contamination System or Solvent Contamination CheckBlank->Contamination Yes MassMatch Does Mass Match Known Impurity? CheckMass->MassMatch Degradation Potential Degradation (e.g., N-Oxide) MassMatch->Degradation Yes (e.g., M+16) SynthesisImpurity Synthesis-Related Impurity MassMatch->SynthesisImpurity Yes (e.g., starting material) Unknown Characterize with NMR / HRMS MassMatch->Unknown No

References

Addressing matrix effects in Psilomethoxin quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical quantification of Psilomethoxin (4-HO-5-MeO-DMT). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a primary focus on addressing matrix effects in bioanalytical methods.

Disclaimer: this compound is a research compound, and validated, commercially available analytical methods and standards are not yet widely established. The information and protocols provided herein are based on established principles of bioanalysis for structurally related tryptamine (B22526) compounds, such as Psilocin and 5-MeO-DMT. All experimental procedures should be independently validated for your specific application and laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in this compound quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine, or tissue homogenate).[1][2] These effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification of this compound.[1][2] Biological matrices are complex and contain numerous endogenous components like phospholipids, salts, and proteins that can interfere with the ionization process in the mass spectrometer's source, ultimately compromising the reliability of the analytical method.[1]

Q2: What are the most common sources of matrix effects in biological samples?

A2: Phospholipids are a major contributor to matrix effects in bioanalysis, particularly when using electrospray ionization (ESI).[3] Due to their amphipathic nature, they are often co-extracted with the analytes of interest and can cause significant ion suppression. Other sources include salts, endogenous metabolites, and proteins that may not have been fully removed during sample preparation.[1]

Q3: How can I assess the presence and magnitude of matrix effects in my this compound assay?

A3: There are two primary methods for assessing matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank, extracted matrix sample. Any dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.

  • Quantitative Assessment: This is typically evaluated by comparing the peak area of an analyte in a standard solution prepared in a clean solvent to the peak area of the same concentration of the analyte spiked into a blank matrix extract. The matrix factor (MF) is calculated as:

    • MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

    • An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. This should be tested with at least six different lots of the biological matrix.[2]

Q4: Is a stable isotope-labeled (SIL) internal standard available for this compound?

Q5: If a specific SIL-IS for this compound is unavailable, what are my alternatives?

A5: While not ideal, a structural analog can be used as an internal standard. For this compound, potential analogs could include Psilocin-d4 or 5-MeO-DMT-d4. However, it is crucial to validate that the analog behaves similarly to this compound during extraction and ionization. It is important to note that a structural analog may not perfectly compensate for matrix effects if its chromatographic retention and ionization characteristics differ from this compound.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound, with a focus on mitigating matrix effects.

Problem 1: Poor reproducibility and accuracy in my analytical results.

This is a classic symptom of uncompensated matrix effects.

Solution Workflow:

start Inconsistent Results assess_me Assess Matrix Effects (Post-Column Infusion or Quantitative) start->assess_me me_present Matrix Effects Present? assess_me->me_present optimize_sp Optimize Sample Preparation me_present->optimize_sp Yes revalidate Re-validate Assay me_present->revalidate No optimize_lc Optimize Chromatography optimize_sp->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_sil_is use_sil_is->revalidate

Caption: Troubleshooting workflow for addressing inconsistent analytical results.

Detailed Steps:

  • Assess Matrix Effects: First, confirm that matrix effects are the root cause using the methods described in FAQ 3.

  • Optimize Sample Preparation: If matrix effects are significant, improving the sample cleanup is the first line of defense.

  • Optimize Chromatography: If sample preparation optimization is insufficient, chromatographic adjustments can help separate this compound from interfering matrix components.

  • Implement a SIL-IS: The most robust solution is to use a stable isotope-labeled internal standard for this compound.

Problem 2: Significant ion suppression is observed at the retention time of this compound.

This is often caused by co-eluting phospholipids.

Solutions and Experimental Protocols:

Several sample preparation techniques can be employed to remove interfering phospholipids. Below is a comparison of common methods. The quantitative data presented is adapted from studies on the structurally similar compound, psilocin, and should be considered as a guide for method development for this compound.[7][8]

Table 1: Comparison of Sample Preparation Techniques for Tryptamine Quantification in Plasma

Sample Preparation MethodTypical Recovery (%)Matrix Effect (%)AdvantagesDisadvantages
Protein Precipitation (PPT) > 75%Can be significant (>25% suppression)Simple, fast, and inexpensive.Results in a "dirtier" extract with significant matrix components.[9]
Liquid-Liquid Extraction (LLE) Variable (can be lower for polar analytes)Generally lower than PPTCan provide a cleaner extract than PPT.Can be labor-intensive and may have lower recovery for more polar compounds.
Solid-Phase Extraction (SPE) > 85%< 15%Provides a much cleaner extract and allows for sample concentration.[7][8]Requires method development and can be more expensive.
Phospholipid Removal Plates > 90%< 10%Specifically designed to remove phospholipids, resulting in a very clean extract.Can be more costly than other methods.

Experimental Protocol: Solid-Phase Extraction (SPE) for this compound in Plasma

This protocol is adapted from a validated method for psilocin and should be optimized for this compound.[7][8]

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of an internal standard working solution (e.g., this compound-d4 at 100 ng/mL) and 400 µL of 0.1 M zinc sulfate (B86663) in 50% methanol (B129727) to precipitate proteins.

  • Centrifugation: Vortex the samples for 30 seconds and then centrifuge at 10,000 x g for 10 minutes.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.

  • Elution: Elute the this compound and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Signaling Pathway

This compound, as a structural analog of psilocin and 5-MeO-DMT, is expected to exert its psychedelic effects primarily through the serotonin (B10506) 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR).[10][11]

cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound This compound receptor 5-HT2A Receptor This compound->receptor g_protein Gq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca2+ Release ip3->ca_release triggers downstream Downstream Effects (e.g., Gene Expression, Neuronal Excitability) pkc->downstream ca_release->downstream

Caption: Simplified 5-HT2A receptor signaling pathway activated by this compound.

This diagram illustrates the canonical Gq-coupled pathway. Upon binding of this compound to the 5-HT2A receptor, the Gq alpha subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). DAG activates protein kinase C (PKC), and IP3 stimulates the release of intracellular calcium (Ca2+), leading to a cascade of downstream cellular responses that are thought to underlie the psychedelic experience.[12][13]

References

Technical Support Center: Chromatographic Resolution of Psilomethoxin and Psilocin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of psilomethoxin and psilocin. Given the limited specific literature on this compound, this guide leverages established methods for the separation of psilocin and its close structural analog, psilocybin, which are directly applicable to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving good chromatographic resolution between this compound and psilocin?

A1: The primary challenges stem from the structural similarities and differing polarities of the two compounds. This compound, like psilocybin, is a highly polar, phosphorylated tryptamine, while psilocin is its less polar, dephosphorylated analog. Key issues include:

  • Poor retention of this compound: In reversed-phase (RP) chromatography, the high polarity of this compound can lead to early elution, often near the solvent front, making separation from other early-eluting compounds difficult.

  • Peak tailing: Both compounds, being basic in nature, can interact with residual silanols on silica-based columns, leading to asymmetric peak shapes.

  • Instability: this compound may be susceptible to dephosphorylation to psilocin under certain analytical conditions (e.g., high temperature, extreme pH), which can compromise quantification.[1] Psilocin itself is prone to oxidation.[2]

  • Matrix effects: When analyzing extracts from biological samples or mushroom matrices, co-eluting compounds can interfere with the resolution and detection of the target analytes.

Q2: Which chromatographic mode is better for separating this compound and psilocin: Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC)?

A2: Both modes can be effective, but the choice depends on the specific analytical goals.

  • Reversed-Phase (RP) HPLC: This is the most common approach, typically using a C18 column. It provides good separation of psilocin from other, less polar compounds. However, retaining the highly polar this compound can be challenging.[3] Modifications such as using a highly aqueous mobile phase or a polar-endcapped C18 column are often necessary.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for highly polar compounds like this compound, offering better retention than RP-HPLC.[4][5] This can lead to better separation from the solvent front and other polar interferences. A potential challenge in HILIC is the sample diluent mismatch, which can cause poor peak shape if not properly managed.[6]

Q3: What are the recommended starting conditions for developing an HPLC method?

A3: A good starting point for method development would be a reversed-phase method on a C18 column. Based on validated methods for psilocybin and psilocin, the following conditions are recommended:

  • Column: A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a robust choice.[7][8]

  • Mobile Phase: A gradient elution using an acidified water/acetonitrile (B52724) mixture is common. For example, starting with a high aqueous phase (e.g., 95% water) and ramping up the acetonitrile content.[7][8]

  • Acid Modifier: Adding a small amount of formic acid (e.g., 0.1-0.3%) to the mobile phase is crucial for good peak shape by protonating the analytes and minimizing interactions with the stationary phase.[7] Alternatively, an ammonium (B1175870) formate (B1220265) buffer can be used to control the pH and improve peak shape for zwitterionic species like this compound.[9]

  • Detection: UV detection at around 266-269 nm is suitable for both compounds.[6][7]

Q4: How can I prevent the degradation of this compound to psilocin during analysis?

A4: To minimize the risk of dephosphorylation, consider the following:

  • Avoid high temperatures: Keep the column temperature moderate (e.g., 30-40°C).[8] Gas chromatography (GC) is generally not suitable for this compound/psilocybin for this reason.[1]

  • Control pH: Avoid strongly acidic or basic conditions in your mobile phase and sample preparation. A mildly acidic mobile phase (pH 3-4) is generally a good compromise for peak shape and stability.

  • Sample Preparation: Use extraction methods that avoid harsh conditions. Methanolic extraction is commonly used.[1] It is advisable to steer clear of high concentrations of acid or water during extraction to prevent dephosphorylation.[10]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor Resolution/Co-elution 1. Mobile phase composition is not optimal. 2. Inappropriate stationary phase. 3. Flow rate is too high.1. Adjust the gradient slope; a shallower gradient can improve separation. 2. Try a different column chemistry (e.g., a phenyl-hexyl column for alternative selectivity, or a HILIC column for better retention of this compound).[1][4] 3. Reduce the flow rate to increase the interaction time with the stationary phase.
Broad or Tailing Peaks 1. Secondary interactions with the stationary phase (silanol activity). 2. Column overload. 3. Sample solvent mismatch with the mobile phase.1. Ensure the mobile phase is sufficiently acidic (e.g., 0.1-0.3% formic acid) to protonate the analytes.[7] 2. Reduce the injection volume or the concentration of the sample. 3. Dissolve the sample in a solvent similar in composition to the initial mobile phase.[6]
This compound Peak at Solvent Front 1. Insufficient retention on a reversed-phase column due to high polarity.1. Switch to a HILIC column.[5] 2. Use a more polar-endcapped RP column or one designed for aqueous mobile phases.[10] 3. Decrease the initial percentage of organic solvent in the mobile phase.
Inconsistent Retention Times 1. Poor column equilibration. 2. Fluctuations in mobile phase composition or column temperature. 3. Column degradation.1. Ensure the column is adequately equilibrated with the initial mobile phase before each injection. 2. Use a column thermostat to maintain a consistent temperature.[8] Ensure the mobile phase is well-mixed. 3. Use a guard column and ensure proper sample cleanup to extend column lifetime.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-DAD Method

This protocol is adapted from a validated method for psilocybin and psilocin and is suitable for achieving baseline separation.[7][8]

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[7]

  • Mobile Phase A: Ultrapure water with 0.3% formic acid.[7]

  • Mobile Phase B: Acetonitrile with 0.3% formic acid.[7]

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    15.0 50 50
    18.0 5 95
    20.0 5 95
    22.0 95 5

    | 25.0 | 95 | 5 |

  • Flow Rate: 0.8 mL/min.[7]

  • Column Temperature: 30°C.[7]

  • Injection Volume: 15 µL.[7]

  • Detection Wavelength: 266 nm.[7]

  • Expected Elution Order: this compound (more polar) will elute before psilocin (less polar).

Protocol 2: HILIC Method

This protocol is based on methods developed for separating highly polar tryptamines.[4][11]

  • Instrumentation: LC-MS/MS system.

  • Column: ZIC-pHILIC, 150 mm x 4.6 mm, 5 µm particle size.[11]

  • Mobile Phase: Isocratic mixture of 80% acetonitrile and 20% 40 mM ammonium formate buffer (pH 3.5).[11]

  • Flow Rate: 0.5 mL/min.[11]

  • Column Temperature: 40°C.[11]

  • Injection Volume: 1 µL.[11]

  • Detection: ESI+ Mass Spectrometry.

  • Note on Sample Diluent: To avoid peak distortion, the sample should be dissolved in a solvent with a high organic content, similar to the mobile phase (e.g., 80% acetonitrile).[6]

Data Presentation

Table 1: Comparison of Chromatographic Parameters for Different Methods

ParameterReversed-Phase Method[7]HILIC Method[11]
Column Type C18ZIC-pHILIC
Mobile Phase Gradient: Water/ACN + 0.3% Formic AcidIsocratic: 80% ACN / 20% 40mM Ammonium Formate (pH 3.5)
Typical Run Time ~18 minutes~15 minutes
Advantages Robust, widely available columns, good for complex matrices.Excellent retention for polar this compound, good MS compatibility.
Disadvantages Potential for poor retention of this compound.Sensitive to sample diluent composition, potential for longer equilibration times.

Visualizations

Chromatography_Workflow General Chromatographic Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Mushroom/Biological Sample Extraction Extraction (e.g., Methanol) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Inject Sample Filtration->Injection Column Chromatographic Column (C18 or HILIC) Injection->Column Separation Separation of Analytes Column->Separation Detection Detection (UV/MS) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report Integration->Report

Caption: A generalized workflow for the chromatographic analysis of this compound and psilocin.

Troubleshooting_Logic Troubleshooting Poor Resolution cluster_mobile_phase Mobile Phase Optimization cluster_column Column Optimization cluster_flow Flow Rate Start Poor Resolution Observed AdjustGradient Adjust Gradient Slope Start->AdjustGradient ChangeModifier Change pH/Modifier (e.g., Formic Acid vs. Buffer) AdjustGradient->ChangeModifier If no improvement GoodResolution Resolution Acceptable? AdjustGradient->GoodResolution If improved ChangeColumn Try Different Stationary Phase (e.g., Phenyl-Hexyl, HILIC) ChangeModifier->ChangeColumn If no improvement ChangeModifier->GoodResolution If improved CheckTemp Adjust Column Temperature ChangeColumn->CheckTemp If no improvement ChangeColumn->GoodResolution If improved ReduceFlow Decrease Flow Rate CheckTemp->ReduceFlow CheckTemp->GoodResolution If improved ReduceFlow->GoodResolution GoodResolution->Start No, Re-evaluate End Method Optimized GoodResolution->End Yes

Caption: A logical diagram for troubleshooting poor resolution in chromatography experiments.

References

Cross-reactivity issues in immunoassays for tryptamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cross-reactivity and other common issues encountered during immunoassays for tryptamines.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of cross-reactivity in tryptamine (B22526) immunoassays?

A1: Cross-reactivity in immunoassays occurs when the antibody binds to structurally similar, non-target analytes.[1] For tryptamines, this is primarily due to:

  • Shared Core Structure: All tryptamines share a common indolethylamine backbone, making it challenging for antibodies to differentiate between various analogs.[2]

  • Antibody Specificity: The specificity of the antibody is crucial. Polyclonal antibodies, which recognize multiple epitopes, may have a higher tendency for cross-reactivity compared to highly specific monoclonal antibodies.

  • Structural Similarity of Analytes: Molecules with similar side chains or substitutions on the indole (B1671886) ring are more likely to cross-react. For instance, an antibody developed for psilocin might show some affinity for DMT due to their structural similarities.[3]

Q2: Can a positive result from an immunoassay definitively identify a specific tryptamine?

A2: No, a positive result from an immunoassay is considered presumptive.[4] Due to the potential for cross-reactivity, a positive screen should always be confirmed using a more specific analytical method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]

Q3: Are there commercially available ELISA kits specifically for psilocybin or other tryptamines?

A3: Yes, there are commercially available ELISA kits and rapid test panels for the detection of psilocybin and its metabolite, psilocin.[4][6] Immunoassays for other tryptamines like DMT and 5-MeO-DMT are less common for routine screening but can be developed using specific antibodies.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
False Positive Result Cross-reactivity with a structurally related compound.Confirm the result with a more specific method like LC-MS/MS. Review the cross-reactivity profile of the assay provided by the manufacturer.[1][5]
High concentrations of a non-target compound.Dilute the sample and re-run the assay. If the result is still positive, it is more likely a true positive or significant cross-reactivity.
False Negative Result Analyte concentration is below the limit of detection (LOD) of the assay.Concentrate the sample if possible, or use a more sensitive assay.
The antibody does not recognize the specific tryptamine or its metabolite present in the sample.Ensure the assay is designed to detect the target analyte. For example, a psilocybin assay may not detect psilocin effectively, and vice-versa.[3][8]
Matrix effects from the sample (e.g., urine, serum) are interfering with the antibody-antigen binding.[9]Optimize sample preparation to remove interfering substances.[10][11] This may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
High Variability Between Replicates Pipetting inconsistency.Ensure proper pipetting technique and use calibrated pipettes.
Inadequate washing.Ensure thorough washing of wells between steps to remove unbound reagents.
Uneven temperature during incubation.Ensure the entire plate is incubated at a uniform temperature.
No Signal or Weak Signal Incorrect assay procedure.Review the protocol to ensure all steps were followed correctly, including incubation times and temperatures.
Degraded reagents.Check the expiration dates of all reagents and ensure they have been stored correctly.
Low analyte concentration.Use a positive control with a known concentration of the target analyte to verify assay performance.

Data Presentation: Cross-Reactivity of Tryptamines

The following tables summarize known cross-reactivity data for various tryptamines in different immunoassays. It is important to note that cross-reactivity can vary between different manufacturers and even between different lots of the same assay.

Table 1: Cross-Reactivity in a Psilocin Radioimmunoassay

CompoundCross-Reactivity (%)
Psilocin100
Serotonin (B10506)< 0.01
Tryptophan< 0.01
Tyrosine< 0.01
Morphine< 2
Amphetamine< 2
Cocaine< 2
Δ⁹-THC< 0.01
Tricyclic Neuroleptics (with dimethylamino)ethyl side-chain)~20

Data sourced from a study developing a polyclonal antibody-based radioimmunoassay for psilocin.[12]

Table 2: Cross-Reactivity in Monoclonal Antibody-Based ELISAs for Psilocybin and Psilocin

Assay TargetCross-ReactantCross-Reactivity (%)
PsilocybinPsilocin2.8
PsilocinPsilocybin< 0.5
PsilocinDimethyltryptamine (DMT)Reactive
PsilocinTryptamineNot Reactive
PsilocinTryptophanNot Reactive
Psilocin4-hydroxyindoleNot Reactive

Data sourced from a study on the development of specific monoclonal antibodies for psilocybin and psilocin.[3][8]

Table 3: Cross-Reactivity of N,N-Dimethyltryptamine (DMT) in a Methamphetamine Immunoassay

Immunoassay KitLowest Concentration for Positive Result (µg/mL)
Lin-Zhi Methamphetamine Enzyme Immunoassay> 100

This table indicates that while DMT can cross-react with some methamphetamine immunoassays, a high concentration is required to elicit a positive result.[1]

Experimental Protocols

Competitive ELISA Protocol for Tryptamine Quantification

This protocol is a general guideline for a competitive ELISA. Specific parameters such as antibody and antigen concentrations, and incubation times, should be optimized for each specific assay.

Materials:

  • Microtiter plate

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Tryptamine standard

  • Samples containing unknown amounts of tryptamine

  • Primary antibody specific to the target tryptamine

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • TMB substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Antigen Coating: Coat the wells of a microtiter plate with a tryptamine-protein conjugate (e.g., tryptamine-BSA) diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antigen.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add a mixture of the primary antibody and either the tryptamine standard or the sample to the wells. Incubate for 1-2 hours at room temperature. During this step, the free tryptamine in the standard or sample will compete with the coated tryptamine-protein conjugate for binding to the primary antibody.

  • Washing: Wash the plate three times with wash buffer to remove unbound primary antibody.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer to remove unbound secondary antibody.

  • Substrate Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.

  • Stopping the Reaction: Add stop solution to each well to stop the enzymatic reaction. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a plate reader. The absorbance will be inversely proportional to the concentration of tryptamine in the sample.

Visualizations

Tryptamine Metabolism Pathway

The following diagram illustrates the primary metabolic pathway of tryptamine from its precursor, tryptophan.

Tryptamine_Metabolism Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Aromatic L-amino acid decarboxylase Indole_3_acetaldehyde Indole_3_acetaldehyde Tryptamine->Indole_3_acetaldehyde Monoamine Oxidase (MAO) Indole_3_acetic_acid Indole_3_acetic_acid Indole_3_acetaldehyde->Indole_3_acetic_acid Aldehyde dehydrogenase

Caption: Metabolic conversion of tryptophan to tryptamine and its subsequent degradation.

Competitive Immunoassay Workflow

This diagram outlines the key steps in a competitive immunoassay for tryptamine detection.

Competitive_ELISA_Workflow cluster_plate Microtiter Plate Well Coated_Antigen Tryptamine-Protein Conjugate (Coated on well surface) Secondary_Antibody Enzyme-Linked Secondary Antibody Coated_Antigen->Secondary_Antibody Binds to primary antibody Free_Tryptamine Free Tryptamine (in Sample/Standard) Primary_Antibody Primary Antibody Free_Tryptamine->Primary_Antibody Binds in solution Primary_Antibody->Coated_Antigen Binds to coated antigen (less binding with more free tryptamine) Substrate Substrate Secondary_Antibody->Substrate Enzyme converts substrate Color_Signal Color Signal Substrate->Color_Signal Produces signal

Caption: Principle of a competitive ELISA for tryptamine detection.

Serotonin Receptor Signaling Pathway

This diagram shows a simplified signaling pathway for a G-protein coupled serotonin receptor, which can be activated by tryptamines.

Serotonin_Signaling Tryptamine Tryptamine (e.g., Serotonin) Receptor 5-HT Receptor (GPCR) Tryptamine->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Simplified G-protein coupled serotonin receptor signaling cascade.

References

Technical Support Center: Tryptamine Alkaloid Extraction from Fungal Material

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided herein is intended for a specialized audience of researchers, scientists, and drug development professionals for academic and research purposes only. The extraction and handling of psychoactive compounds are subject to strict legal and regulatory frameworks. All activities should be conducted in compliance with local, national, and international laws and within a certified laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is Psilomethoxin (4-HO-5-MeO-DMT) and can it be extracted from fungal material?

A1: this compound, also known as 4-hydroxy-5-methoxy-N,N-dimethyltryptamine (4-HO-5-MeO-DMT), is a tryptamine (B22526) compound that is structurally related to both psilocin (4-HO-DMT) and 5-MeO-DMT.[1] As of the current body of scientific literature, there is no evidence to suggest that this compound is a naturally occurring compound in any species of fungi. Claims of its production through the biosynthesis in Psilocybe mushrooms, for instance by feeding them 5-MeO-DMT, have been investigated and not been substantiated by analytical studies.[2][3] These studies found no detectable levels of this compound in mushroom samples purported to contain it, but did identify the expected naturally occurring alkaloids like psilocybin and psilocin. Therefore, there are no established protocols for its extraction from fungal material. The only report of this compound in the chemical literature describes a 10-step chemical synthesis.[1]

Q2: Why is it important to use dried fungal material for extraction?

A2: Using dried and finely ground fungal material is recommended for several reasons.[4][5] Drying the material removes water, which can interfere with the extraction efficiency of organic solvents and may promote the degradation of target compounds. Grinding the dried material increases the surface area, allowing for better penetration of the solvent and more efficient mass transfer of the target alkaloids from the fungal cells into the solvent.[4]

Q3: What are the most effective solvents for extracting tryptamine alkaloids like psilocybin from mushrooms?

A3: Psilocybin is a polar molecule, largely due to its phosphate (B84403) group. Therefore, polar solvents are most effective for its extraction.[6] Historically and in current research, the most commonly used and effective solvents are:

  • Methanol (B129727): Often considered the optimal solvent for psilocybin extraction.[7]

  • Ethanol: A widely used and effective solvent.[6][8]

  • Hydroalcoholic solutions (mixtures of alcohol and water): These can also be effective.[6][9] Acidifying the solvent (e.g., with acetic or hydrochloric acid) can improve the solubility of psilocybin and prevent the degradation of psilocin.[6]

Q4: What are the main methods for extracting psilocybin and related compounds?

A4: Several methods are employed, ranging in technological sophistication:

  • Solvent-Based Maceration: This is a simple and common method involving soaking the ground fungal material in a solvent.[6][8]

  • Ultrasonic-Assisted Extraction (UAE): This technique uses high-frequency sound waves to disrupt the fungal cell walls, which accelerates the release of alkaloids into the solvent.[4][8] It is recognized as a highly efficient method that can significantly reduce extraction time and increase yields.[6][8]

  • Supercritical CO2 Extraction: This method uses carbon dioxide under controlled temperature and pressure, where it behaves as both a liquid and a gas. It allows for highly selective extraction and produces very pure extracts without residual organic solvents, making it ideal for pharmaceutical applications.[8]

Q5: How can the purity of the extracted compounds be assessed?

A5: The purity and concentration of psilocybin and psilocin in an extract are typically determined using analytical chromatography techniques. High-Performance Liquid Chromatography (HPLC) is the most commonly used method for both identification and quantification.[6][8] Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC) are also used for qualitative and quantitative assessments.[8]

Troubleshooting Guide for Psilocybin Extraction

This guide addresses common issues encountered during the extraction of psilocybin from fungal material.

Problem Potential Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Inadequate Grinding: Fungal material not ground finely enough, limiting solvent access.[4] 2. Incorrect Solvent Choice: Solvent may not be polar enough for psilocybin.[6] 3. Insufficient Extraction Time/Agitation: Not enough time for alkaloids to dissolve. 4. Degradation of Psilocin: Psilocin is unstable and can degrade, especially at higher pH.[10]1. Ensure the dried mushroom material is ground to a fine powder (<40 μm particles have been used in studies). 2. Use a polar solvent like methanol or ethanol. Consider acidifying the solvent to enhance solubility.[6] 3. Increase extraction time or use methods like sonication to improve efficiency.[4][8] 4. If psilocin is a target, work quickly and keep the pH of the solution acidic or neutral.[10]
Extract is Difficult to Filter 1. Fine Particulates: Very fine grinding can lead to particulates that clog filters. 2. Presence of Chitin and other cellular debris. [8]1. Use centrifugation to pellet the fungal debris before filtration.[8] 2. Employ vacuum filtration for faster processing.[8] 3. Use progressively finer filters to remove particulates in stages.[8]
Inconsistent Results Between Batches 1. Variability in Fungal Material: Different batches of mushrooms can have varying alkaloid concentrations.[8] 2. Inconsistent Extraction Parameters: Variations in temperature, time, or solvent-to-material ratio.[6]1. Homogenize a large batch of dried, powdered material before dividing it for extractions. 2. Strictly control all extraction parameters. The recommended solvent-to-material ratio is at least 1:100 (m/v).[6]
Presence of Unwanted Compounds in Extract 1. Non-selective Solvent: The solvent may be co-extracting other compounds like fats and waxes.[5] 2. Lack of a Purification Step. 1. Perform a preliminary "defatting" step by washing the ground material with a non-polar solvent like petroleum ether before the main extraction.[5] 2. Utilize chromatographic techniques for purification post-extraction.

Experimental Protocol Example: Ultrasonic-Assisted Extraction of Psilocybin

This protocol is a generalized example based on common laboratory practices for the extraction of psilocybin.

1. Material Preparation:

  • Obtain fruiting bodies of a psilocybin-containing fungal species.

  • Carefully dry the material at a low temperature (20-40°C) using an air current or under reduced pressure to prevent degradation of active compounds.[5]

  • Grind the dried fungal material into a fine powder.

2. Extraction:

  • Weigh the powdered fungal material and place it in an appropriate extraction vessel.

  • Add a polar solvent, such as methanol or ethanol, at a solvent-to-material ratio of at least 1:100 (e.g., 100 mL of solvent for 1 g of material).[6]

  • Place the vessel in an ultrasonic bath.

  • Sonicate the mixture for a specified period (e.g., 10-30 minutes). The optimal time may vary depending on the specific equipment and material.

3. Filtration and Concentration:

  • Separate the solvent extract from the solid fungal debris. This can be achieved through suction filtration or centrifugation followed by decanting the supernatant.[8]

  • To increase the yield, the remaining solid material can be re-extracted with fresh solvent.

  • Combine the extracts and concentrate them using a rotary evaporator under reduced pressure and at a low temperature.

4. Purification (Optional but Recommended):

  • The crude extract can be further purified to remove inactive accompanying materials.[5] This may involve liquid-liquid extraction or chromatographic techniques.

5. Analysis:

  • The final extract should be analyzed using HPLC or another suitable analytical method to determine the concentration and purity of psilocybin and other target alkaloids.[6]

Visualizations

Established Biosynthetic Pathway of Psilocybin

The biosynthesis of psilocybin in Psilocybe mushrooms begins with the amino acid L-tryptophan. A series of enzymatic reactions, involving the enzymes PsiD, PsiH, PsiK, and PsiM, convert L-tryptophan into psilocybin.[11][12][13]

Psilocybin Biosynthesis tryptophan L-Tryptophan tryptamine Tryptamine tryptophan->tryptamine PsiD (Decarboxylation) hydroxytryptamine 4-Hydroxytryptamine tryptamine->hydroxytryptamine PsiH (Hydroxylation) norbaeocystin Norbaeocystin hydroxytryptamine->norbaeocystin PsiK (Phosphorylation) baeocystin Baeocystin norbaeocystin->baeocystin PsiM (Methylation) psilocybin Psilocybin baeocystin->psilocybin PsiM (Methylation) Hypothetical this compound Biosynthesis meo_dmt 5-MeO-DMT (Exogenous Substrate) This compound This compound (4-HO-5-MeO-DMT) meo_dmt->this compound PsiH? (Hypothetical Hydroxylation) Extraction Workflow cluster_prep 1. Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification & Concentration cluster_analysis 4. Analysis drying Drying Fungal Material grinding Grinding drying->grinding extraction Solvent Extraction (e.g., UAE with Methanol) grinding->extraction filtration Filtration / Centrifugation extraction->filtration concentration Solvent Evaporation (Rotovap) filtration->concentration purification Chromatographic Purification (Optional) concentration->purification analysis HPLC / GC-MS Analysis purification->analysis

References

Validation & Comparative

A Comparative Analysis of Psilomethoxin and 5-MeO-DMT for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the neuropharmacological profiles of the well-studied psychedelic 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and the novel, lesser-known compound Psilomethoxin (4-HO-5-MeO-DMT). This guide provides a comprehensive comparison of their chemical structures, receptor binding profiles, and metabolic pathways, supported by available experimental data. Detailed methodologies for key experimental assays are also presented to aid in future research and development.

Chemical Structure and Properties

This compound can be conceptualized as a structural hybrid of psilocin (4-HO-DMT) and 5-MeO-DMT, incorporating the 4-hydroxyl group of the former and the 5-methoxy group of the latter.[1][2] This unique combination of functional groups is hypothesized to confer a distinct pharmacological profile.

FeatureThis compound (4-HO-5-MeO-DMT)5-MeO-DMT
Chemical Formula C₁₃H₁₈N₂O₂C₁₃H₁₈N₂O
Molar Mass 234.30 g/mol 218.29 g/mol
IUPAC Name 3-(2-(dimethylamino)ethyl)-5-methoxy-1H-indol-4-ol2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine
Synonyms 5-methoxypsilocinO-methylbufotenin

Receptor Binding and Functional Activity: A Data-Driven Comparison

While extensive quantitative data exists for 5-MeO-DMT, this compound remains a largely unexplored compound with its receptor binding profile being primarily theoretical.

5-MeO-DMT: A Potent Serotonergic Modulator

5-MeO-DMT is a non-selective serotonin (B10506) agonist with a notably high affinity for the 5-HT₁A receptor.[3][4] Its psychedelic effects are primarily attributed to its agonist activity at the 5-HT₂A receptor.

Table 1: Receptor Binding Affinities (Ki in nM) of 5-MeO-DMT

ReceptorKi (nM)
5-HT₁A< 10
5-HT₂A>1000
5-HT₂C>1000
SERTLow micromolar affinity
Data compiled from multiple sources.

Table 2: Functional Potency (EC₅₀ in nM) of 5-MeO-DMT

ReceptorEC₅₀ (nM)
5-HT₁A~100 (G-protein binding)
5-HT₂AFull agonist activity
Data compiled from multiple sources.
This compound: A Hypothesized Profile

Due to a lack of direct experimental data, the receptor binding profile of this compound is inferred from its structural relationship to 5-MeO-DMT and psilocin. It is theorized to have a higher affinity for the 5-HT₁A receptor, similar to 5-MeO-DMT, which may contribute to potential anxiolytic and antidepressant effects without strong hallucinogenic properties.[2] The presence of the 4-hydroxyl group, as seen in psilocin, is expected to modulate its activity at the 5-HT₂A receptor, though the precise nature of this interaction remains to be experimentally determined.

Signaling Pathways

The primary signaling cascade initiated by the activation of the 5-HT₂A receptor by these tryptamines involves the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.

G_protein_signaling cluster_membrane Cell Membrane receptor 5-HT2A Receptor g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ligand This compound / 5-MeO-DMT ligand->receptor Binds dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release ip3->ca_release Induces downstream Downstream Effects (Neuronal Excitability, Gene Expression) pkc->downstream ca_release->downstream

5-HT₂A Receptor Signaling Pathway

Metabolism

5-MeO-DMT is primarily metabolized by monoamine oxidase A (MAO-A) through deamination and by cytochrome P450 2D6 (CYP2D6) via O-demethylation to its active metabolite, bufotenine.[3] The metabolic fate of this compound has not been formally studied, but it is hypothesized to be a substrate for MAO-A, similar to other tryptamines. The presence of the 4-hydroxyl group may also make it a substrate for glucuronidation.

metabolism_pathway cluster_5MeODMT 5-MeO-DMT Metabolism cluster_this compound Hypothesized this compound Metabolism 5_MeO_DMT 5_MeO_DMT MAO-A_5MeO MAO-A 5_MeO_DMT->MAO-A_5MeO CYP2D6 CYP2D6 5_MeO_DMT->CYP2D6 Deaminated_Metabolite Deaminated_Metabolite MAO-A_5MeO->Deaminated_Metabolite Bufotenine Bufotenine (Active) CYP2D6->Bufotenine This compound This compound MAO-A_Psilo MAO-A This compound->MAO-A_Psilo UGT UGTs This compound->UGT Deaminated_Metabolite_Psilo Deaminated Metabolite MAO-A_Psilo->Deaminated_Metabolite_Psilo Glucuronide_Conjugate Glucuronide Conjugate UGT->Glucuronide_Conjugate

Metabolic Pathways

Experimental Protocols

In Vitro: Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of a test compound (e.g., this compound or 5-MeO-DMT) for a target receptor (e.g., 5-HT₂A).

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radioligand with known high affinity for the receptor (e.g., [³H]ketanserin for 5-HT₂A).

  • Test compound at various concentrations.

  • Non-specific binding control (a high concentration of a known ligand).

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes, radioligand, and varying concentrations of the test compound are incubated together.

  • Equilibrium: The mixture is allowed to reach binding equilibrium.

  • Separation: Bound and free radioligand are separated via filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow
In Vivo: Head-Twitch Response (HTR) in Mice

The HTR is a behavioral assay in rodents that is predictive of 5-HT₂A receptor activation and potential hallucinogenic effects in humans.

Objective: To assess the in vivo 5-HT₂A agonist activity of a test compound.

Animals: Male C57BL/6J mice are commonly used.

Procedure:

  • Acclimation: Mice are acclimated to the testing environment.

  • Administration: The test compound is administered, typically via subcutaneous or intraperitoneal injection.

  • Observation: Mice are placed in individual observation chambers and video-recorded.

  • Scoring: The number of head twitches is quantified by trained observers or automated software over a set period.

  • Data Analysis: A dose-response curve for the induction of HTR is generated.

Comparative Summary and Future Directions

The available data clearly establishes 5-MeO-DMT as a potent serotonergic agent with a well-characterized pharmacological profile. In contrast, this compound remains an enigmatic compound. Its structural similarities to both 5-MeO-DMT and psilocin suggest a complex pharmacology that warrants further investigation.

Key distinctions and research questions:

  • Quantitative Binding Data: The most critical unmet need is the experimental determination of this compound's binding affinities and functional potencies at a range of serotonin receptors.

  • In Vivo Effects: Behavioral studies, such as the HTR assay and drug discrimination paradigms, are necessary to understand the in vivo effects of this compound and compare them to 5-MeO-DMT.

  • Metabolic Stability: A thorough investigation of this compound's metabolic pathway is crucial for understanding its pharmacokinetics and potential for drug-drug interactions.

The exploration of novel tryptamines like this compound holds the potential to uncover new structure-activity relationships and lead to the development of next-generation therapeutics with tailored pharmacological profiles. This comparative guide highlights the significant knowledge gap that needs to be addressed through rigorous experimental investigation.

References

Differentiating the pharmacological effects of Psilomethoxin and psilocin

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Pharmacological Guide: Psilomethoxin and Psilocin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed pharmacological comparison of this compound (4-HO-5-MeO-DMT) and psilocin (4-HO-DMT). Due to a scarcity of published experimental data on this compound, this document contrasts the well-documented pharmacology of psilocin with the putative effects of this compound, derived from its structural relationship to known psychoactive tryptamines.

Introduction

Psilocin is the primary psychoactive metabolite of psilocybin, found in various species of fungi.[1][2][3] Its effects are primarily mediated by its interaction with serotonin (B10506) receptors, particularly the 5-HT2A subtype, which is a key target for classic psychedelic compounds.[2][4][5][6][7] this compound is a rarer tryptamine, speculated to possess psychedelic properties due to its structural similarity to both psilocin and 5-MeO-DMT.[8] As a 4-hydroxy, 5-methoxy substituted N,N-dimethyltryptamine, it represents a structural hybrid of these two well-known psychedelics.[8] This guide synthesizes the available data for psilocin and provides a framework for the anticipated pharmacological profile of this compound, alongside detailed experimental protocols for their characterization.

Pharmacological Data

Data Presentation: Receptor Binding Affinities

The following tables summarize the receptor binding affinities (Ki, nM) for psilocin at various serotonin (5-HT) and other receptors. Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand; a lower Ki value indicates a higher binding affinity. Currently, directly comparable experimental data for this compound is not available in peer-reviewed literature.

Table 1: Psilocin Receptor Binding Affinity Profile

ReceptorKi (nM)Reference
5-HT2A~6[4]
5-HT2B< 10[9]
5-HT2C~14[4]
5-HT1A~100[4]
5-HT1B100 - 600[9]
5-HT1DHigh Affinity[10]
5-HT7< 10[9]

Note: Affinity values can vary between studies depending on the experimental conditions and tissue preparation.

Data Presentation: In Vitro Functional Activity

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor. The data below for psilocin is primarily from calcium mobilization assays, which measure the increase in intracellular calcium following Gq-coupled receptor activation.

Table 2: Psilocin In Vitro Functional Activity

Assay TypeReceptorActivityPotency (EC50)Efficacy (Emax)
Calcium MobilizationHuman 5-HT2AAgonistVaries by studyHigh
Calcium MobilizationHuman 5-HT2BAgonistVaries by studyHigh
Calcium MobilizationHuman 5-HT2CAgonistVaries by studyLower than 5-HT2A/2B

Psilocin generally acts as a full or partial agonist at 5-HT2 family receptors.[7][11]

Pharmacological Profile of this compound (Speculative)

Given the absence of direct experimental data, the pharmacological profile of this compound is hypothesized based on its structure:

  • 4-hydroxy moiety: This group is a key feature of psilocin and is crucial for its high affinity and agonist activity at the 5-HT2A receptor.

  • 5-methoxy moiety: This group is characteristic of 5-MeO-DMT, which is known for its high affinity for 5-HT1A and 5-HT2A receptors.

  • Combined Effect: It is plausible that this compound will exhibit high affinity for both 5-HT1A and 5-HT2A receptors, potentially acting as a potent agonist at both. Its activity at other serotonin receptors would require experimental verification.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the characterization and comparison of these compounds.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.[12][13]

Objective: To quantify the affinity of this compound and psilocin for various serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C).

Materials:

  • Cell membranes prepared from cell lines expressing the human receptor of interest (e.g., HEK293 cells).

  • A specific radioligand for each receptor (e.g., [3H]ketanserin for 5-HT2A).

  • Test compounds (this compound, psilocin).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).[14]

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[13]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures Gq-coupled receptor activation by detecting transient increases in intracellular calcium concentration.[7][11][15]

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and psilocin at Gq-coupled 5-HT receptors (e.g., 5-HT2A, 5-HT2C).

Materials:

  • Cell line stably expressing the receptor of interest (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Test compounds (this compound, psilocin).

  • A reference agonist (e.g., serotonin).

  • A fluorescence plate reader with an integrated fluidic dispenser.

Procedure:

  • Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye for a specified time (e.g., 60 minutes at 37°C).

  • Compound Addition: Place the plate in the fluorescence reader. After establishing a stable baseline fluorescence reading, automatically inject varying concentrations of the test compound into the wells.

  • Signal Detection: Measure the fluorescence intensity over time to detect the transient increase in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the compound concentration to generate a dose-response curve and calculate the EC50 and Emax values.

Head-Twitch Response (HTR) Assay

The HTR in rodents is a behavioral proxy for 5-HT2A receptor activation and is considered a preclinical model for predicting psychedelic potential in humans.[16][17][18][19][20]

Objective: To assess the in vivo 5-HT2A receptor agonist activity of this compound and psilocin.

Animals: Male C57BL/6J mice are commonly used.[11][17]

Materials:

  • Test compounds (this compound, psilocin) dissolved in a suitable vehicle (e.g., saline).

  • Observation chambers.

  • Optional: A magnetometer system for automated detection, which involves surgically implanting a small magnet on the mouse's skull.[17][20]

Procedure:

  • Habituation: Place the mice individually in the observation chambers for a 30-minute habituation period before drug administration.[17]

  • Drug Administration: Administer the test compound or vehicle via a specific route (e.g., intraperitoneally or subcutaneously).[11]

  • Observation: Immediately after administration, begin observing the mice and counting the number of head twitches for a set period (e.g., 30-60 minutes).[17] A head twitch is a rapid, side-to-side rotational movement of the head.

  • Automated Detection (if applicable): If using a magnetometer, record the electrical signals generated by the magnet's movement. Filter and analyze the data to identify the characteristic waveform of a head twitch.[17][20]

  • Data Analysis: Compare the total number of head twitches in the drug-treated groups to the vehicle control group. Generate dose-response curves to determine the ED50 (the dose that produces 50% of the maximal response).

Visualizations

Signaling Pathways

The primary mechanism of action for classic psychedelics like psilocin involves the activation of the 5-HT2A receptor, which is a Gq/11-coupled G-protein coupled receptor (GPCR).[17][18]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_invisible_PLC Ligand Psilocin / this compound Receptor 5-HT2A Receptor Ligand->Receptor Binds G_Protein Gαq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC:e->IP3:w DAG DAG PLC:e->DAG:w PLC_out_IP3 PLC:e->PLC_out_IP3:w PLC_out_DAG PLC:e->PLC_out_DAG:w ER Endoplasmic Reticulum IP3:e->ER:w Binds to receptor PKC Protein Kinase C (PKC) DAG:e->PKC:w Activates Ca2 Ca²⁺ Release ER:e->Ca2:w Induces Ca2:e->PKC:w Activates Downstream Downstream Cellular Effects PKC:e->Downstream:w PLC_out_IP3:e->IP3:w PLC_out_DAG:e->DAG:w

Caption: Canonical 5-HT2A receptor Gq signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the pharmacological comparison of a novel compound (e.g., this compound) with a reference compound (e.g., psilocin).

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison Binding Radioligand Binding Assays (Determine Ki at multiple receptors) Functional Functional Assays (e.g., Calcium Mobilization) (Determine EC50, Emax) Binding->Functional Prioritize targets HTR Head-Twitch Response (HTR) (Assess 5-HT2A agonist activity) Functional->HTR Select for in vivo testing PK Pharmacokinetics (PK) (Determine bioavailability, half-life) HTR->PK Compare Compare Pharmacological Profiles (this compound vs. Psilocin) HTR->Compare PK->Compare Tox Toxicology Screening (Assess safety profile) Tox->Compare SAR Structure-Activity Relationship (SAR) Analysis Compare->SAR

Caption: Standard workflow for comparative psychopharmacology.

References

Psilomethoxin and Classic Psychedelics: A Comparative Receptor Binding Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor binding profiles of the novel compound Psilomethoxin (4-HO-5-MeO-DMT) and classic psychedelic drugs, including psilocybin (via its active metabolite psilocin), lysergic acid diethylamide (LSD), and N,N-dimethyltryptamine (DMT). Due to a lack of empirical data for this compound, its profile is inferred from its structural analogues, psilocin and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT).

Executive Summary

Classic psychedelics exert their primary effects through interaction with serotonin (B10506) receptors, most notably the 5-HT2A receptor. Their binding affinities for a range of receptors contribute to their unique pharmacological and phenomenological profiles. This compound, a structural hybrid of psilocin and 5-MeO-DMT, is hypothesized to possess a distinct receptor binding profile, though empirical data is currently unavailable in peer-reviewed literature. This guide synthesizes the available quantitative data for classic psychedelics and presents a theoretical profile for this compound to inform future research and drug development.

Receptor Binding Profiles: A Quantitative Comparison

The following table summarizes the in vitro binding affinities (Ki, in nM) of psilocin, LSD, and DMT for key serotonin receptors and other relevant targets. A lower Ki value indicates a higher binding affinity. It is important to note that psilocybin is a prodrug to psilocin, and psilocin is the pharmacologically active compound responsible for psilocybin's psychedelic effects.

Disclaimer: No empirical receptor binding data for this compound (4-HO-5-MeO-DMT) is currently available in the scientific literature. The profile presented here is theoretical and inferred from its structural relationship to psilocin and 5-MeO-DMT.

ReceptorPsilocin (Ki, nM)LSD (Ki, nM)DMT (Ki, nM)This compound (4-HO-5-MeO-DMT) (Ki, nM)
5-HT1A 120–173[1]1.1[2]6.5 - 170Theoretically High Affinity (Inferred)
5-HT2A 41.1 - 173[1][3]2.9[2]75 - 1200[4]Theoretically High Affinity (Inferred)
5-HT2B High Affinity4.9[2]Moderate to High AffinityTheoretically Moderate to High Affinity (Inferred)
5-HT2C 79–311[1]23[2]360 - 2630[4]Theoretically Moderate Affinity (Inferred)
SERT High AffinityInhibits4,000[5]Unknown

Note: Ki values can vary between studies due to different experimental conditions.

Inferred Profile of this compound

This compound's structure, featuring a 4-hydroxyl group like psilocin and a 5-methoxy group like 5-MeO-DMT, suggests a unique pharmacological profile. It is hypothesized that this compound may exhibit a high affinity for the 5-HT1A receptor, similar to 5-MeO-DMT, potentially leading to rapid-acting psychoplastogenic effects without strong hallucinogenic properties[6]. The 4-hydroxyl substitution may also confer significant 5-HT2A receptor affinity, characteristic of classic psychedelics[6]. However, it is crucial to emphasize that these are theoretical postulations. Independent analytical testing of materials claimed to be produced via a novel biosynthesis method found no evidence of this compound, highlighting the speculative nature of its existence and effects in such preparations[6].

Experimental Methodologies

The binding affinity data presented in this guide are primarily derived from radioligand binding assays . This standard in vitro technique is used to quantify the interaction between a ligand (the psychedelic compound) and a receptor.

Key Experimental Protocol: Radioligand Displacement Assay
  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., human 5-HT2A) are prepared from cell cultures or brain tissue homogenates.

  • Incubation: A fixed concentration of a radiolabeled ligand (a compound known to bind to the target receptor with high affinity) is incubated with the prepared membranes.

  • Competition: Increasing concentrations of the unlabeled test compound (e.g., psilocin, LSD, DMT) are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Receptor_Membranes Receptor-expressing Cell Membranes Incubation Incubation of Membranes, Radioligand, and Test Compound Receptor_Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound Unlabeled Test Compound Test_Compound->Incubation Filtration Separation of Bound and Free Ligand (Filtration) Incubation->Filtration Counting Quantification of Bound Radioactivity Filtration->Counting IC50_Determination Determine IC50 Counting->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

Experimental workflow for a radioligand displacement assay.

Signaling Pathways

The primary mechanism of action for classic psychedelics is agonism at the 5-HT2A receptor, a G-protein coupled receptor (GPCR). Activation of the 5-HT2A receptor by a psychedelic ligand initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These downstream events ultimately lead to the modulation of neuronal activity and plasticity, which are thought to underlie the psychedelic experience.

Gq_Signaling_Pathway Psychedelic Psychedelic (e.g., Psilocin, LSD, DMT) Receptor 5-HT2A Receptor Psychedelic->Receptor binds and activates G_Protein Gq/11 Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release triggers PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation activates Neuronal_Effects Modulation of Neuronal Excitability and Plasticity Ca_Release->Neuronal_Effects PKC_Activation->Neuronal_Effects

Canonical 5-HT2A receptor Gq-coupled signaling pathway.

Comparative Logic of Receptor Profiles

The distinct subjective effects of different psychedelics can be partially attributed to their varying affinities for a range of serotonin and other neurotransmitter receptors. This "receptor fingerprint" dictates the overall pharmacological profile of each compound.

Receptor_Profile_Comparison cluster_compounds Compounds cluster_receptors Primary Receptor Targets This compound This compound (Inferred) HT2A 5-HT2A (Psychedelic Effects) This compound->HT2A High Affinity (Hypothesized) HT1A 5-HT1A (Anxiolytic/Antidepressant Effects) This compound->HT1A High Affinity (Hypothesized) Psilocin Psilocin Psilocin->HT2A High Affinity Psilocin->HT1A Moderate Affinity HT2C 5-HT2C (Modulatory Effects) Psilocin->HT2C Moderate Affinity LSD LSD LSD->HT2A Very High Affinity LSD->HT1A Very High Affinity Other Other Receptors (e.g., Dopamine, Adrenergic) LSD->Other Broad Affinity DMT DMT DMT->HT2A High Affinity DMT->HT1A High Affinity DMT->Other Lower Affinity vs LSD

Logical comparison of receptor binding profiles.

Conclusion

While the receptor binding profiles of classic psychedelics like psilocin, LSD, and DMT are well-characterized, providing a basis for understanding their distinct effects, the pharmacology of this compound remains largely speculative. The inferred profile, based on its structural similarity to psilocin and 5-MeO-DMT, suggests a potentially unique interaction with serotonin receptors, particularly 5-HT1A and 5-HT2A. However, empirical validation through rigorous in vitro and in vivo studies is essential to confirm these hypotheses and to fully elucidate the therapeutic potential and safety profile of this novel compound. This guide serves as a foundational resource for researchers, highlighting both the established knowledge of classic psychedelics and the critical need for further investigation into emerging compounds like this compound.

References

A Head-to-Head Comparison of Psilomethoxin and 4-AcO-DMT for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the pharmacological, pharmacokinetic, and metabolic properties of Psilomethoxin (4-HO-5-MeO-DMT) and 4-Acetoxy-N,N-dimethyltryptamine (4-AcO-DMT).

This guide provides a detailed comparative analysis of two synthetic tryptamines, this compound and 4-AcO-DMT. While 4-AcO-DMT is well-characterized as a prodrug for the classic psychedelic psilocin, this compound remains a substance of speculative interest with a significant lack of empirical data. This document synthesizes the available scientific literature to facilitate informed research and development.

Chemical Structure and Overview

This compound (4-hydroxy-5-methoxy-N,N-dimethyltryptamine) and 4-AcO-DMT (4-acetoxy-N,N-dimethyltryptamine) are both structural analogues of psilocin (4-hydroxy-N,N-dimethyltryptamine), the primary psychoactive metabolite of psilocybin.

  • 4-AcO-DMT (Psilacetin) is the O-acetylated ester of psilocin. It is widely recognized as a synthetic prodrug that is readily hydrolyzed in the body to psilocin.[1][2] Its synthesis is considered more straightforward than that of psilocybin.[1]

  • This compound (4-HO-5-MeO-DMT) combines structural features of psilocin (a 4-hydroxyl group) and 5-MeO-DMT (a 5-methoxy group).[3] First synthesized in 1965, very little scientific research has been conducted on this compound since.[3] Claims of its biosynthesis by feeding 5-MeO-DMT to psilocybin mushrooms have been scientifically refuted.[4]

Pharmacology: Receptor Binding and Functional Activity

The primary mechanism of action for classic psychedelics is agonism at the serotonin (B10506) 5-HT₂A receptor.[1][5]

This compound: A Profile Based on Speculation

To date, there are no published in vitro or in vivo studies detailing the receptor binding affinity or functional activity of this compound. Its pharmacological profile is hypothesized based on its structural relationship to psilocin and 5-MeO-DMT. It is speculated to be a serotonergic psychedelic, but its precise receptor interactions, potency, and efficacy remain unknown.[3] Some have noted a structural resemblance to known serotonergic neurotoxins, warranting caution.[3]

4-AcO-DMT: A Prodrug with Direct (but Weaker) Activity

4-AcO-DMT functions primarily as a prodrug for psilocin.[1] However, it does possess intrinsic, albeit weaker, activity at serotonin receptors compared to its hydrolyzed metabolite. O-acetylation reduces the in vitro potency at the 5-HT₂A receptor by approximately 10 to 20-fold compared to the 4-hydroxy counterparts like psilocin.[6][7]

The following tables summarize the available quantitative data for 4-AcO-DMT and its active metabolite, psilocin.

Table 1: Receptor Binding Affinity (Kᵢ, nM) of 4-AcO-DMT and Psilocin

Receptor4-AcO-DMT (Kᵢ, nM)Psilocin (Kᵢ, nM)
5-HT₂A 93[8]~6 - 79[5][8][9]
5-HT₂C Not Reported~14[9]
5-HT₁A Not Reported~100[9]
5-HT₁B >10,000[10]460[10]
5-HT₁D 3,300[10]97[10]
5-HT₁E >10,000[10]220[10]
5-HT₂B 1,800[10]4.6[10]
5-HT₅A 1,200[10]130[10]
5-HT₆ 1,700[10]130[10]
5-HT₇ >10,000[10]31[10]
Note: Lower Kᵢ values indicate higher binding affinity.

Table 2: In Vitro Functional Activity of 4-AcO-DMT and Psilocin at the 5-HT₂A Receptor

CompoundAssay TypePotency (EC₅₀, nM)Efficacy (Eₘₐₓ)
4-AcO-DMT Calcium Mobilization109[8]79.2% (relative to 5-HT)[6][7]
Psilocin Calcium Mobilization~1 - 10[5][6]~90-100% (relative to 5-HT)[6][7]
Note: EC₅₀ is the concentration for 50% of maximal response. Eₘₐₓ is the maximum response compared to a reference agonist (serotonin).

Metabolism and Pharmacokinetics

This compound: An Unknown Metabolic Fate

No pharmacokinetic or metabolism studies have been published for this compound. The metabolic pathway is unknown.

4-AcO-DMT: Rapid Conversion to Psilocin

4-AcO-DMT is rapidly deacetylated in vivo by esterase enzymes to form psilocin.[1] This conversion is the primary step in its bioactivation. In vitro studies using human liver microsomes have identified hydrolysis as the main biotransformation, followed by hydroxylation, N-demethylation, oxidation, and glucuronidation.[11]

In rodent models, intraperitoneal administration of 4-AcO-DMT confirmed it acts as a psilocin prodrug.[1] However, it resulted in modestly lower peripheral psilocin exposure (~70% bioavailability) compared to an equimolar dose of psilocybin.[1][2] The elimination half-life of the resulting psilocin was approximately 30 minutes, which was not different from psilocybin administration.[1]

Table 3: Comparative Pharmacokinetics (Rodent Data)

ParameterThis compound4-AcO-DMT
Primary Metabolite UnknownPsilocin (4-HO-DMT)[1]
Bioavailability Not Determined~70% of psilocybin (as psilocin)[1][2]
Tₘₐₓ (Psilocin) N/ANot explicitly stated, but significant psilocin concentrations at 15 min post-injection[1]
t₁/₂ (Resulting Psilocin) N/A~30 minutes[1]

Safety and Toxicity

This compound

The safety and toxicity profile of this compound is entirely unknown. Its structural similarity to 5-MeO-DMT and psilocin provides no guarantee of a similar safety profile, and its resemblance to certain neurotoxins necessitates thorough preclinical evaluation.[3]

4-AcO-DMT

No formal clinical studies on the safety and long-term health effects of 4-AcO-DMT have been conducted.[12] Its safety is often assumed to be similar to that of psilocybin and psilocin.[1][12] Potential risks are considered comparable to other classic psychedelics and include psychological distress (anxiety, paranoia), increased heart rate and blood pressure, and the rare risk of Hallucinogen-Persisting Perception Disorder (HPPD).[13]

Signaling and Experimental Visualizations

The primary psychedelic effects of tryptamines are mediated by the 5-HT₂A receptor, a Gq/11-coupled protein that initiates a downstream signaling cascade.

G cluster_membrane Cell Membrane cluster_gprotein G-Protein cluster_cytoplasm Cytoplasm S_Agonist Serotonergic Agonist (Psilocin) Receptor 5-HT2A Receptor S_Agonist->Receptor Binds Gq_a Gαq Receptor->Gq_a Activates PLC Phospholipase C (PLC) Gq_a->PLC Activates G_bg Gβγ PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Downstream Downstream Cellular Effects (e.g., Gene Expression, Plasticity) Ca_Release->Downstream PKC->Downstream

Canonical 5-HT₂A receptor signaling pathway.

Experimental determination of receptor binding affinity is a cornerstone of pharmacological research. A common method is the competitive radioligand binding assay.

G start Start prep Prepare Receptor Source (e.g., cell membranes expressing 5-HT2A) start->prep radioligand Add fixed concentration of Radioligand (e.g., [3H]ketanserin) prep->radioligand competitor Add increasing concentrations of unlabeled Test Compound (e.g., 4-AcO-DMT or Psilocin) radioligand->competitor incubate Incubate to reach binding equilibrium competitor->incubate separate Separate bound from free radioligand (via vacuum filtration) incubate->separate measure Measure radioactivity of bound ligand (Scintillation Counting) separate->measure analyze Analyze Data: Plot % inhibition vs. log[competitor] measure->analyze calculate Calculate IC50 and Ki values analyze->calculate end End calculate->end

Workflow for a competitive radioligand binding assay.

Experimental Protocols

Competitive Radioligand Binding Assay (General Protocol)

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioligand from a target receptor.

  • Receptor Preparation: Cell membranes from a cell line stably expressing the human 5-HT₂A receptor are prepared via homogenization and centrifugation.[14] The final membrane pellet is resuspended in an assay buffer.

  • Assay Setup: The assay is conducted in a 96-well plate. To each well, the following are added in sequence: the receptor membrane preparation, the unlabeled test compound (e.g., 4-AcO-DMT) at various concentrations, and a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin).[10][14]

  • Incubation: The plate is incubated (e.g., 60 minutes at 30-37°C) to allow the binding reaction to reach equilibrium.[14]

  • Separation: The incubation is terminated by rapid vacuum filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through. The filters are washed with ice-cold buffer to remove any non-specifically bound ligand.[14][15]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[14]

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of radioligand binding). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[14]

Calcium Flux Functional Assay (General Protocol)

This cell-based assay measures the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist by quantifying the increase in intracellular calcium concentration following Gq-coupled receptor activation.

  • Cell Culture: A cell line (e.g., HEK293) stably expressing the human 5-HT₂A receptor is cultured and seeded into a 96-well, black, clear-bottom plate. The cells are allowed to adhere overnight.[16][17]

  • Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer for approximately one hour at 37°C.[16][18]

  • Compound Addition: The plate is placed in a fluorescence microplate reader (e.g., a FLIPR or FlexStation). The instrument measures a stable baseline fluorescence before automatically injecting the test agonist (e.g., 4-AcO-DMT or psilocin) at various concentrations into the wells.[16][17]

  • Signal Detection: The instrument continues to record the fluorescence signal kinetically for 1-3 minutes post-injection. Agonist binding to the 5-HT₂A receptor activates the Gq pathway, leading to IP₃-mediated calcium release from the endoplasmic reticulum, which causes a rapid increase in the dye's fluorescence intensity.[16]

  • Data Analysis: The peak fluorescence response is measured for each concentration of the agonist. The data are normalized to the response of a maximal concentration of a reference agonist (e.g., serotonin) and plotted as a percentage of maximal response versus the log concentration of the test agonist. A four-parameter logistic equation is used to fit the data and determine the EC₅₀ and Eₘₐₓ values.[16]

Conclusion and Future Directions

The comparison between this compound and 4-AcO-DMT is fundamentally a comparison between a pharmacological unknown and a well-defined prodrug.

  • 4-AcO-DMT is firmly established as a psilocin prodrug, supported by pharmacokinetic data and in vitro metabolism studies.[1][11] While it possesses direct but weak agonist activity at the 5-HT₂A receptor, its primary pharmacological relevance stems from its efficient conversion to the highly potent psilocin.[6][8] It serves as a valuable research tool and a potential alternative to psilocybin for delivering psilocin in vivo.

  • This compound remains an enigmatic compound. Lacking any published pharmacological data, its properties can only be inferred from its hybrid structure. It represents a novel chemical space at the intersection of psilocin and 5-MeO-DMT, but without empirical data, its potential as a therapeutic or a research tool is entirely speculative.

For the scientific community, the path forward is clear. Foundational research, including in vitro receptor binding and functional assays, followed by in vivo pharmacokinetic and behavioral studies, is essential to characterize this compound. Such work is necessary to move this molecule from the realm of speculation to scientific understanding and to ascertain its potential risks and benefits.

References

Validating the Absence of Psilomethoxin in Commercial Products: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to analytically validate the absence of Psilomethoxin (4-hydroxy-5-methoxy-N,N-dimethyltryptamine) in commercial products, particularly those marketed with claims of containing this novel tryptamine (B22526). Recent investigations have cast doubt on the feasibility of certain proposed biosynthesis methods, making robust analytical verification essential.

Introduction to this compound

This compound (4-HO-5-MeO-DMT) is a tryptamine compound structurally related to both psilocin (4-HO-DMT) and 5-MeO-DMT.[1] First synthesized in 1965, it has remained largely unstudied.[2][3] A recent claim by a group known as the Church of Sacred Synthesis (formerly the Church of this compound) suggested a novel biosynthetic pathway for this compound by introducing 5-MeO-DMT to cultivated Psilocybe mushrooms.[1][4] However, independent laboratory analyses of products purported to be made by this method have failed to detect this compound.[1] A 2023 study by chemists at the Usona Institute found that samples of the "sacrament" from this group contained psilocybin, psilocin, and baeocystin (B1212335), but no traces of this compound or its potential prodrug, 5-methoxypsilocybin.[1]

This guide outlines a rigorous analytical workflow to independently verify the composition of commercial products claiming to contain this compound.

Comparative Analytical Workflow

To objectively assess the composition of a commercial product claiming to contain this compound, a comparative analysis against a standard Psilocybe cubensis sample is recommended. The following workflow provides a robust methodology for this comparison.

Psilomethoxin_Validation_Workflow cluster_samples Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Product_Claiming_this compound Product Claiming This compound Standard_Psilocybe Standard Psilocybe (Control) Extraction Methanolic Extraction Standard_Psilocybe->Extraction UPLC_HRMS UPLC-HRMS Analysis Extraction->UPLC_HRMS Primary HPLC_DAD HPLC-DAD Analysis Extraction->HPLC_DAD Quantitative GC_MS GC-MS Analysis (Optional) Extraction->GC_MS Confirmatory Mass_Spec Mass Spectrometry Data Comparison UPLC_HRMS->Mass_Spec Chroma Chromatographic Profile Comparison HPLC_DAD->Chroma Conclusion Conclusion on This compound Presence Mass_Spec->Conclusion Chroma->Conclusion

Figure 1: Experimental workflow for the validation of this compound.

Experimental Protocols

Sample Preparation: Methanolic Extraction
  • Homogenization : Weigh 100 mg of the dried, powdered commercial product and the standard Psilocybe cubensis control into separate centrifuge tubes.

  • Solvent Addition : Add 10 mL of methanol (B129727) to each tube.

  • Extraction : Sonicate the samples for 30 minutes at room temperature.

  • Centrifugation : Centrifuge the tubes at 4000 rpm for 10 minutes.

  • Filtration : Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

Primary Analysis: Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS)
  • Rationale : UPLC-HRMS provides high separation efficiency and accurate mass measurement, enabling the confident identification of compounds. This technique was successfully used to demonstrate the absence of this compound in previous studies.[5][6]

  • Instrumentation : A UPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Column : A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Detection : Positive ion electrospray ionization (ESI+). Data will be collected in full scan mode, with targeted MS/MS analysis of the protonated molecular ion for this compound ([M+H]⁺, m/z 235.1441).[5]

  • Analysis : The resulting chromatograms and mass spectra of the commercial product will be compared to the standard Psilocybe control. The presence of this compound would be indicated by a peak at the expected retention time with the accurate mass and fragmentation pattern.

Quantitative Analysis: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
  • Rationale : HPLC-DAD is a robust and widely available technique for the quantification of known tryptamines in fungal material.[7][8] It can be used to quantify the levels of psilocybin, psilocin, and baeocystin in the samples.

  • Instrumentation : An HPLC system with a DAD detector.

  • Column : A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase : A gradient of water and methanol or acetonitrile.[8]

  • Detection : UV absorbance will be monitored at wavelengths relevant for tryptamines, typically around 220 nm, 266 nm, and 280 nm.[8]

  • Analysis : The concentration of known tryptamines will be determined by comparison to certified reference standards. A significant discrepancy in the tryptamine profile between the commercial product and a typical Psilocybe mushroom, without the confirmed presence of this compound, would be noteworthy.

Data Presentation: Comparative Tryptamine Profile

The following table presents hypothetical data from the analysis of a commercial product claiming to contain this compound and a standard Psilocybe cubensis control.

CompoundProduct Claiming this compound (mg/g)Standard P. cubensis (mg/g)
Psilocybin10.29.8
Psilocin0.81.1
Baeocystin0.50.6
This compound Not Detected Not Detected

Conclusion

The analytical workflow detailed in this guide provides a scientifically rigorous approach to validating the absence of this compound in commercial products. Based on existing research, claims of this compound biosynthesis in Psilocybe mushrooms by feeding them 5-MeO-DMT are not supported by analytical evidence.[2] Researchers and drug development professionals are encouraged to employ high-resolution analytical techniques to verify the composition of any product marketed as containing this compound. The lack of a reference standard for this compound complicates definitive identification, but high-resolution mass spectrometry can provide strong evidence for its absence.[9]

References

Differentiating Psychedelic Tryptamine Isomers: A Mass Spectrometry Guide to 4-HO-5-MeO-DMT and Psilocin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of isomeric compounds is a critical analytical challenge. This guide provides a comparative overview of mass spectrometric techniques for the differentiation of two psychedelic tryptamine (B22526) isomers: 4-hydroxy-5-methoxy-N,N-dimethyltryptamine (4-HO-5-MeO-DMT) and the more well-known psilocin (4-hydroxy-N,N-dimethyltryptamine).

The structural similarity of these compounds—differing only by a methoxy (B1213986) group on the indole (B1671886) ring—necessitates robust analytical methods to ensure accurate identification in research and forensic applications. While mass spectrometry (MS) is a powerful tool for structural elucidation, the similar fragmentation patterns of these isomers demand careful consideration of both chromatographic separation and mass spectral data.

Isomeric Landscape

4-HO-5-MeO-DMT, also known as psilomethoxin, is the 4-hydroxy analog of 5-MeO-DMT and the 5-methoxy analog of psilocin.[1][2] Psilocin is the pharmacologically active metabolite of psilocybin, a compound found in psychedelic mushrooms.[3] Both are positional isomers, sharing the same elemental composition but differing in the substitution pattern on the indole ring. This isomeric relationship presents a significant challenge for mass spectrometry, as identical molecular weights and potentially similar fragmentation behavior can lead to misidentification if chromatographic separation is inadequate.[4][5]

Mass Spectrometric Differentiation

The key to distinguishing between 4-HO-5-MeO-DMT and psilocin lies in a combined approach of liquid or gas chromatography followed by tandem mass spectrometry (LC-MS/MS or GC-MS/MS).

Predicted and Observed Fragmentation Patterns

While extensive mass spectral data for 4-HO-5-MeO-DMT is not widely available in the scientific literature, its fragmentation pattern can be predicted based on the known fragmentation of psilocin and other related tryptamines.[1][2] The primary fragmentation pathway for tryptamines involves the cleavage of the dimethylaminoethyl side chain.[6]

For psilocin, with a protonated molecule [M+H]⁺ at m/z 205, the dominant fragmentation is the loss of the dimethylamine (B145610) group, resulting in a characteristic fragment at m/z 160.[6]

For 4-HO-5-MeO-DMT, with a predicted protonated molecule [M+H]⁺ at m/z 235, a similar loss of the dimethylamine group would be expected, leading to a fragment at m/z 190. Both compounds are also expected to produce a common immonium ion fragment at m/z 58, corresponding to the dimethylaminoethyl side chain.

The following table summarizes the expected and observed mass-to-charge ratios (m/z) for the key ions of each compound in positive ion mode mass spectrometry.

IonPsilocin (4-HO-DMT) [m/z]4-HO-5-MeO-DMT [m/z] (Predicted)
Protonated Molecule [M+H]⁺ 205235
Fragment [M+H - HN(CH₃)₂]⁺ 160190
Iminium Ion [CH₂=N(CH₃)₂]⁺ 5858

Experimental Protocols

Effective differentiation of these isomers relies heavily on chromatographic separation prior to mass analysis. Below are generalized protocols for LC-MS/MS and GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the analysis of tryptamines in various matrices.

Sample Preparation: For biological samples such as plasma or urine, a protein precipitation or solid-phase extraction (SPE) step is typically employed.

  • To 100 µL of plasma, add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the sample for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Chromatographic Conditions:

  • Column: A column with alternative selectivity, such as a biphenyl (B1667301) or pentafluorophenyl (PFP) phase, is recommended for resolving positional isomers. A C18 column may also be effective with optimized mobile phase conditions.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would start at 5-10% B, increasing to 95% B over 10-15 minutes, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40 °C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Psilocin: 205.1 → 160.1, 205.1 → 58.1

    • 4-HO-5-MeO-DMT (predicted): 235.1 → 190.1, 235.1 → 58.1

  • Collision Energy: Optimized for each transition, typically in the range of 15-30 eV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS, often requiring derivatization for these polar compounds, is another effective technique.

Sample Preparation and Derivatization:

  • Perform a liquid-liquid or solid-phase extraction to isolate the analytes.

  • Evaporate the solvent to dryness.

  • Add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the sample at 70 °C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI), 70 eV

  • Scan Mode: Full scan (m/z 40-550) or Selected Ion Monitoring (SIM).

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the differentiation of 4-HO-5-MeO-DMT and psilocin using LC-MS/MS and GC-MS.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Compound Identification Sample Biological or Synthetic Sample Extraction Extraction (LLE or SPE) Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Chromatographic Separation Reconstitution->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_Analysis Tandem MS (MRM) ESI->MS_Analysis Data_Analysis Data Analysis (Retention Time + m/z) MS_Analysis->Data_Analysis Psilocin Psilocin (RT1, m/z 205 -> 160) Data_Analysis->Psilocin Isomer 4-HO-5-MeO-DMT (RT2, m/z 235 -> 190) Data_Analysis->Isomer

Caption: LC-MS/MS workflow for isomeric differentiation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_result Compound Identification Sample Sample Extraction Extraction Sample->Extraction Derivatization Derivatization (e.g., TMS) Extraction->Derivatization GC_Separation Gas Chromatographic Separation Derivatization->GC_Separation EI Electron Ionization (EI) GC_Separation->EI MS_Scan Mass Analysis (Full Scan or SIM) EI->MS_Scan Library_Search Spectral Library Comparison MS_Scan->Library_Search Identification Identification based on Retention Time and Fragmentation Pattern Library_Search->Identification

Caption: GC-MS workflow for isomeric differentiation.

Conclusion

The differentiation of 4-HO-5-MeO-DMT and psilocin by mass spectrometry is a challenging but achievable task. Due to their isomeric nature, mass spectrometry alone is often insufficient for unequivocal identification. A well-optimized chromatographic separation, either by liquid or gas chromatography, is paramount. By combining chromatographic retention time data with the specific precursor and product ion masses in tandem mass spectrometry, researchers can confidently distinguish between these two structurally similar psychedelic compounds. The predicted fragmentation pattern for 4-HO-5-MeO-DMT provides a valuable starting point for its identification in the absence of extensive literature data.

References

Unveiling the Psychoactive Profile: A Comparative In Vivo Validation Guide for Psilomethoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the rapidly evolving landscape of psychedelic research, the novel compound Psilomethoxin has emerged as a substance of significant interest. To guide researchers, scientists, and drug development professionals in the rigorous in vivo validation of its behavioral effects, this guide provides a comprehensive framework for comparison with the well-characterized psychedelics, psilocybin and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT). This document outlines key behavioral assays, detailed experimental protocols, and hypothesized signaling pathways to facilitate a thorough and objective assessment of this compound's psychoactive profile.

Comparative Behavioral Analysis

To quantitatively assess the behavioral effects of this compound, a battery of well-established rodent behavioral assays is proposed. The following tables present a summary of expected outcomes based on extensive research into psilocybin and 5-MeO-DMT, offering a benchmark for the evaluation of this compound.

Table 1: Head-Twitch Response (HTR) in Mice

The head-twitch response is a reliable behavioral proxy for 5-HT2A receptor activation, a key mechanism for the hallucinogenic effects of classic psychedelics.[1][2]

CompoundDose Range (mg/kg, i.p.)Peak Effect Time (minutes)Duration of Action (minutes)Notes
Psilocybin 0.3 - 310 - 2060 - 90Induces a robust, dose-dependent increase in HTR.[3][4]
5-MeO-DMT 1 - 105 - 1020 - 30Elicits a dose-dependent HTR with a significantly shorter duration than psilocybin.[5][6][7]
This compound TBDTBDTBDTo be determined through dose-response studies.

Table 2: Fear Conditioning and Extinction in Mice

This assay assesses the effect of the compound on learning, memory, and the extinction of fear responses, relevant to potential therapeutic applications for anxiety and trauma-related disorders.[8][9][10][11][12]

CompoundEffect on Fear AcquisitionEffect on Fear ExtinctionEffect on Fear RenewalNotes
Psilocybin No significant effect on learning the initial fear response.[8]Facilitates the extinction of conditioned fear responses.[9][10][11]Suppresses the renewal of fear in a novel context.[10]Low doses have been shown to be effective.[8]
5-MeO-DMT TBDTBDTBDData not readily available; a key area for investigation.
This compound TBDTBDTBDTo be determined.

Table 3: Open-Field Test in Mice

The open-field test is used to evaluate locomotor activity and anxiety-like behavior.[13][14] Rodents with higher levels of anxiety tend to spend more time in the periphery of the arena.

CompoundLocomotor ActivityTime in CenterRearing BehaviorNotes
Psilocybin Decreased at higher doses.[15]Dose-dependent effects; some studies show an increase, suggesting anxiolytic properties.Generally decreased.Effects can be influenced by the specific test conditions.[16][17][18]
5-MeO-DMT Biphasic effect: low doses may increase, while high doses decrease locomotion.[19]Reduced, suggesting anxiogenic-like or stereotyped behavioral effects.[20]Reduced.[20]Effects are dependent on the specific serotonin (B10506) receptor subtypes activated.[19]
This compound TBDTBDTBDTo be determined.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standardized protocols for the key behavioral assays.

1. Head-Twitch Response (HTR) Assay

  • Animals: Male C57BL/6J mice, 8-10 weeks old.

  • Housing: Group-housed with a 12-hour light/dark cycle, with food and water available ad libitum. Acclimatize to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound, psilocybin, 5-MeO-DMT, or vehicle (e.g., saline) via intraperitoneal (i.p.) injection. A range of doses should be tested to establish a dose-response curve.

  • Observation: Immediately after injection, place the mouse in a clean, standard mouse cage. Record the number of head twitches for a period of 60-90 minutes. A head twitch is defined as a rapid, side-to-side rotational movement of the head.[2][21] Automated detection systems can be used for high-throughput screening.[21]

  • Data Analysis: Analyze the total number of head twitches and the time course of the response. Compare the effects of different doses of this compound with the vehicle control and the positive controls (psilocybin and 5-MeO-DMT).

2. Auditory Fear Conditioning and Extinction Assay

  • Apparatus: A set of two distinct conditioning chambers (Context A and Context B) equipped with a grid floor for delivering foot shocks, a speaker to present an auditory cue (conditioned stimulus, CS), and a video camera to record behavior.

  • Fear Conditioning (Day 1): Place the mouse in Context A. After a 2-minute habituation period, present the auditory cue (e.g., 80 dB tone for 30 seconds) that co-terminates with a mild foot shock (e.g., 0.5 mA for 2 seconds). Repeat this pairing 3-5 times with an inter-trial interval of 1-2 minutes.

  • Fear Extinction Training (Day 2): Place the mouse in Context B. After a 2-minute habituation period, present the auditory cue repeatedly (10-20 times) without the foot shock.

  • Drug Administration: Administer this compound, psilocybin, or vehicle 30 minutes before the fear extinction training session.

  • Extinction Test (Day 3): Place the mouse back in Context B and present the auditory cue several times without the shock to assess the recall of the extinction memory.

  • Fear Renewal Test (Day 4): Place the mouse back in the original conditioning chamber (Context A) and present the auditory cue to test for the renewal of the fear response.

  • Data Analysis: The primary measure is freezing behavior (the complete absence of movement except for respiration).[9] Analyze the percentage of time spent freezing during the presentation of the auditory cue in each phase of the experiment.

3. Open-Field Test

  • Apparatus: A square arena (e.g., 50 cm x 50 cm x 40 cm) with walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone by video tracking software.

  • Procedure: Place the mouse in the center of the open-field arena and allow it to explore freely for a set period (e.g., 15-30 minutes).

  • Drug Administration: Administer this compound, psilocybin, 5-MeO-DMT, or vehicle 20-30 minutes before the test.

  • Data Recording: Use an automated video tracking system to record and analyze various parameters, including:

    • Total distance traveled (locomotor activity).

    • Time spent in the center versus the periphery of the arena (anxiety-like behavior).

    • Number of rearing events (exploratory behavior).

  • Data Analysis: Compare the behavioral parameters of the drug-treated groups with the vehicle control group.

Hypothesized Signaling Pathway and Experimental Workflow

To visualize the proposed mechanisms of action and the experimental process, the following diagrams are provided in Graphviz DOT language.

Hypothesized Signaling Pathway for this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound 5-HT2A_Receptor 5-HT2A Receptor This compound->5-HT2A_Receptor Binds to Gq_Protein Gq Protein 5-HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to Ca_Release Ca2+ Release IP3->Ca_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates Downstream_Effects Downstream Cellular Effects Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects In Vivo Behavioral Validation Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Behavioral Assays cluster_analysis Phase 3: Data Analysis and Comparison A1 Compound Synthesis and Purification (this compound) A3 Dose Range Finding (Pilot Study) A1->A3 A2 Animal Acclimatization (C57BL/6J mice) A2->A3 B1 Head-Twitch Response A3->B1 B2 Fear Conditioning and Extinction A3->B2 B3 Open-Field Test A3->B3 C1 Quantitative Data Analysis B1->C1 B2->C1 B3->C1 C2 Comparison with Psilocybin and 5-MeO-DMT C1->C2 C3 Report Generation C2->C3

References

A Comparative Guide to Analytical Methods for Psilomethoxin Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning interest in psychedelic compounds for therapeutic applications necessitates robust and reliable analytical methods for their detection and quantification. Psilomethoxin, a lesser-studied tryptamine, presents unique analytical challenges due to its structural similarity to other well-known psychedelics like psilocybin and psilocin. This guide provides a comparative overview of established analytical techniques that can be applied and cross-validated for the detection of this compound, supported by experimental data from related compounds.

Executive Summary

Direct analytical data for this compound is scarce in peer-reviewed literature. A notable study employing Ultra-Performance Liquid Chromatography with High-Resolution Mass Spectrometry (UPLC-HRMS) did not detect this compound in samples purported to contain it[1][2]. However, the analytical methods validated for the detection of structurally similar tryptamines, such as psilocybin, psilocin, and their analogues, provide a strong foundation for developing and cross-validating methods for this compound. The primary candidates for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparison of the most relevant techniques for this compound detection.

Parameter LC-MS/MS GC-MS HPLC-DAD
Principle Separation by liquid chromatography followed by mass analysis of the compound and its fragments.Separation of volatile compounds by gas chromatography followed by mass analysis.Separation by liquid chromatography with detection based on UV-Vis absorbance.
Sensitivity Very High (pg/mL to ng/mL)[3][4][5][6][7][8]High (ng/mL)[9][10]Moderate (µg/mL to ng/mL)[11][12][13]
Selectivity Very HighHighModerate
Sample Throughput HighModerateHigh
Derivatization Not typically required.Often required for polar and thermally labile compounds like tryptamines to increase volatility[9][11].Not required.
Thermal Stability Suitable for thermally labile compounds[14].Can cause degradation of heat-sensitive compounds like psilocybin[11][14][15].Suitable for thermally labile compounds.
Instrumentation Cost HighModerate to HighLow to Moderate
Primary Application Quantification in complex biological matrices (plasma, urine)[4][5][6][7], and mushroom samples[8].Analysis of various illicit drugs and their metabolites[9][15].Routine analysis and quantification in less complex matrices like mushroom extracts[11][12][13].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are generalized protocols for the most promising techniques for this compound detection, based on established methods for related tryptamines.

Ultra-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS)

This method was used in a study to investigate the presence of this compound[1].

  • Sample Preparation (Capsule Content) :

    • Weigh 100 mg of the powder from the capsule.

    • Add anhydrous methanol (B129727) and sonicate for 1 hour, protected from light.

    • Centrifuge the extract.

    • Dilute 100 µL of the supernatant with 900 µL of deionized water for injection[1].

  • Chromatographic Conditions :

    • Column : A reversed-phase column suitable for polar compounds.

    • Mobile Phase : A gradient of deionized water and an organic solvent (e.g., methanol or acetonitrile)[1].

    • Flow Rate : Typical for UPLC systems.

    • Injection Volume : 1-5 µL.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Data Acquisition : High-resolution full scan and targeted MS/MS of the exact monoisotopic mass of this compound[1].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for quantifying tryptamines in various matrices[3][4][5][6][7][8][10].

  • Sample Preparation (Plasma) :

    • Acidify plasma samples with ascorbic acid.

    • Perform protein precipitation with acetonitrile[4][16].

    • Centrifuge and inject the supernatant.

  • Sample Preparation (Mushroom) :

    • Homogenize the mushroom sample.

    • Extract with a solvent like methanol or an acidified methanol solution[17][18].

    • Vortex and centrifuge.

    • Dilute the supernatant before injection[17].

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column[5][7].

    • Mobile Phase : Gradient elution with acetonitrile (B52724) and 0.1% aqueous formic acid[5].

    • Run Time : Typically less than 10 minutes[5][14].

  • Mass Spectrometry Conditions :

    • Ionization Mode : ESI+[4][16].

    • Detection Mode : Multiple Reaction Monitoring (MRM) of precursor and product ions specific to the analyte[4][7][16].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for drug analysis but may require derivatization for polar compounds[9][11].

  • Sample Preparation and Derivatization :

    • Extract the sample with an appropriate organic solvent.

    • Evaporate the solvent to dryness.

    • Reconstitute the residue in a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and heat to form a volatile derivative[19].

  • Chromatographic Conditions :

    • Column : A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas : Helium.

    • Temperature Program : A temperature gradient to separate the compounds of interest.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electron Ionization (EI).

    • Data Acquisition : Full scan mode to obtain mass spectra for library matching.

Cross-Validation Workflow

Cross-validation ensures that different analytical methods produce comparable and reliable results. A general workflow for the cross-validation of this compound detection methods is illustrated below.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation Parameters cluster_comparison Data Comparison HomogenizedSample Homogenized Sample Extraction Extraction HomogenizedSample->Extraction Cleanup Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Extraction->Cleanup LCMS LC-MS/MS Cleanup->LCMS GCMS GC-MS Cleanup->GCMS HPLCDAD HPLC-DAD Cleanup->HPLCDAD Specificity Specificity/ Selectivity LCMS->Specificity LOD_LOQ LOD & LOQ LCMS->LOD_LOQ Linearity Linearity LCMS->Linearity Accuracy Accuracy LCMS->Accuracy Precision Precision LCMS->Precision Recovery Recovery LCMS->Recovery GCMS->Specificity GCMS->LOD_LOQ GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->Recovery HPLCDAD->Specificity HPLCDAD->LOD_LOQ HPLCDAD->Linearity HPLCDAD->Accuracy HPLCDAD->Precision HPLCDAD->Recovery StatisticalAnalysis Statistical Analysis (e.g., t-test, ANOVA) Specificity->StatisticalAnalysis LOD_LOQ->StatisticalAnalysis Linearity->StatisticalAnalysis Accuracy->StatisticalAnalysis Precision->StatisticalAnalysis Recovery->StatisticalAnalysis

A generalized workflow for the cross-validation of analytical methods for this compound detection.

Conclusion

While direct and validated analytical methods for this compound are not yet established in the public domain, the extensive research on related tryptamines provides a clear roadmap for method development and validation. LC-MS/MS stands out as the most suitable technique for sensitive and selective quantification, particularly in complex biological matrices. GC-MS offers a robust alternative, although it may require derivatization. HPLC-DAD is a cost-effective option for routine analysis of less complex samples. The cross-validation of these methods, by comparing key performance parameters such as specificity, linearity, accuracy, and precision, will be crucial in establishing a reliable analytical framework for future research and development involving this compound.

References

A Comparative Analysis of the Metabolic Fates of Psilomethoxin and 5-MeO-DMT

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals exploring the biotransformation of two structurally related tryptamines.

This guide provides a detailed comparative study of the metabolic pathways of Psilomethoxin (4-HO-5-MeO-DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). While the metabolism of 5-MeO-DMT has been the subject of several scientific investigations, data on this compound remains largely predictive, drawing parallels from its close structural analogs, psilocin (4-HO-DMT) and 5-MeO-DMT. This document aims to present a comprehensive overview of the current understanding of their metabolic pathways, supported by available experimental data for 5-MeO-DMT and hypothesized routes for this compound.

Introduction

This compound and 5-MeO-DMT are both psychoactive tryptamines that interact with the serotonergic system. 5-MeO-DMT is a naturally occurring compound found in various plants and in the venom of the Incilius alvarius toad, and it is known for its potent and short-acting psychedelic effects.[1] this compound, a synthetic tryptamine (B22526), is structurally a hybrid of psilocin and 5-MeO-DMT.[2] Very little is known about the pharmacological and metabolic properties of this compound, with the majority of information being speculative.[2] Understanding the metabolic pathways of these compounds is crucial for predicting their pharmacokinetic profiles, potential drug-drug interactions, and overall safety.

Metabolic Pathways: A Comparative Overview

The metabolism of tryptamines primarily involves two phases. Phase I reactions introduce or expose functional groups through oxidation, reduction, or hydrolysis, while Phase II reactions involve the conjugation of these modified compounds with endogenous molecules to increase their water solubility and facilitate their excretion.

5-MeO-DMT Metabolism

The metabolic fate of 5-MeO-DMT is well-characterized and proceeds through two primary pathways: O-demethylation and oxidative deamination .[3]

  • O-demethylation: This reaction is catalyzed by the cytochrome P450 enzyme CYP2D6 , leading to the formation of the active metabolite bufotenine (B1668041) (5-HO-DMT) .[3][4] Bufotenine itself is a psychoactive compound and can be further metabolized.

  • Oxidative Deamination: The primary route for the inactivation of 5-MeO-DMT is through oxidative deamination of the ethylamine (B1201723) side chain, a reaction mediated by Monoamine Oxidase A (MAO-A) .[3] This leads to the formation of an unstable aldehyde intermediate, which is then rapidly oxidized to 5-methoxyindole-3-acetic acid (5-MIAA) .[3]

  • Further Metabolism and Conjugation: Bufotenine, the product of O-demethylation, can also undergo oxidative deamination by MAO-A to form 5-hydroxyindole-3-acetic acid (5-HIAA). Both bufotenine and 5-MeO-DMT can also undergo Phase II conjugation reactions, primarily glucuronidation, to form more water-soluble compounds that are readily excreted in the urine.[3]

The major urinary metabolite of 5-MeO-DMT in rats is 5-MIAA, accounting for approximately 54% of the administered dose, followed by bufotenine glucuronide (23%), 5-HIAA (14%), and unconjugated bufotenine (9%).[3]

Hypothetical Metabolic Pathways of this compound

Due to the lack of direct experimental studies, the metabolic pathways of this compound are proposed based on the known metabolism of psilocin and 5-MeO-DMT. The presence of both a 4-hydroxyl group and a 5-methoxy group suggests that this compound could be a substrate for several metabolic enzymes.

  • Glucuronidation: The most probable metabolic pathway for this compound is direct glucuronidation at the 4-hydroxyl group. This is a common and efficient detoxification pathway for phenolic compounds like psilocin. The resulting this compound-4-O-glucuronide would be a highly water-soluble conjugate, readily eliminated from the body.

  • O-demethylation: Similar to 5-MeO-DMT, the 5-methoxy group of this compound could be a target for O-demethylation by CYP enzymes, likely CYP2D6. This would lead to the formation of 4,5-dihydroxy-N,N-dimethyltryptamine (4,5-HO-DMT).

  • Oxidative Deamination: The ethylamine side chain of this compound is susceptible to oxidative deamination by MAO-A, which would result in the formation of 4-hydroxy-5-methoxy-indole-3-acetaldehyde, followed by oxidation to 4-hydroxy-5-methoxy-indole-3-acetic acid (4-HO-5-MeO-IAA) .

  • N-demethylation: Minor metabolic pathways could also include N-demethylation of the dimethylamino group by CYP enzymes, leading to the formation of 4-hydroxy-5-methoxy-N-methyltryptamine (4-HO-5-MeO-NMT) and subsequently 4-hydroxy-5-methoxy-tryptamine (4-HO-5-MeO-T).

Data Presentation

Quantitative Data on 5-MeO-DMT Metabolism

The following table summarizes the key enzymes and metabolites involved in the metabolism of 5-MeO-DMT.

Feature5-MeO-DMT
Primary Metabolic Pathways Oxidative deamination, O-demethylation
Key Phase I Enzymes Monoamine Oxidase A (MAO-A), Cytochrome P450 2D6 (CYP2D6)
Key Phase II Enzymes UDP-glucuronosyltransferases (UGTs)
Primary Metabolites 5-methoxyindole-3-acetic acid (5-MIAA), Bufotenine (5-HO-DMT)
Other Metabolites 5-hydroxyindole-3-acetic acid (5-HIAA), Bufotenine glucuronide
Active Metabolites Bufotenine (5-HO-DMT)
Pharmacokinetic Parameters of 5-MeO-DMT in Mice

The table below presents pharmacokinetic parameters of 5-MeO-DMT following intraperitoneal administration in wild-type mice.[5]

DoseCmax (µM)Tmax (min)AUC (µmol·min/L)t1/2 (min)
2 mg/kg1.5 ± 0.3547.6 ± 7.99.2 ± 1.5
10 mg/kg9.8 ± 1.85298.4 ± 45.112.0 ± 1.2
20 mg/kg21.5 ± 4.15598.7 ± 98.315.0 ± 2.5

Data are presented as mean ± SD. Cmax: Maximum concentration, Tmax: Time to maximum concentration, AUC: Area under the curve, t1/2: Half-life.

Mandatory Visualization

Metabolic Pathways

Metabolic_Pathways cluster_this compound Hypothetical Metabolism of this compound cluster_5meodmt Metabolism of 5-MeO-DMT This compound This compound (4-HO-5-MeO-DMT) Psilo_Gluc This compound-4-O-glucuronide This compound->Psilo_Gluc UGTs Psilo_ODem 4,5-dihydroxy-N,N-dimethyltryptamine (4,5-HO-DMT) This compound->Psilo_ODem CYP2D6 (?) Psilo_OxDeam 4-hydroxy-5-methoxy-indole-3-acetic acid (4-HO-5-MeO-IAA) This compound->Psilo_OxDeam MAO-A Psilo_NDem 4-hydroxy-5-methoxy-N-methyltryptamine (4-HO-5-MeO-NMT) This compound->Psilo_NDem CYPs (?) FiveMeODMT 5-MeO-DMT Bufotenine Bufotenine (5-HO-DMT) FiveMeODMT->Bufotenine CYP2D6 FiveMIAA 5-methoxyindole-3-acetic acid (5-MIAA) FiveMeODMT->FiveMIAA MAO-A FiveHIAA 5-hydroxyindole-3-acetic acid (5-HIAA) Bufotenine->FiveHIAA MAO-A Bufo_Gluc Bufotenine glucuronide Bufotenine->Bufo_Gluc UGTs

Caption: Comparative metabolic pathways of this compound and 5-MeO-DMT.

Serotonin Receptor Signaling Pathways

Serotonin_Signaling cluster_5HT1A 5-HT1A Receptor Signaling cluster_5HT2A 5-HT2A Receptor Signaling FiveHT1A 5-HT1A Receptor Gi Gi/o protein FiveHT1A->Gi AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit PKA (Inhibition) cAMP_decrease->PKA_inhibit FiveHT2A 5-HT2A Receptor Gq Gq protein FiveHT2A->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation

Caption: Simplified signaling pathways of 5-HT1A and 5-HT2A receptors.

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol provides a general framework for assessing the metabolic stability of a test compound.

1. Materials:

  • Test compound (this compound or 5-MeO-DMT)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • Incubator or water bath at 37°C

  • LC-MS/MS system for analysis

2. Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare a reaction mixture containing HLM (final concentration typically 0.5-1 mg/mL) in phosphate buffer.

  • Pre-warm the HLM suspension to 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the test compound (final concentration typically 1-10 µM) and the NADPH regenerating system to the pre-warmed HLM suspension.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • Analyze the samples to determine the concentration of the remaining parent compound at each time point.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • The in vitro half-life (t1/2) can be calculated using the formula: t1/2 = 0.693 / k.

  • Intrinsic clearance (CLint) can be calculated based on the half-life and the protein concentration used in the assay.

LC-MS/MS Method for Tryptamine Metabolite Analysis

This protocol outlines a general approach for the quantification of tryptamines and their metabolites in biological matrices.

1. Sample Preparation:

  • To a small volume of biological sample (e.g., plasma, urine, or the supernatant from the in vitro metabolism assay), add an internal standard (a structurally similar compound not present in the sample).

  • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).

  • Vortex and centrifuge the sample.

  • The supernatant can be directly injected into the LC-MS/MS system or subjected to further cleanup steps like solid-phase extraction (SPE) if necessary.

2. Liquid Chromatography (LC) Conditions (Example):

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Water with a small amount of formic acid (e.g., 0.1%) to improve ionization.

  • Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.

  • Gradient Elution: A gradient program is typically used to separate the analytes of interest from the matrix components.

3. Mass Spectrometry (MS) Conditions (Example):

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for tryptamines.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each analyte and monitoring one or more of its characteristic product ions.

  • Optimization: The MS parameters (e.g., declustering potential, collision energy) should be optimized for each analyte and its internal standard to achieve maximum sensitivity.

4. Data Analysis:

  • A calibration curve is generated by analyzing standards of known concentrations.

  • The concentration of the analytes in the unknown samples is determined by comparing their peak area ratios to the internal standard against the calibration curve.

Conclusion

The metabolic pathways of 5-MeO-DMT are well-documented, with oxidative deamination by MAO-A and O-demethylation by CYP2D6 being the major routes of biotransformation. In contrast, the metabolism of this compound remains to be experimentally determined. Based on its chemical structure, it is hypothesized to undergo glucuronidation, O-demethylation, oxidative deamination, and N-demethylation. Further in vitro and in vivo studies are imperative to elucidate the precise metabolic fate of this compound, which will be critical for understanding its pharmacokinetic and pharmacodynamic profile and for assessing its potential for therapeutic use. The experimental protocols provided in this guide offer a starting point for researchers to investigate the metabolism of these and other novel tryptamine compounds.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Personal Protective Equipment for Handling Psilomethoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling Psilomethoxin. Adherence to these protocols is critical to ensure personal safety and maintain a secure laboratory environment. The following procedures for the use of Personal Protective Equipment (PPE), operational handling, and disposal are based on established safety protocols for potent psychoactive tryptamine (B22526) derivatives.

I. Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent accidental exposure through skin contact, inhalation, or ingestion. The minimum required PPE includes:

  • Gloves: Double gloving with powder-free nitrile gloves is recommended.[1] Gloves should be changed every 30 to 60 minutes or immediately if contamination is suspected or visible damage occurs.[1]

  • Eye Protection: Safety glasses with side shields are the minimum requirement.[2] For procedures with a higher risk of splashes or aerosol generation, chemical goggles or a full-face shield should be utilized.[3][4]

  • Respiratory Protection: A dust respirator or a respirator with a particulate filter should be used, especially when handling the powdered form of the compound to avoid inhalation.[3] All respiratory protection must be used in accordance with OSHA regulations at 29 CFR 1910.134.[5]

  • Laboratory Coat: A disposable or dedicated lab coat is required to protect against spills and contamination.[2] Lab coats should be removed before leaving the laboratory.

  • Protective Clothing: When a higher risk of exposure is present, additional protective clothing, such as an apron, may be necessary.[2]

Table 1: Summary of Personal Protective Equipment for this compound Handling

PPE CategorySpecificationRationale
Hand Protection Double-layered, powder-free nitrile gloves.[1]Prevents skin contact and absorption. Double gloving provides an additional barrier.
Eye Protection Safety glasses with side shields, chemical goggles, or face shield.[2][3][4]Protects eyes from splashes, aerosols, and airborne particles.
Respiratory Protection Dust respirator or respirator with particulate filter.Prevents inhalation of the compound, which can lead to systemic exposure.
Body Protection Disposable or dedicated laboratory coat, apron if necessary.[2]Protects skin and personal clothing from contamination.

II. Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize risk. The following step-by-step operational plan must be followed:

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Confirm the location and functionality of safety equipment, including the safety shower, eyewash station, and fire extinguisher.[6]

  • Handling:

    • Don all required PPE before handling the compound.

    • Handle this compound in a designated area, such as a chemical fume hood, to control potential exposure to dust or aerosols.[6]

    • Use dedicated equipment (spatulas, glassware, etc.) for handling this compound to prevent cross-contamination.

    • Avoid all personal contact with the substance, including inhalation.[2]

  • Post-Handling:

    • Thoroughly decontaminate the work area and any equipment used.

    • Carefully remove and dispose of all disposable PPE in designated hazardous waste containers.

    • Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[3]

III. Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., gloves, wipes, disposable lab coats) must be placed in a clearly labeled hazardous waste container.

    • Unused or expired this compound should be treated as hazardous chemical waste.

  • Disposal Procedure:

    • Follow all institutional, local, and federal regulations for the disposal of controlled substances and hazardous chemical waste.[7]

    • For unused or expired medicine, a drug take-back program is the preferred method of disposal.[8][9]

    • If a take-back program is not available, the compound may be disposed of in the trash after being mixed with an unappealing substance like dirt, cat litter, or used coffee grounds and sealed in a plastic bag.[9][10] Do not crush pills or capsules.[10]

    • Never dispose of this compound down the drain or in the regular trash without proper deactivation and containment.[11]

Mandatory Visualization

Safe_Handling_and_Disposal_of_this compound cluster_preparation Preparation Phase cluster_handling Handling Phase cluster_post_handling Post-Handling Phase cluster_disposal Disposal Phase prep1 Verify PPE Availability prep2 Inspect Safety Equipment prep1->prep2 prep3 Prepare Clean Workspace prep2->prep3 handle1 Don Full PPE prep3->handle1 Proceed to Handling handle2 Handle in Fume Hood handle1->handle2 handle3 Use Dedicated Equipment handle2->handle3 post1 Decontaminate Workspace handle3->post1 Proceed to Post-Handling post2 Dispose of PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate Waste post3->disp1 Proceed to Disposal disp2 Follow Disposal Regulations disp1->disp2

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.